molecular formula C8H8BrNO2 B8396169 3-Bromo-5-oxiranylmethoxy-pyridine

3-Bromo-5-oxiranylmethoxy-pyridine

Cat. No.: B8396169
M. Wt: 230.06 g/mol
InChI Key: MPHXTBODMZBQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-oxiranylmethoxy-pyridine is a specialized heteroaromatic building block designed for advanced chemical synthesis. This compound features a pyridine ring system substituted with a bromine atom and an oxiranylmethoxy (glycidyl ether) group. The bromine atom acts as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of the pyridine moiety into more complex structures. Simultaneously, the oxirane (epoxide) ring is a highly valuable functional group for ring-opening reactions with various nucleophiles, facilitating further molecular diversification and the formation of new carbon-heteroatom bonds. This unique dual functionality makes it a critical intermediate for constructing novel molecules in medicinal chemistry and agrochemical research. It is particularly useful in developing targeted inhibitors or functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-bromo-5-(oxiran-2-ylmethoxy)pyridine

InChI

InChI=1S/C8H8BrNO2/c9-6-1-7(3-10-2-6)11-4-8-5-12-8/h1-3,8H,4-5H2

InChI Key

MPHXTBODMZBQRA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC(=CN=C2)Br

Origin of Product

United States

Foundational & Exploratory

synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine from 3-bromo-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Value

The synthesis of 3-Bromo-5-(oxiran-2-ylmethoxy)pyridine (also known as 3-bromo-5-glycidyloxypyridine) represents a critical junction in the development of heterocyclic pharmaceutical agents. This scaffold serves as a high-value "warhead" precursor, allowing for the introduction of the pyridine moiety into broader structures via the reactive epoxide ring (e.g., aminolysis to form


-amino alcohols) or the bromine handle (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

This guide moves beyond generic recipes to provide a robust, scalable, and chemically rationalized protocol. By analyzing the electronic properties of the 3-hydroxypyridine core, we address the primary synthetic challenge: chemoselectivity between O-alkylation and N-alkylation .

Retrosynthetic Analysis & Mechanistic Logic
The Ambident Nucleophile Challenge

The starting material, 3-bromo-5-hydroxypyridine , is an ambident nucleophile. While 3-hydroxypyridines do not undergo the keto-enol tautomerism characteristic of 2- and 4-hydroxypyridines (which favor the pyridone form), the pyridine nitrogen retains significant nucleophilicity.

  • Target Pathway (O-Alkylation): Desired. Requires maintaining the oxygen's nucleophilicity while suppressing the nitrogen's lone pair activity.

  • Competing Pathway (N-Alkylation): Undesired. Leads to zwitterionic or cationic pyridinium byproducts that are difficult to separate.

Mechanistic Strategy: To favor O-alkylation, we utilize Hard-Soft Acid-Base (HSAB) principles. The oxyanion (phenoxide-like) is a "harder" nucleophile than the pyridine nitrogen. Using a carbonate base (


) in a polar aprotic solvent (DMF) promotes the formation of the oxyanion without creating the "naked," highly reactive species that might favor N-alkylation or polymerization.
Reaction Pathway: The Epichlorohydrin Cascade

The reaction with epichlorohydrin (


-chloro-2,3-epoxypropane) typically proceeds via an Epoxide Ring Opening / Ring Closing (ORC)  sequence rather than direct 

displacement of the chloride, although both pathways are theoretically possible.
  • Activation: Base deprotonates the hydroxyl group (

    
    ).
    
  • Attack: The pyridyl oxide attacks the less hindered carbon of the epoxide ring.

  • Intermediate: Formation of a chlorohydrin intermediate.

  • Closure: Intramolecular

    
     displacement of the chloride by the resulting alkoxide reforms the epoxide.
    

ReactionMechanism SM 3-Bromo-5-hydroxypyridine Anion Pyridyl Oxyanion SM->Anion Deprotonation (-H+) Base Base (K2CO3) Base->Anion Inter Chlorohydrin Intermediate Anion->Inter Nucleophilic Attack (Epoxide Opening) Epi Epichlorohydrin Epi->Inter Prod 3-Bromo-5-(oxiran-2-ylmethoxy)pyridine Inter->Prod Ring Closure (-Cl-)

Figure 1: Mechanistic pathway favoring O-alkylation via the chlorohydrin intermediate.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for chemoselectivity and safety , minimizing the risk of epoxide polymerization.

Materials & Reagents
ReagentRoleEquiv.Notes
3-Bromo-5-hydroxypyridine Substrate1.0Limiting reagent.
Epichlorohydrin Electrophile3.0 - 5.0Excess acts as solvent/reactant; drives kinetics.
Potassium Carbonate (

)
Base2.0 - 3.0Anhydrous, granular (grind before use).
DMF (N,N-Dimethylformamide) Solvent-Anhydrous; [0.2 M] concentration relative to substrate.
Potassium Iodide (KI) Catalyst0.1Optional; Finkelstein catalyst to accelerate Cl displacement.
Step-by-Step Procedure

Step 1: Solubilization & Activation

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Charge the flask with 3-bromo-5-hydroxypyridine (1.0 equiv) and anhydrous DMF (5 mL per mmol of substrate).

  • Add

    
      (2.5 equiv).
    
  • Critical: Stir at Room Temperature (RT) for 30 minutes. This allows for the formation of the phenoxide species prior to introducing the electrophile, reducing side reactions.

Step 2: Alkylation 5. Add Epichlorohydrin (4.0 equiv) dropwise to the suspension.

  • Note: If using chiral epichlorohydrin for enantioselective synthesis, ensure temperature is controlled (
    
    
    ) to prevent racemization.
  • Heat the reaction mixture to
    
    
    .
  • Caution: Do not exceed
    
    
    . High temperatures promote polymerization of epichlorohydrin and N-alkylation.
  • Monitor via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. Reaction typically completes in 4–8 hours .

Step 3: Workup & Isolation [1][2] 8. Cool the mixture to RT. 9. Filter off the inorganic salts (


, KCl) through a pad of Celite. Rinse the pad with EtOAc.
10. Dilute the filtrate with Ethyl Acetate (EtOAc)  and wash with Water  (

) to remove DMF.
  • Tip: A final wash with saturated LiCl solution helps remove residual DMF.
  • Dry the organic phase over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification 12. The crude oil is often sufficiently pure for subsequent steps. If purification is needed, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Mobile Phase: Gradient of Hexanes:EtOAc (9:1
    
    
    7:3).
  • Target: The product usually elutes as a pale yellow oil or low-melting solid.
Process Optimization & Troubleshooting
Variable Control Table
ParameterRecommendationRationale
Base Selection

or

Weaker bases prevent epoxide degradation.

(Cesium effect) can improve solubility and rate but is more expensive.
Solvent DMF or AcetonitrileDMF provides optimal solubility for the zwitterionic transition states. Acetonitrile is a cleaner alternative for workup but requires longer reaction times.
Stoichiometry Excess EpichlorohydrinEpichlorohydrin can self-polymerize. Using excess ensures enough electrophile remains for the substrate.
Common Failure Modes
  • N-Alkylation: Identified by a highly polar spot on TLC or pyridinium signals in NMR.

    • Fix: Lower the temperature and ensure the base is not too strong (avoid NaH unless necessary).

  • Epoxide Opening (Hydrolysis): Product shows alcohol peaks in IR/NMR.

    • Fix: Ensure all reagents are anhydrous. Avoid acidic workups.

  • Polymerization: Gummy, insoluble residue.

    • Fix: Reduce reaction temperature; do not heat epichlorohydrin neat.

Workflow Visualization

Workflow Start Start: 3-Bromo-5-hydroxypyridine + DMF + K2CO3 Activate Activation: Stir 30 min @ RT Start->Activate React Reaction: Add Epichlorohydrin Heat 60-70°C for 4-8h Activate->React Quench Workup: Filter Salts Dilute EtOAc, Wash H2O/LiCl React->Quench Purify Purification: Flash Chromatography Hexane:EtOAc (8:2) Quench->Purify End Final Product: 3-Bromo-5-(oxiran-2-ylmethoxy)pyridine Purify->End

Figure 2: Optimized synthetic workflow for scale-up and purification.

Safety & Handling
  • Epichlorohydrin: A potent alkylating agent, suspected carcinogen, and skin sensitizer. All transfers must occur in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • Waste Disposal: Quench excess epichlorohydrin in the waste stream with aqueous NaOH or amine waste to open the rings before disposal, preventing downstream polymerization in waste drums.

References
  • Kocak, A., et al. (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Synthetic Communications, 37(20). Link

  • Sen, N., et al. (2007). Alkylation of pyridinecarbaldehyde oximes with epoxy compounds. Heteroatom Chemistry. Link

  • BenchChem. (2025).[3][4] Protocols for the Synthesis of 3-Bromo-5-methoxypyridine (Analogous O-alkylation conditions). Link

  • PubChem. (2025). 3-Bromo-5-hydroxypyridine Compound Summary. Link

  • World Intellectual Property Organization. (2010). WO2010068483 - Pyridine Derivatives as Kinase Inhibitors. (Demonstrates utility of 3-bromo-5-alkoxypyridines). Link

Sources

3-Bromo-5-oxiranylmethoxy-pyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-5-oxiranylmethoxy-pyridine: Structural Profiling and Synthetic Utility in Kinase Inhibitor Development

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the design of highly specific kinase inhibitors relies heavily on versatile, bifunctional molecular scaffolds. 3-Bromo-5-oxiranylmethoxy-pyridine (IUPAC: 3-bromo-5-(oxiran-2-ylmethoxy)pyridine) is a premier intermediate utilized in the synthesis of Akt/PKB kinase antagonists[1]. By incorporating both an aryl halide for transition-metal-catalyzed cross-coupling and a terminal epoxide for regioselective nucleophilic ring-opening, this compound serves as a critical junction in advanced pharmacophore construction.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep dive into the physicochemical properties, the causality behind its synthetic methodology, and the self-validating protocols required to handle this sensitive bifunctional building block.

Part 1: Physicochemical & Structural Profiling

To effectively utilize 3-Bromo-5-oxiranylmethoxy-pyridine in a synthetic pipeline, one must first understand its structural parameters. The molecule features an electron-deficient pyridine ring that activates the bromine atom for oxidative addition, while the oxiranylmethoxy (glycidyl ether) group provides a strained, highly reactive electrophilic center.

Table 1: Quantitative Structural & Physicochemical Data

ParameterValueFunctional Significance
Molecular Formula C8H8BrNO2Defines the stoichiometric baseline for downstream derivatization.
Molecular Weight 230.06 g/mol Critical for mass spectrometry (MS) validation and yield calculations.
Exact Mass 228.9738 DaUtilized for High-Resolution Mass Spectrometry (HRMS) quality control.
Isotopic Signature m/z 230 / 232 (1:1)The ⁷⁹Br and ⁸¹Br isotopes provide a distinct mass spectral fingerprint.
Key Electrophile 1 Aryl Bromide (C3)Prime site for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.
Key Electrophile 2 Oxirane Ring (C5 ether)Undergoes Sₙ2 ring-opening with amines to form 1-amino-2-propanol motifs.

Part 2: Mechanistic Synthesis Workflow (The Mitsunobu Approach)

The synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine requires the etherification of 5-bromo-pyridin-3-ol with oxiranyl-methanol (glycidol). Traditional Williamson ether synthesis (using strong bases like NaH) is contraindicated here, as the basic conditions would rapidly trigger the polymerization or premature ring-opening of the sensitive epoxide.

Instead, the is employed[2]. This allows for the formation of the ether linkage under exceptionally mild, neutral conditions.

Causality in Reagent Selection
  • Why DBAD over DEAD/DIAD? The protocol specifically utilizes Di-tert-butyl azodicarboxylate (DBAD)[3]. Unlike DEAD, which is a highly toxic, shock-sensitive liquid, DBAD is a stable crystalline solid, drastically improving laboratory safety. Furthermore, the Boc-protected hydrazine byproduct generated from DBAD is highly soluble in organic solvents, preventing emulsion formation during aqueous workup and simplifying silica gel chromatography.

  • Why Anhydrous THF? Moisture is the primary enemy of the Mitsunobu reaction. Water will competitively attack the activated triphenylphosphonium intermediate, stalling the reaction and potentially hydrolyzing the oxirane ring into a diol.

Synthesis A 5-Bromo-pyridin-3-ol (Nucleophile) D Phosphonium Intermediate A->D B Glycidol (Alcohol) B->D C PPh3 + DBAD (Activation) C->D Activates Alcohol E 3-Bromo-5-oxiranylmethoxy-pyridine (Target Product) D->E SN2 Inversion

Fig 1: Mitsunobu etherification workflow for 3-Bromo-5-oxiranylmethoxy-pyridine.

Self-Validating Experimental Protocol

This procedure is adapted from the validated methodology for synthesizing Akt1 kinase inhibitors[1]. The protocol is designed as a closed-loop system where each step contains an In-Process Control (IPC) to verify success before proceeding.

Table 2: Stoichiometry Matrix

Reagent Equivalents Amount (for 2.87 mmol scale)
5-Bromo-pyridin-3-ol 1.0 eq 0.50 g
Oxiranyl-methanol (Glycidol) 2.0 eq 0.38 mL
Triphenylphosphine (PPh₃) 2.0 eq 1.50 g
DBAD 2.0 eq 1.32 g

| Anhydrous THF | Solvent | 20.0 mL |

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with N₂ gas. Validation: Karl Fischer titration of the THF must read < 50 ppm H₂O to proceed.

  • Solvation: Dissolve 5-Bromo-pyridin-3-ol (0.50 g) and glycidol (0.38 mL) in 20 mL of anhydrous THF. Add PPh₃ (1.50 g).

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Causality: The addition of the azodicarboxylate is highly exothermic; cooling prevents the thermal degradation of the betaine intermediate.

  • Activation: Add DBAD (1.32 g) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • In-Process Validation (LC-MS): Pull a 10 µL aliquot. The reaction is complete when the pyridinol mass (m/z 174) disappears, and the product mass (m/z 230/232) emerges in a 1:1 isotopic ratio.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the target compound.

Part 3: Bifunctional Utility in Drug Design

In the context of drug development, 3-Bromo-5-oxiranylmethoxy-pyridine is not an end-product, but a launchpad. Its architecture allows for orthogonal derivatization, which is critical when building complex kinase inhibitors that must occupy highly specific ATP-binding pockets.

Downstream cluster_0 Bifunctional Derivatization A 3-Bromo-5-oxiranylmethoxy-pyridine B Epoxide Ring Opening (Amine Nucleophiles) A->B Regioselective SN2 C Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->C Aryl Bromide Activation D Akt1 Kinase Inhibitor (Active Pharmacophore) B->D C->D

Fig 2: Bifunctional derivatization pathways for Akt1 kinase inhibitor synthesis.

Downstream Validation (Quality Control): Before utilizing the intermediate in the pathways shown in Fig 2, structural integrity must be validated via ¹H NMR (CDCl₃ or DMSO-d₆). The critical markers of success are:

  • Absence of Phenolic OH: The broad singlet at ~10 ppm (from the starting material) must be completely absent.

  • Epoxide Integrity: The terminal CH₂ protons of the oxirane ring must appear as two distinct, complex multiplets between 2.7 ppm and 2.9 ppm. If these shift significantly downfield (past 3.5 ppm), it indicates the epoxide ring has prematurely opened into a diol, rendering the batch useless for subsequent amine coupling.

References

  • Title: US Patent 6,831,175 B2 - Kinase inhibitors Source: United States Patent and Trademark Office / Google Patents URL
  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Center for Biotechnology Information (PMC) / MDPI URL: [Link]

  • Title: Di-tert-butyl Azodicarboxylate (DtBAD) Source: Common Organic Chemistry URL: [Link]

Sources

spectral data for 3-Bromo-5-oxiranylmethoxy-pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectral Data of 3-Bromo-5-oxiranylmethoxy-pyridine: NMR, IR, and MS Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Bromo-5-oxiranylmethoxy-pyridine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to offer a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound, providing them with a detailed reference for its structural characterization. The document includes predicted ¹H and ¹³C NMR chemical shifts with assignments, anticipated IR absorption frequencies, and a likely mass spectrometry fragmentation pattern. Furthermore, detailed, field-proven experimental protocols for the acquisition of these spectral data are provided to facilitate practical laboratory work.

Introduction and Molecular Structure

3-Bromo-5-oxiranylmethoxy-pyridine is a functionalized pyridine derivative of interest in synthetic and medicinal chemistry. The presence of a reactive oxirane (epoxide) ring, a bromine atom, and a pyridine core makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation is paramount for its use in further synthetic transformations and for ensuring the purity and identity of any resulting compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

The molecular structure and proposed atom numbering scheme for NMR assignments are presented below.

Figure 1: Molecular Structure of 3-Bromo-5-oxiranylmethoxy-pyridine cluster_pyridine cluster_ether C2 C2 C3 C3-Br C2->C3 C4 C4 C3->C4 C5 C5-O C4->C5 C6 C6 C5->C6 O_ether O C5->O_ether N1 N1 C6->N1 N1->C2 CH2_ether CH₂ (C7) O_ether->CH2_ether CH_oxirane CH (C8) CH2_ether->CH_oxirane CH2_oxirane CH₂ (C9) CH_oxirane->CH2_oxirane O_oxirane O CH2_oxirane->O_oxirane O_oxirane->CH_oxirane

Caption: Molecular structure and numbering of 3-Bromo-5-oxiranylmethoxy-pyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the analysis of related structures, including 3-bromo-5-methoxypyridine and various glycidyl ethers.[1][2] The pyridine ring protons are expected in the aromatic region, while the oxiranylmethoxy group protons will appear in the aliphatic region.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.30d1HH-6Orthonitrogen deshielding effect.
~8.25d1HH-2Orthonitrogen deshielding effect.
~7.40t1HH-4Meta to nitrogen, influenced by adjacent bromo and alkoxy groups.
~4.25dd1HH-7aDiastereotopic proton of the methylene group adjacent to the pyridine oxygen, showing geminal and vicinal coupling.
~4.05dd1HH-7bDiastereotopic proton of the methylene group, expected to be slightly upfield from H-7a.
~3.35m1HH-8Methine proton of the oxirane ring, coupled to both H-7 and H-9 protons.
~2.90dd1HH-9aDiastereotopic proton of the oxirane methylene group, showing geminal and vicinal coupling.
~2.75dd1HH-9bDiastereotopic proton of the oxirane methylene group, typically found at a slightly different chemical shift than H-9a.
  • Pyridine Region: The chemical shifts for the pyridine protons are extrapolated from data for 3-bromo-5-methoxypyridine, which shows signals at δ 8.28, 8.24, and 7.36 ppm.[2] The electronic nature of the oxiranylmethoxy group is similar to the methoxy group, thus similar chemical shifts are anticipated.

  • Oxiranylmethoxy Region: The signals for the glycidyl moiety are predicted based on data from compounds like (S)-Guaiacol glycidyl ether and allyl glycidyl ether.[1][3] The diastereotopic protons of the CH₂ group (H-7a, H-7b) are expected to be split by each other (geminal coupling) and by the adjacent methine proton (H-8, vicinal coupling), resulting in a doublet of doublets (dd) for each. The oxirane protons (H-8, H-9a, H-9b) form a characteristic AMX spin system, with complex multiplets or doublets of doublets.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are derived from an analysis of substituted pyridines and glycidyl ethers.[4][5][6]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~155.5C-5Carbon attached to the ether oxygen, significantly deshielded.
~148.0C-2Influenced by the adjacent nitrogen.
~140.5C-6Also influenced by the adjacent nitrogen.
~126.0C-4Aromatic carbon meta to the nitrogen.
~118.5C-3Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect.
~70.0C-7Methylene carbon of the ether linkage.
~50.5C-8Methine carbon of the oxirane ring.
~44.5C-9Methylene carbon of the oxirane ring.
  • Pyridine Carbons: The chemical shifts are estimated based on data for related substituted pyridines. The carbon attached to the ether oxygen (C-5) is expected to be the most downfield among the pyridine carbons.

  • Oxiranylmethoxy Carbons: The shifts for C-7, C-8, and C-9 are based on typical values for glycidyl ethers, which consistently show the ether-linked methylene carbon (C-7) around 70 ppm, the oxirane methine (C-8) around 50 ppm, and the oxirane methylene (C-9) around 45 ppm.[1][4]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Predictions are based on established group frequency correlations and data from similar compounds like 3-bromopyridine and various ethers.[7][8][9]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
2990 - 2900MediumAliphatic C-H stretching
1580 - 1560StrongC=C stretching (Pyridine ring)
1470 - 1450StrongC=C stretching (Pyridine ring)
~1250StrongAsymmetric C-O-C stretching (Aryl ether)
~1050StrongSymmetric C-O-C stretching (Aryl ether)
~910 & ~830MediumOxirane ring vibrations (ring breathing/asymmetric stretch)
700 - 600MediumC-Br stretching

Predicted Mass Spectrometry (MS) Data

The mass spectrum, particularly under electron ionization (EI), is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted m/z Peaks in Mass Spectrum

m/zPredicted IntensityAssignment
231/233High (1:1 ratio)[M]⁺ (Molecular ion)
174/176Medium (1:1 ratio)[M - C₃H₅O]⁺
152Medium[M - Br]⁺
57High[C₃H₅O]⁺ (oxiranylmethyl fragment)

The fragmentation pattern is likely to involve the loss of the bromine atom and cleavage of the ether linkage. The base peak could be the molecular ion or a fragment resulting from the cleavage of the oxiranylmethoxy side chain.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectral data for 3-Bromo-5-oxiranylmethoxy-pyridine. Optimization may be required based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.[5]

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[5]

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.[1]

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation:

    • Place a small, solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample via direct injection or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization and Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectral characterization of a novel compound like 3-Bromo-5-oxiranylmethoxy-pyridine.

Figure 2: General Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep interpretation Spectral Interpretation & Data Correlation nmr->interpretation ir->interpretation ms->interpretation validation Structural Validation interpretation->validation report Final Report & Archiving validation->report

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 3-Bromo-5-oxiranylmethoxy-pyridine. By leveraging data from structurally similar molecules, we have established a reliable set of expected values for ¹H NMR, ¹³C NMR, IR, and MS analyses. The inclusion of standardized experimental protocols offers practical guidance for researchers aiming to characterize this compound. This document serves as a valuable resource for the anticipation of spectral features, aiding in the confirmation of synthesis and the assessment of purity for this versatile chemical building block.

References

  • A Comparative Analysis of (S)-Guaiacol Glycidyl Ether and Alternative Chiral Glycidyl Ethers via ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. Magritek.
  • GLYCIDYL ISOPROPYL ETHER(4016-14-2) 1H NMR spectrum. ChemicalBook.
  • GLYCIDYL METHYL ETHER(930-37-0) 13C NMR spectrum. ChemicalBook.
  • Glycidyl n-octyl ether | C11H22O2 | CID 92955. PubChem - NIH.
  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem.
  • Supporting Information. Rsc.org.
  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (PDF).
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC.
  • 3-broMo-5-Methoxy-1H-pyrrolo[2,3-b]pyridine(1053655-76-7) 1 H NMR. ChemicalBook.
  • 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate.
  • 4-Bromopyridine(1120-87-2) 1H NMR spectrum. ChemicalBook.
  • 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum. ChemicalBook.
  • An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI.
  • Pyridine, 3-bromo-. NIST WebBook.
  • Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap.
  • 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. Benchchem.
  • INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH.
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  • Pyridine, 3-bromo-, 1-oxide. NIST WebBook.
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Pyridine Epoxide Derivatives: Synthetic Utility, Metabolic Liability, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Pyridine Epoxide Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual Nature of Pyridine Epoxides

In medicinal chemistry, the intersection of pyridine pharmacophores and epoxide (oxirane) functionality presents a dichotomy of stability and reactivity. This guide categorizes pyridine epoxide derivatives into two distinct structural classes with opposing applications:

  • Side-Chain Epoxides (e.g., 2-oxiranylpyridine): Stable, versatile synthetic building blocks used to construct chiral

    
    -amino alcohol ligands and functionalized scaffolds. They serve as controlled electrophiles in drug synthesis.
    
  • Ring Epoxides (e.g., pyridine-2,3-oxide): Highly unstable, transient metabolic intermediates generated by Cytochrome P450 (CYP450). These "arene oxides" are critical to understanding bioactivation, hepatotoxicity, and the formation of reactive metabolites.

This guide provides actionable protocols for the synthesis and ring-opening of stable derivatives while detailing the mechanistic pathways of metabolic activation relevant to ADMET profiling.

Synthetic Applications: Side-Chain Pyridine Epoxides

Stable pyridine epoxides, particularly 2-(oxiran-2-yl)pyridine , are valuable intermediates for accessing chiral 1,2-amino alcohols, a motif prevalent in


-adrenergic blockers and chiral ligands for asymmetric catalysis.
Core Synthetic Workflow

The synthesis of these derivatives typically proceeds via sulfur ylide addition (Corey-Chaykovsky reaction) or oxidation of vinylpyridines. The subsequent ring-opening is regiocontrolled, often requiring Lewis acid catalysis to ensure high yields and selectivity.

Figure 1: Synthetic Workflow & Regioselectivity

PyridineEpoxideSynthesis Start 2-Pyridinecarboxaldehyde Intermediate 2-(Oxiran-2-yl)pyridine (Stable Epoxide) Start->Intermediate Corey-Chaykovsky Cyclopropanation Reagent Trimethylsulfonium Iodide + NaH (DMSO) Reagent->Intermediate Product_Beta β-Amino Alcohol (Major Product) Intermediate->Product_Beta Nucleophilic Attack (Regioselective) Product_Alpha α-Amino Alcohol (Trace/Minor) Intermediate->Product_Alpha Minor Pathway Reactant_Amine Primary Amine (R-NH2) + Sc(OTf)3 / DIEA Reactant_Amine->Product_Beta

Caption: Synthetic pathway for 2-(oxiran-2-yl)pyridine and subsequent Lewis acid-catalyzed regioselective ring opening to


-amino alcohols.
Experimental Protocol: Synthesis of 2-(Oxiran-2-yl)pyridine

Standardized protocol adapted from Corey-Chaykovsky methodology.

Reagents:

  • Trimethylsulfonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in oil, 1.5 equiv)

  • DMSO (anhydrous)

  • 2-Pyridinecarboxaldehyde (1.0 equiv)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry pentane to remove oil. Suspend in anhydrous DMSO. Add trimethylsulfonium iodide portion-wise at room temperature. Stir for 30 minutes until the evolution of hydrogen ceases and a clear solution (dimethylsulfonium methylide) forms.

  • Addition: Cool the ylide solution to 0°C. Add 2-pyridinecarboxaldehyde dropwise in DMSO.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

  • Workup: Quench with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude epoxide is often volatile and sensitive to acid. Purify via rapid flash chromatography on basic alumina or silica pre-treated with 1% Et₃N.

Protocol: Regioselective Ring Opening with Amines

Based on Sc(OTf)₃ catalyzed aminolysis (Reference 1).

Objective: To synthesize chiral


-amino alcohols with high regioselectivity.
Mechanism:  Scandium(III) triflate coordinates to the epoxide oxygen and the pyridine nitrogen, activating the C-

carbon for nucleophilic attack while directing stereochemistry.

Protocol:

  • Setup: Dissolve 2-(oxiran-2-yl)pyridine (1.0 mmol) in CH₂Cl₂ or acetonitrile.

  • Catalyst Addition: Add Sc(OTf)₃ (5-10 mol%) and DIEA (Diisopropylethylamine, 1.2 equiv).

  • Nucleophile: Add the chiral primary amine (1.1 equiv).

  • Incubation: Stir at elevated temperature (approx. 80°C in a sealed tube if using volatile solvents) for 24–48 hours. Note: Uncatalyzed reactions may require up to 7 days.

  • Isolation: Dilute with water, extract with DCM, and purify via column chromatography.

  • Outcome: Expect >90% regioselectivity for the

    
    -amino alcohol (nucleophilic attack at the terminal carbon).
    

Metabolic Liability: Pyridine Ring Epoxides

Unlike side-chain derivatives, epoxides formed directly on the pyridine ring (arene oxides) are critical drivers of toxicity. Understanding this pathway is essential for "de-risking" pyridine-containing drug candidates.

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the pyridine ring. This bifurcation determines the molecule's safety profile:

  • Pathway A (Safe): N-oxidation to form stable Pyridine-N-Oxides (highly water-soluble, excretable).

  • Pathway B (Toxic): C-oxidation to form Pyridine-2,3-oxide (or 3,4-oxide). These are highly electrophilic species that can alkylate DNA/proteins or hydrolyze to diols.

Figure 2: Metabolic Fate of Pyridine

MetabolicFate Pyridine Pyridine Scaffold (Drug/Metabolite) CYP CYP450 (Oxidation) Pyridine->CYP NOxide Pyridine-N-Oxide (Stable Metabolite) CYP->NOxide Major Pathway (Detoxification) Epoxide Pyridine-2,3-Epoxide (Unstable Arene Oxide) CYP->Epoxide Minor Pathway (Bioactivation) Macromolecules Covalent Binding (DNA/Protein Alkylation) Epoxide->Macromolecules Toxicity Diol Dihydroxypyridine (via Epoxide Hydrolase) Epoxide->Diol Hydration

Caption: Bifurcation of pyridine metabolism. N-oxidation is generally detoxifying, while ring epoxidation leads to reactive electrophiles.

Toxicology Data Summary

The following table summarizes the stability and toxicity markers for pyridine oxidation products.

MetaboliteStabilityPrimary EnzymeToxicological Consequence
Pyridine-N-Oxide HighFlavin-containing Monooxygenases (FMO) / CYPGenerally benign; readily excreted.
Pyridine-2,3-Epoxide Very Low (< 1 min)CYP2E1Hepatotoxicity; covalent binding to cellular macromolecules.
N-Methylpyridinium HighMethyltransferasesNeurotoxicity (structural analog to MPP+).

Key Insight: To minimize toxicity in drug design, substitute the pyridine ring at the 2- or 3-positions with electron-withdrawing groups or steric bulk to block CYP access to the 2,3-


 bond, thereby favoring N-oxidation or metabolic stability.

Therapeutic Potential: Covalent Inhibitors & Warheads

While pyridine epoxides are rare as standalone drugs, they serve as critical mechanistic probes and structural components in complex natural products.

Epoxides vs. Vinylpyridines as Warheads

In the design of Targeted Covalent Inhibitors (TCIs), the electrophile ("warhead") must balance reactivity with selectivity.

  • Epoxides (e.g., Fosfomycin, Triptolide): React with cysteine thiols via

    
     opening. High reactivity can lead to off-target effects unless the scaffold provides exquisite binding affinity.
    
  • Vinylpyridines: Often preferred over epoxides for pyridine-based drugs. The vinyl group conjugated to the pyridine nitrogen (electron-deficient) acts as a tunable Michael acceptor.

Case Study: Triptolide (Epoxide-based Inhibition) Although a diterpenoid, Triptolide demonstrates the power of the epoxide warhead. It covalently binds to Cys342 of the XPB subunit of TFIIH.[1][2] The 12,13-epoxide is the specific electrophile. This validates the concept that an epoxide, when positioned correctly by a scaffold (potentially a pyridine-containing one), can achieve high selectivity (Reference 2).

Pyridine-Epothilone Analogs

Synthetic analogs of Epothilone B (a potent microtubule stabilizer) have been developed where the thiazole ring is replaced by a pyridine.

  • Structure: These analogs retain the macrocyclic epoxide.

  • Finding: The pyridine nitrogen position (ortho vs meta) significantly affects cytotoxicity and tubulin polymerization, proving that the pyridine ring can modulate the electronic properties of remote epoxides in the same molecule (Reference 3).

References

  • Regioselective Epoxide Ring Openings with Chiral Amines

    • Title: 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands.[3]

    • Source: ResearchG
    • URL:[Link]

  • Covalent Inhibition Mechanism (Triptolide/Epoxide)

    • Title: Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Pyridine Epothilone Analogs

    • Title: Chemical synthesis and biological properties of pyridine epothilones.
    • Source: PubMed.
    • URL:[Link]

  • Metabolic Toxicity of Pyridine

    • Title: Comparison of the effects of pyridine and its metabolites on r
    • Source: PubMed.
    • URL:[Link]

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reactivity of the oxirane ring in 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Oxirane Ring in 3-Bromo-5-oxiranylmethoxy-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-oxiranylmethoxy-pyridine is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a halogenated pyridine core linked to a reactive oxirane (epoxide) ring via an ether linkage, presents a unique chemical profile. The pyridine ring, with its electron-withdrawing and basic properties, in conjunction with the electronegative bromine atom, profoundly influences the reactivity of the appended epoxide. This guide provides a comprehensive analysis of the factors governing the reactivity of the oxirane ring in this specific molecular context. We will delve into the mechanistic pathways of its reactions under various conditions, offering predictive insights for its application in the synthesis of novel compounds. This document is intended to serve as a foundational resource for researchers leveraging this versatile chemical building block.

Introduction: The Chemical Landscape of 3-Bromo-5-oxiranylmethoxy-pyridine

The synthetic utility of epoxides is well-established in organic chemistry, primarily owing to the strained three-membered ring that is susceptible to nucleophilic attack, leading to ring-opening. In the case of 3-Bromo-5-oxiranylmethoxy-pyridine, this inherent reactivity is modulated by the electronic and steric effects of the substituted pyridine ring. The nitrogen atom in the pyridine ring can act as a base or a nucleophile, while the bromine atom exerts a significant inductive electron-withdrawing effect. Understanding the interplay of these features is crucial for predicting and controlling the outcomes of its reactions. This guide will explore the nuanced reactivity of this molecule, providing a framework for its strategic use in chemical synthesis.

Synthesis and Structural Features

3-Bromo-5-oxiranylmethoxy-pyridine is typically synthesized via the Williamson ether synthesis. This involves the reaction of the sodium salt of 3-bromo-5-hydroxypyridine with epichlorohydrin.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers.[1][2] It typically involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[1][3] In the synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine, the hydroxyl group of 3-bromo-5-hydroxypyridine is deprotonated by a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group.[2]

The key structural features that dictate the reactivity of 3-Bromo-5-oxiranylmethoxy-pyridine are:

  • The Oxirane Ring: This three-membered ring is highly strained and therefore susceptible to ring-opening reactions by a variety of nucleophiles.

  • The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule. It can be protonated under acidic conditions, which can influence the reactivity of the epoxide.

  • The Bromine Substituent: As an electron-withdrawing group, the bromine atom decreases the electron density of the pyridine ring, making the nitrogen less basic and potentially influencing the electronic environment of the oxirane ring through the ether linkage.

  • The Ether Linkage: This linkage connects the reactive epoxide to the electronically influential pyridine ring. Cleavage of this C-O bond is possible under strongly acidic conditions.[4]

Reactivity of the Oxirane Ring

The is primarily governed by the reaction conditions, specifically the pH and the nature of the nucleophile.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a highly reactive oxonium ion. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The attack of a nucleophile will preferentially occur at the more substituted carbon atom of the epoxide, following a regioselectivity pattern that resembles an SN1-like mechanism due to the development of partial positive charge on the ring carbons.

Mechanism of Acid-Catalyzed Ring-Opening:

Acid_Catalyzed_Opening Epoxide 3-Bromo-5-oxiranyl- methoxy-pyridine Protonated_Epoxide Protonated Epoxide (Oxonium Ion) Epoxide->Protonated_Epoxide Protonation H_plus H+ Intermediate_Complex Intermediate Complex Protonated_Epoxide->Intermediate_Complex Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate_Complex Product Ring-Opened Product Intermediate_Complex->Product Deprotonation

Caption: Acid-catalyzed oxirane ring-opening.

Base-Catalyzed Ring-Opening

In the presence of a strong base, the nucleophile attacks one of the carbon atoms of the oxirane ring directly in an SN2-type reaction. Due to steric hindrance, the attack will preferentially occur at the less substituted carbon atom of the epoxide. The pyridine nitrogen can also act as an internal base, potentially influencing the reaction rate and regioselectivity.

Mechanism of Base-Catalyzed Ring-Opening:

Base_Catalyzed_Opening Epoxide 3-Bromo-5-oxiranyl- methoxy-pyridine Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate Nucleophilic Attack Nucleophile Nu- Nucleophile->Alkoxide_Intermediate Product Ring-Opened Product Alkoxide_Intermediate->Product Protonation Solvent H-Solvent Solvent->Product

Caption: Base-catalyzed oxirane ring-opening.

Influence of the 3-Bromo-5-pyridyl Group

The 3-bromo-5-pyridyl moiety exerts a significant electronic influence on the reactivity of the oxirane ring. The electron-withdrawing nature of both the pyridine nitrogen and the bromine atom decreases the electron density throughout the aromatic ring. This effect can be transmitted through the ether linkage to the oxirane ring, potentially making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. This is in contrast to electron-donating groups which can decrease the reactivity of the epoxide.

Experimental Protocols

The following are representative protocols for the ring-opening of 3-Bromo-5-oxiranylmethoxy-pyridine with a generic nucleophile under acidic and basic conditions.

Acid-Catalyzed Ring-Opening with an Alcohol

Objective: To synthesize the corresponding ether-alcohol by ring-opening the epoxide with an alcohol under acidic catalysis.

Materials:

  • 3-Bromo-5-oxiranylmethoxy-pyridine

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous organic solvent (e.g., dichloromethane, THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 3-Bromo-5-oxiranylmethoxy-pyridine (1 equivalent) in the anhydrous alcohol, which will act as both the nucleophile and the solvent.

  • To this solution, add a catalytic amount of the strong acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Base-Catalyzed Ring-Opening with an Amine

Objective: To synthesize the corresponding amino-alcohol by ring-opening the epoxide with an amine under basic conditions.

Materials:

  • 3-Bromo-5-oxiranylmethoxy-pyridine

  • Amine (primary or secondary)

  • Aprotic solvent (e.g., THF, DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 3-Bromo-5-oxiranylmethoxy-pyridine (1 equivalent) in an aprotic solvent.

  • Add the amine (1.1 equivalents) to the solution. The amine acts as both the nucleophile and the base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. Hydroxyl groups generated during the reaction can catalyze the reaction.[5]

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The regioselectivity of the ring-opening reaction is a critical parameter. The ratio of the two possible regioisomers can be determined by techniques such as 1H NMR spectroscopy.

Table 1: Predicted Regioselectivity of Oxirane Ring-Opening

Reaction ConditionNucleophile Attack SiteMajor Product
Acid-CatalyzedMore substituted carbonAttack at C2
Base-CatalyzedLess substituted carbonAttack at C1

Conclusion

The is a nuanced interplay of steric and electronic factors. The electron-withdrawing nature of the bromopyridyl substituent enhances the electrophilicity of the epoxide ring, making it a versatile precursor for a wide range of functionalized molecules. By carefully selecting the reaction conditions, particularly the pH and the nucleophile, chemists can control the regioselectivity of the ring-opening reaction to achieve the desired synthetic outcome. This guide provides a foundational understanding of these principles, empowering researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Supporting Information - Rsc.org. (n.d.).
  • Williamson ether synthesis. (2020, July 15). In Wikipedia.
  • 3-Bromo-5-methoxypyridine synthesis. (n.d.). In ChemicalBook.
  • Ashenhurst, J. (2022, November 13). Williamson Ether Synthesis. In Chemistry Steps.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry.
  • Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. (n.d.). In ResearchGate.
  • Williamson Ether Synthesis. (2023, January 22). In Chemistry LibreTexts.
  • Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15). Patsnap.
  • Pyridine synthesis. (n.d.). In Organic Chemistry Portal.
  • 3-Bromo-5-methoxypyridine. (2025, August 22). In Chemsrc.
  • Smith, L. S. (n.d.). Glycidyl ether reactions with amines. In Semantic Scholar.
  • Reactions of Ethers. (2015, July 14). In Chemistry LibreTexts.
  • Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. (2022, April 19). In PMC.
  • Epoxide/glycidyl ether reactivity with hydroxyl? (2019, February 2). In Reddit.

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Navigating the Synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Availability: A Scarcity of Direct Sources

An extensive search of commercial chemical databases reveals a notable absence of 3-Bromo-5-oxiranylmethoxy-pyridine as a stock item. This scarcity presents both a challenge and an opportunity for researchers, suggesting that the synthesis of this compound is a necessary step for its utilization in novel drug design and development. The lack of off-the-shelf availability underscores the need for robust and reliable synthetic protocols.

Proposed Synthetic Pathway: A Two-Step Approach

Given the unavailability of the target molecule, a logical synthetic approach is proposed, starting from a more accessible precursor, 3-Bromo-5-hydroxypyridine. The overall strategy involves the etherification of 3-Bromo-5-hydroxypyridine with an appropriate epoxide-containing reagent.

G cluster_0 Step 1: Synthesis of 3-Bromo-5-hydroxypyridine cluster_1 Step 2: Synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine MeONa, MeOH 3-Bromo-5-hydroxypyridine 3-Bromo-5-hydroxypyridine 3-Bromo-5-methoxypyridine->3-Bromo-5-hydroxypyridine HBr, Acetic Acid 3-Bromo-5-oxiranylmethoxy-pyridine 3-Bromo-5-oxiranylmethoxy-pyridine 3-Bromo-5-hydroxypyridine->3-Bromo-5-oxiranylmethoxy-pyridine Epichlorohydrin, Base

Caption: Proposed two-step synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine.

Step 1: Synthesis of the Key Intermediate: 3-Bromo-5-hydroxypyridine

The initial and crucial step is the preparation of 3-Bromo-5-hydroxypyridine. A reliable method for this synthesis involves the demethylation of the commercially available 3-Bromo-5-methoxypyridine.

While 3-Bromo-5-methoxypyridine is commercially available, understanding its synthesis from 3,5-dibromopyridine provides deeper insight into the chemistry of substituted pyridines. The synthesis typically involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: A general procedure for the synthesis of 3-bromo-5-methoxypyridine involves the reaction of 3,5-dibromopyridine with sodium methoxide in methanol.[3] In a typical setup, 3,5-dibromopyridine and a solution of sodium methoxide in anhydrous methanol are heated in an autoclave.[3] The reaction progress is monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like dichloromethane.[3] The organic layer is then dried, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield 3-bromo-5-methoxypyridine as a white solid.[3]

The conversion of 3-Bromo-5-methoxypyridine to 3-Bromo-5-hydroxypyridine is a standard demethylation reaction.

Experimental Protocol: To a solution of 3-bromo-5-methoxypyridine in acetic acid, 48% hydrobromic acid is added. The reaction mixture is then heated to reflux for several hours.[4] After cooling to room temperature, the solvent is removed under reduced pressure. The pH of the residue is adjusted to 9-10 with a sodium hydroxide solution. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The pH is then adjusted to 5-6 with hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration and washed with methanol to give 3-Bromo-5-hydroxypyridine as a white solid.[4]

Step 2: Synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine

With the key intermediate, 3-Bromo-5-hydroxypyridine, in hand, the final step is the introduction of the oxiranylmethoxy group. This is typically achieved through a Williamson ether synthesis using epichlorohydrin in the presence of a base.

Proposed Experimental Protocol: To a solution of 3-Bromo-5-hydroxypyridine in a suitable polar aprotic solvent such as DMF or acetonitrile, a base such as potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature to form the corresponding pyridinolate salt. Epichlorohydrin is then added dropwise to the reaction mixture. The reaction is typically heated to a moderate temperature (e.g., 60-80 °C) and monitored for completion. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-Bromo-5-oxiranylmethoxy-pyridine.

Sourcing of Starting Materials and Intermediates

The feasibility of the proposed synthesis hinges on the commercial availability of the starting materials. The following table provides a list of potential suppliers for the key precursor, 3-Bromo-5-methoxypyridine.

CompoundCAS NumberPotential Suppliers
3-Bromo-5-methoxypyridine50720-12-2MilliporeSigma[5], Thermo Scientific Chemicals[6], BLD Pharm[7], Chem-Impex[8]

It is imperative for researchers to verify the purity and specifications of the starting materials from their chosen supplier to ensure the success and reproducibility of the synthesis.

Potential Applications in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.[1] The introduction of a bromo-substituent provides a handle for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the synthesis of diverse compound libraries.[9] The oxirane (epoxide) moiety is a reactive electrophile that can be used to covalently bind to target proteins or to introduce further diversity by ring-opening reactions with various nucleophiles.

The combination of these three functionalities in 3-Bromo-5-oxiranylmethoxy-pyridine makes it a potentially valuable and versatile building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[9]

G cluster_0 Potential Derivatizations 3-Bromo-5-oxiranylmethoxy-pyridine 3-Bromo-5-oxiranylmethoxy-pyridine Cross-Coupling Reactions (at Bromo position) Cross-Coupling Reactions (at Bromo position) 3-Bromo-5-oxiranylmethoxy-pyridine->Cross-Coupling Reactions (at Bromo position) Epoxide Ring-Opening (with Nucleophiles) Epoxide Ring-Opening (with Nucleophiles) 3-Bromo-5-oxiranylmethoxy-pyridine->Epoxide Ring-Opening (with Nucleophiles) Diverse Compound Libraries Diverse Compound Libraries Cross-Coupling Reactions (at Bromo position)->Diverse Compound Libraries Novel Therapeutic Agents Novel Therapeutic Agents Diverse Compound Libraries->Novel Therapeutic Agents Introduction of New Functional Groups Introduction of New Functional Groups Epoxide Ring-Opening (with Nucleophiles)->Introduction of New Functional Groups Introduction of New Functional Groups->Novel Therapeutic Agents

Caption: Potential applications of 3-Bromo-5-oxiranylmethoxy-pyridine in drug discovery.

Conclusion

While 3-Bromo-5-oxiranylmethoxy-pyridine is not a commercially available reagent, this guide provides a clear and actionable synthetic strategy for its preparation. By leveraging readily available starting materials and established chemical transformations, researchers can access this promising building block. The unique combination of a pyridine core, a reactive bromine atom, and a versatile epoxide functionality positions 3-Bromo-5-oxiranylmethoxy-pyridine as a valuable tool for the exploration of new chemical space in the ongoing quest for novel and effective therapeutics.

References

  • The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery - Benchchem.
  • Supporting Inform
  • 3-Bromo-5-methoxypyridine 97 50720-12-2 - MilliporeSigma.
  • 3-Bromo-5-methoxypyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online.
  • 50720-12-2|3-Bromo-5-methoxypyridine|BLD Pharm.
  • 3-Bromo-5-methoxypyridine – Chem-Impex.
  • Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine - FAQ - Guidechem.
  • Pyridine: the scaffolds with significant clinical diversity - PMC.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

Sources

Technical Guide: Safe Handling and Risk Mitigation for 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Hazard Paradigm

3-Bromo-5-oxiranylmethoxy-pyridine (also known as 3-Bromo-5-(glycidyloxy)pyridine) represents a specialized class of bifunctional building blocks used in drug discovery. Its utility lies in its two orthogonal reactive centers: the aryl bromide (for cross-coupling) and the oxirane (epoxide) (for nucleophilic ring-opening).

However, this utility comes with a specific safety profile.[1][2][3][4] Unlike standard bromopyridines, the presence of the oxirane ring classifies this molecule as a potential alkylating agent . Consequently, it must be handled with the rigor reserved for Genotoxic Impurities (GTIs) or sensitizers until specific toxicological data proves otherwise. This guide synthesizes fragment-based hazard analysis with practical laboratory protocols to ensure personnel safety and data integrity.

Part 1: Chemical Profile & Hazard Identification

Since specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public databases, we employ a Structure-Activity Relationship (SAR) approach to predict its hazard profile.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionExperimental Note
Molecular Formula C₈H₈BrNO₂
Molecular Weight ~230.06 g/mol
Physical State Low-melting solid or Viscous OilEpoxides often lower MP compared to methoxy analogs.
Solubility DMSO, DCM, Ethyl AcetateHydrolytically unstable in acidic aqueous media.
Reactivity High (Epoxide) / Moderate (Aryl Bromide)Sensitive to moisture, Lewis acids, and nucleophiles.
Derived Hazard Classification (GHS)

Based on the functional group analysis of glycidyl ethers and bromopyridines:

  • H317 (Skin Sensitization): CRITICAL. Glycidyl ethers are potent sensitizers. Exposure can lead to lifelong allergic contact dermatitis.

  • H341 (Suspected Genetic Defects): Epoxides are alkylating agents capable of interacting with DNA.

  • H315/H319 (Irritation): Causes skin and serious eye irritation.[1][2][3][5][6][7]

  • H302 (Acute Tox): Harmful if swallowed (characteristic of halogenated pyridines).[3][6][8]

Expert Insight: Do not treat this merely as a "pyridine derivative." The epoxide moiety dictates the safety protocol. Treat as a Mutagenic Carcinogen in the absence of Ames test data.

Part 2: Engineering Controls & PPE[9]

The Containment Hierarchy

To mitigate the risk of sensitization and inhalation, a strict hierarchy of controls is required.

  • Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Secondary Barrier: Use a secondary containment tray (spill tray) inside the hood to contain any liquid spills, preventing them from reaching the airfoil or sash track.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hands (Inner) Nitrile (4 mil)Standard splash protection.
Hands (Outer) Silver Shield / Laminate or High-Grade Nitrile (8 mil)Epoxides can permeate standard thin nitrile. Double-gloving is mandatory.
Eyes Chemical GogglesSafety glasses are insufficient if the oil splashes; epoxides cause corneal damage.
Respiratory N95/P100 (if solid) or Half-mask w/ OV cartridges (if aerosolized)Only required if working outside a hood (strongly discouraged).

Part 3: Operational Protocols

Workflow: Safe Weighing and Transfer

The following workflow minimizes the risk of aerosol generation and surface contamination.

SafeHandling Start Start: Material Retrieval Check Check Container Integrity (Look for crusting/pressure) Start->Check PPE Don PPE: Double Nitrile Gloves + Lab Coat Check->PPE Intact Hood Transfer to Fume Hood (Do not open on open bench) Check->Hood Leaking/Crusted PPE->Hood Weigh Weighing Protocol: Use disposable spatula Tare vial inside hood Hood->Weigh Clean Decontaminate Exterior of Vial with MeOH wipe Weigh->Clean Waste Dispose of Spatula/Wipes as Hazardous Solid Waste Clean->Waste End Process Complete Waste->End

Figure 1: Standard Operating Procedure for handling sensitizing intermediates.

Reaction Setup & Quenching

The "Stop Button" Protocol: Because the epoxide ring is strained, it can be opened intentionally to deactivate the hazard before waste disposal.

  • Reaction Solvent: Avoid protic solvents (MeOH, Water) unless ring opening is desired. Use DCM, THF, or DMF.

  • Quenching (Deactivation):

    • Reagent: 10% aqueous Sodium Thiosulfate or dilute Sulfuric Acid (0.5 M).

    • Mechanism:[1][3] Thiosulfate acts as a soft nucleophile to open the epoxide ring, converting it into a non-alkylating alcohol derivative.

    • Procedure: Stir the waste reaction mixture with the quench solution for 30 minutes before disposal.

Storage Stability
  • Temperature: Store at -20°C or 2-8°C . Epoxides can slowly polymerize or hydrolyze at room temperature.

  • Atmosphere: Store under Argon or Nitrogen . Moisture triggers hydrolysis to the diol (3-Bromo-5-(2,3-dihydroxypropoxy)pyridine), rendering the material useless for synthesis.

Part 4: Emergency Response

Decontamination Logic

If skin contact occurs, the speed of removal is critical to prevent sensitization.

  • Do NOT use solvents (Acetone/Ethanol): These can strip the skin's lipid layer and drive the epoxide deeper into the dermis.

  • Protocol:

    • Blot excess liquid with a dry absorbent pad.

    • Flush with copious lukewarm water for 15 minutes.

    • Soap: Use a mild surfactant (soap) only after initial flushing.

Spills
  • Small Spill (< 5 mL): Absorb with vermiculite or spill pads. Wipe area with 10% thiosulfate solution to deactivate residues.

  • Large Spill: Evacuate area. Personnel wearing SCBA (Self-Contained Breathing Apparatus) should handle cleanup due to potential volatility and sensitization risk.

Part 5: Scientific Rationale & Mechanism

The safety profile of 3-Bromo-5-oxiranylmethoxy-pyridine is dictated by the SN2 reactivity of the epoxide ring.

ReactionPathway Epoxide 3-Bromo-5-oxiranylmethoxy-pyridine (Electrophilic Epoxide) Adduct Alkylated Adduct (Mutation/Sensitization) Epoxide->Adduct In Vivo Exposure SafeProduct Ring-Opened Diol/Thio-alcohol (Non-Genotoxic) Epoxide->SafeProduct Controlled Deactivation DNA Biological Nucleophile (DNA/Protein - NH2/SH) DNA->Adduct Quench Quenching Agent (H2O / Thiosulfate) Quench->SafeProduct

Figure 2: Mechanistic pathway showing the divergence between biological damage (alkylation) and safe deactivation.

The diagram above illustrates why "Quenching" is a mandatory step. By forcing the reaction with a sacrificial nucleophile (Thiosulfate), we prevent the molecule from alkylating biological targets (DNA/Proteins).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromopyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Methodological & Application

use of 3-Bromo-5-oxiranylmethoxy-pyridine as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Bromo-5-oxiranylmethoxy-pyridine in Fragment-Based Drug Discovery

Part 1: Executive Summary & Strategic Value

3-Bromo-5-oxiranylmethoxy-pyridine (CAS: N/A for specific commercial salt, typically synthesized in-situ or custom ordered; analogous intermediates exist) represents a high-value bifunctional electrophilic fragment in modern drug discovery. Unlike simple heteroaromatics, this molecule possesses two distinct orthogonal reactive handles:

  • The Epoxide (Oxirane) Warhead: A "soft" electrophile capable of covalent engagement with nucleophilic amino acid residues (Cysteine, Lysine, Histidine) or serving as a diversity-generation handle via ring-opening.

  • The Bromide Growth Vector: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the fragment into a lead-like molecule.

This dual functionality allows it to serve two critical workflows: Targeted Covalent Inhibitor (TCI) Screening and Diversity-Oriented Synthesis (DOS) of kinase/enzyme inhibitor libraries.

Part 2: Technical Profile & Physicochemical Properties

Before integrating this fragment into a library, its physicochemical profile must be understood to ensure compliance with Fragment-Based Drug Discovery (FBDD) rules (Rule of Three).

PropertyValue (Calculated)Significance in FBDD
Molecular Weight ~230.06 DaIdeal. Well below the <300 Da limit, allowing room for elaboration.
ClogP ~1.5 - 2.0Optimal. Sufficient lipophilicity for binding, yet soluble in DMSO/Buffer.
H-Bond Acceptors 3 (Pyridine N, Ether O, Epoxide O)Supports binding site interactions.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Rotatable Bonds 3Low entropic penalty upon binding.
Reactivity Class Moderate ElectrophileLess reactive than acrylamides; offers better selectivity for specific nucleophiles.

Part 3: Strategic Workflows (Visualized)

The following diagram illustrates the two primary workflows for this fragment: Path A (Direct Screening) and Path B (Synthetic Elaboration).

BOMP_Strategy Fragment 3-Bromo-5- oxiranylmethoxy-pyridine Screening Path A: Covalent Screening (Intact Protein MS) Fragment->Screening Incubate with Target Synthesis Path B: Library Synthesis (Diversity Oriented) Fragment->Synthesis Chemical Reagent Hit Covalent Hit (Protein-Fragment Adduct) Screening->Hit Identify Mass Shift Optimization Hit Optimization (Grow via Bromide) Hit->Optimization Suzuki Coupling RingOpen Epoxide Ring Opening (Amines/Azoles) Synthesis->RingOpen Step 1: Diversity Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) RingOpen->Coupling Step 2: Elaboration Library Final Lead Library (Kinase/Enzyme Inhibitors) Coupling->Library Final Compounds

Caption: Dual-pathway utilization of 3-Bromo-5-oxiranylmethoxy-pyridine in covalent screening and library synthesis.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Fragment

Context: This fragment is often synthesized in-house to ensure epoxide integrity. The following protocol is adapted from standard Mitsunobu etherification procedures (e.g., US Patent 6,831,175).

Reagents:

  • 5-Bromo-pyridin-3-ol (1.0 eq)

  • Glycidol (Oxiranyl-methanol) (2.0 eq)

  • Triphenylphosphine (

    
    ) (2.0 eq)
    
  • Di-tert-butyl azodicarboxylate (DBAD) or DEAD (2.0 eq)

  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 5-Bromo-pyridin-3-ol  (e.g., 500 mg) and Glycidol  in anhydrous THF (20 mL).
    
  • Activation: Add Triphenylphosphine (

    
    ) to the solution and stir until fully dissolved.
    
  • Reaction: Cool the mixture to 0°C. Dropwise add DBAD (dissolved in minimal THF) over 10 minutes.

    • Expert Insight: The dropwise addition controls the exotherm, preventing side reactions or epoxide polymerization.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify directly via Flash Column Chromatography on Silica Gel.[1]

    • Eluent: Gradient of 10%

      
       35% Ethyl Acetate in Hexanes.[1]
      
    • Note: The epoxide is sensitive to acid; avoid acidic modifiers in the silica or eluent.

  • Validation: Confirm structure via

    
    -NMR and LC-MS.
    
Protocol B: Covalent Fragment Screening (Intact Protein MS)

Context: Use this protocol to identify if the fragment covalently modifies a target protein (e.g., a kinase with a non-catalytic Cysteine).

Materials:

  • Target Protein (2–5

    
    M final concentration) in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
    
    • Critical: Avoid buffers with nucleophiles (e.g., Tris, DTT,

      
      -ME) as they will quench the epoxide. Use TCEP for reduction if necessary.
      
  • Fragment Stock: 100 mM in DMSO.

  • LC-MS System: Q-TOF or Orbitrap capable of intact protein analysis.

Workflow:

  • Incubation:

    • Mix Protein (

      
      ) + Fragment (
      
      
      
      , typically 10x-100x excess).
    • Incubate at RT for 1, 4, and 24 hours.

    • Include a DMSO-only control.

  • Quenching (Optional):

    • If time-points are critical, quench aliquots with 1% Formic Acid (lowers pH, deactivates nucleophiles) immediately before injection.

  • Data Acquisition:

    • Inject onto a C4 Desalting Column.

    • Elute with a rapid gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Acquire MS spectra.[2][3]

  • Analysis:

    • Deconvolute the mass spectra.

    • Hit Criteria: Look for a mass shift of +229-231 Da (Mass of fragment).

    • Note: Epoxide opening adds the fragment mass; no leaving group is lost (unlike chloroacetamides where HCl is lost).

    • Equation:

      
      .
      
Protocol C: Synthetic Elaboration (Library Generation)

Context: Transforming the fragment into a lead compound. The order of operations is critical.

  • Route 1 (Recommended): Epoxide Opening

    
     Suzuki Coupling. (Preserves the sensitive epoxide until it is reacted).
    

Step 1: Epoxide Ring Opening (Diversity Step)

  • Dissolve 3-Bromo-5-oxiranylmethoxy-pyridine in 2-Propanol or Ethanol.

  • Add nucleophile (e.g., Morpholine, 1H-Imidazole, or primary amine) in slight excess (1.1 eq).

  • Reflux for 2–4 hours. The epoxide opens to form a

    
    -hydroxy amine/ether.
    
  • Concentrate and use crude for the next step or purify if necessary.

Step 2: Suzuki-Miyaura Coupling (Growth Step)

  • Dissolve the product from Step 1 (Aryl Bromide) in Dioxane/Water (4:1).

  • Add Boronic Acid/Ester (1.2 eq) (e.g., Phenylboronic acid derivative).

  • Add Base (

    
     or 
    
    
    
    , 2.0 eq).
  • Add Catalyst (

    
     or 
    
    
    
    , 5 mol%).
  • Heat to 80–100°C under

    
     for 4–12 hours.
    
  • Result: A fully elaborated "Linker-Head" molecule where the pyridine serves as the core, the epoxide-derived chain interacts with solvent/surface residues, and the boronic acid-derived group engages the hydrophobic pocket.

Part 5: Safety & Handling

  • Epoxide Toxicity: Epoxides are alkylating agents and potential mutagens. Handle in a fume hood with double nitrile gloves.

  • PAINS Alert: While epoxides are often flagged as Pan-Assay Interference Compounds (PAINS) in HTS, in FBDD , they are valid "warheads." However, one must distinguish between specific covalent binding (saturable, site-specific) and non-specific protein alkylation (uncontrolled).

    • Control: Always run a "denatured protein" control or use a scavenger peptide (e.g., Glutathione) to measure intrinsic reactivity.

Part 6: References

  • Synthesis of Pyridyl Ethers: Lee, et al. "Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor."[1] Bioorganic & Medicinal Chemistry Letters. 2000; 10:1063–1066.[1]

  • Patent Protocol (Source of Synthesis): Bhagwat, S. et al. "Compounds useful for inhibiting protein kinases."[1] U.S. Patent 6,831,175 B2. December 14, 2004.

  • Covalent Fragment Screening: Resnick, E. et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. 2019; 141(22):8951–8968.

  • Epoxides in Drug Design: Gehringer, M. & Laufer, S.A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond." ChemMedChem. 2019; 14(7):721-743.

Sources

Application Notes & Protocols: Synthesis of Chiral Ligands from 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Value of Chiral Pyridine Ligands

The pyridine scaffold is a cornerstone in the architecture of chiral ligands, which are instrumental in the field of asymmetric catalysis.[1][2] The development of efficient and enantioselective transition-metal-catalyzed reactions is critically dependent on the innovation of such ligands.[2] Chiral pyridine-containing molecules are of immense importance, finding applications in pharmaceuticals, natural products, and as the chiral ligands themselves. However, the synthesis of chiral pyridine derivatives presents a significant challenge, as pyridyl substrates are often not well-tolerated in many established catalytic asymmetric reactions. This guide provides a detailed examination of a versatile synthetic pathway to a valuable class of chiral pyridyl ligands, starting from the readily accessible precursor, 3-Bromo-5-oxiranylmethoxy-pyridine.

The core of our synthetic strategy revolves around the nucleophilic ring-opening of the epoxide moiety. This reaction is a robust and straightforward method for generating β-amino alcohols, which are crucial intermediates in the synthesis of a wide array of bioactive compounds and chiral auxiliaries.[3] By leveraging the inherent reactivity of the epoxide ring, we can introduce a variety of chiral amines, thereby creating a library of structurally diverse ligands. The bromine atom on the pyridine ring offers a valuable handle for further functionalization, such as through cross-coupling reactions, allowing for the fine-tuning of the ligand's steric and electronic properties.[4]

This document will provide a comprehensive overview of the synthesis, including the underlying mechanistic principles, detailed experimental protocols, and potential applications of the resulting chiral ligands in asymmetric catalysis.

Synthetic Strategy: A Modular Approach

Our synthetic approach is designed to be modular, allowing for the generation of a diverse set of chiral ligands from a common starting material. The key steps are outlined below:

  • Preparation of the Starting Material: The synthesis begins with the etherification of 3-Bromo-5-hydroxypyridine with an appropriate oxiranyl-containing electrophile, such as epichlorohydrin or a glycidyl tosylate, to yield 3-Bromo-5-oxiranylmethoxy-pyridine. 3-Bromo-5-hydroxypyridine itself is a commercially available or readily synthesized intermediate.[5][6]

  • Nucleophilic Ring-Opening of the Epoxide: This is the chirality-installing step. The epoxide ring of 3-Bromo-5-oxiranylmethoxy-pyridine is opened by a chiral amine. This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. The choice of the chiral amine is critical as it dictates the stereochemistry and overall structure of the final ligand. A wide variety of chiral amines are commercially available, providing access to a broad spectrum of ligand architectures.

  • Optional Downstream Functionalization: The bromine atom on the pyridine ring serves as a versatile functional group for further modifications. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce various aryl or heteroaryl groups, thereby tuning the electronic and steric properties of the ligand for specific catalytic applications.[4]

Experimental Protocols

Part 1: Synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine

This protocol describes the synthesis of the key starting material from 3-Bromo-5-hydroxypyridine and epichlorohydrin.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Bromo-5-hydroxypyridine173.995.00 g28.7 mmol
Epichlorohydrin92.523.18 g (2.68 mL)34.4 mmol
Sodium Hydroxide40.001.72 g43.1 mmol
Tetrabutylammonium bromide322.370.92 g2.87 mmol
Dichloromethane (DCM)84.93100 mL-
Water18.0250 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-hydroxypyridine (5.00 g, 28.7 mmol), sodium hydroxide (1.72 g, 43.1 mmol), and tetrabutylammonium bromide (0.92 g, 2.87 mmol).

  • Add dichloromethane (100 mL) and water (50 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add epichlorohydrin (2.68 mL, 34.4 mmol) to the stirring mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir vigorously for 24 hours.

  • After 24 hours, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-5-oxiranylmethoxy-pyridine as a colorless oil.

Part 2: Synthesis of a Chiral β-Amino Alcohol Ligand Precursor

This protocol details the ring-opening of 3-Bromo-5-oxiranylmethoxy-pyridine with a chiral amine, using (R)-(-)-2-phenylglycinol as an example. The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols.[3][7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Bromo-5-oxiranylmethoxy-pyridine229.062.00 g8.73 mmol
(R)-(-)-2-Phenylglycinol137.181.32 g9.60 mmol
Ethanol46.0740 mL-

Procedure:

  • To a 100 mL round-bottom flask, dissolve 3-Bromo-5-oxiranylmethoxy-pyridine (2.00 g, 8.73 mmol) and (R)-(-)-2-phenylglycinol (1.32 g, 9.60 mmol) in ethanol (40 mL).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the chiral β-amino alcohol as a white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of chiral ligands from 3-Bromo-5-oxiranylmethoxy-pyridine.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_ligand Chiral Ligand Synthesis cluster_functionalization Optional Functionalization Start_Mat 3-Bromo-5-hydroxypyridine Etherification Etherification Start_Mat->Etherification NaOH, TBAB, DCM/H2O Epichlorohydrin Epichlorohydrin Epichlorohydrin->Etherification Product_1 3-Bromo-5-oxiranylmethoxy-pyridine Etherification->Product_1 Ring_Opening Epoxide Ring-Opening Product_1->Ring_Opening Ethanol, Reflux Chiral_Amine Chiral Amine (e.g., (R)-(-)-2-Phenylglycinol) Chiral_Amine->Ring_Opening Product_2 Chiral β-Amino Alcohol Ligand Precursor Ring_Opening->Product_2 Cross_Coupling Suzuki-Miyaura Cross-Coupling Product_2->Cross_Coupling Pd Catalyst, Base Coupling_Partner Aryl/Heteroaryl Boronic Acid Coupling_Partner->Cross_Coupling Final_Ligand Functionalized Chiral Ligand Cross_Coupling->Final_Ligand

Caption: Synthetic workflow for chiral pyridyl ligands.

Mechanistic Insights: The Epoxide Ring-Opening

The key bond-forming and stereochemistry-defining step is the nucleophilic attack of the chiral amine on the epoxide ring. This reaction proceeds via an SN2 mechanism.

Caption: Mechanism of epoxide ring-opening.

Under neutral or basic conditions, the amine will preferentially attack the less substituted carbon of the epoxide (C3), leading to a single regioisomer. The stereochemistry at the newly formed stereocenter is inverted relative to the epoxide, and the original stereocenter of the chiral amine is retained. This high degree of stereocontrol is a key advantage of this synthetic route.

Applications in Asymmetric Catalysis

The chiral pyridyl-amino alcohol ligands synthesized through this methodology are expected to be effective in a variety of asymmetric catalytic transformations. The pyridine nitrogen and the amino/hydroxyl groups can act as a bidentate or tridentate ligand, coordinating to a metal center and creating a chiral environment around it.

Potential applications include:

  • Asymmetric Transfer Hydrogenation: The resulting ligands could be used in combination with ruthenium or iridium catalysts for the enantioselective reduction of ketones and imines.

  • Asymmetric C-C Bond Forming Reactions: These ligands may find utility in reactions such as asymmetric allylic alkylations and aldol reactions when complexed with appropriate transition metals like palladium or zinc.

  • Asymmetric Cross-Coupling Reactions: After further functionalization of the bromine atom, these ligands could be employed in enantioselective Suzuki-Miyaura or other cross-coupling reactions to generate axially chiral biaryl compounds.[4]

The modularity of the synthesis allows for the rapid generation of a ligand library, which can then be screened to identify the optimal ligand for a specific catalytic transformation. This approach accelerates the discovery of new and efficient asymmetric catalytic systems.

Conclusion

The synthesis of chiral ligands from 3-Bromo-5-oxiranylmethoxy-pyridine offers a versatile and efficient route to a valuable class of molecules for asymmetric catalysis. The key features of this methodology are its modularity, the use of readily available starting materials, and the highly stereocontrolled nature of the epoxide ring-opening reaction. The resulting chiral pyridyl-amino alcohol ligands are promising candidates for a wide range of enantioselective transformations, making this synthetic strategy a valuable tool for researchers in academia and the pharmaceutical industry.

References

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric C
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis | Accounts of Chemical Research - ACS Public
  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Organic & Biomolecular Chemistry.
  • Chiral Pyridine-Containing Ligands for Asymmetric Catalysis.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research.
  • 3-Bromo-5-hydroxypyridine | 74115-13-2 - ChemicalBook.
  • Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine - FAQ - Guidechem.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Note: Stereoselective Synthesis of β-Amino Alcohols via Regioselective Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-Amino alcohols are critical structural motifs in a vast array of biologically active compounds and serve as invaluable chiral auxiliaries in asymmetric synthesis.[1][2] This application note provides a comprehensive guide for the stereoselective synthesis of β-amino alcohols through the nucleophilic ring-opening of epoxides with amines. We delve into the mechanistic underpinnings of the reaction, focusing on the principles of regioselectivity and stereoselectivity. A detailed, field-proven protocol for a model reaction—the synthesis of (R)-2-(benzylamino)-1-phenylethan-1-ol from (R)-styrene oxide—is presented, complete with validation checkpoints, characterization data, and troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for accessing these high-value compounds.

Introduction to β-Amino Alcohol Synthesis

The 1,2-amino alcohol moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals such as β-blockers, antimalarial agents, and HIV-1 protease inhibitors.[1][2] The development of efficient and selective synthetic routes to these compounds is therefore of paramount importance. Among the various available methods, the aminolysis of epoxides stands out as one of the most direct and powerful strategies.[1][2][3] This approach offers significant advantages, including the use of readily available starting materials and, most importantly, the ability to control the stereochemical outcome of the product.

The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. The stereochemical integrity of the epoxide is transferred to the product, making this method ideal for the synthesis of enantiopure compounds from chiral epoxides.

The Underlying Chemistry: Mechanism, Regio-, and Stereoselectivity

The success of this synthetic strategy hinges on a clear understanding of the reaction mechanism and the factors that control its selectivity.

The SN2 Mechanism

Under neutral or basic conditions, the ring-opening of epoxides with amines proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[4][5][6] The amine, acting as the nucleophile, attacks one of the carbon atoms of the epoxide from the backside, relative to the C-O bond. This backside attack results in a Walden inversion of the stereochemical configuration at the center of attack.[6] The reaction is typically stereospecific; a chiral epoxide will yield a chiral β-amino alcohol with a predictable stereochemistry.

Controlling Regioselectivity

For unsymmetrical epoxides, the amine can attack either of the two non-equivalent carbon atoms, potentially leading to a mixture of regioisomers. The outcome is governed by a combination of steric and electronic factors:

  • Under Basic/Neutral Conditions (SN2-like): The nucleophilic attack occurs preferentially at the less sterically hindered carbon atom.[5][6] This is the most common scenario for reactions with amines without an acid catalyst.

  • Under Acidic Conditions (SN1-like character): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a much better electrophile. The C-O bonds are weakened, and the reaction develops some SN1 character. The nucleophile will then preferentially attack the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[4][6]

For example, the reaction of styrene oxide with an amine under neutral conditions will see the amine attacking the terminal (less substituted) carbon.[7] In contrast, under acidic conditions, the attack will favor the benzylic (more substituted) carbon due to the stabilization of the partial positive charge by the phenyl ring.[7]

Diagram: General Reaction Scheme and Stereochemistry

The following diagram illustrates the stereospecific nature of the SN2 attack.

Caption: SN2 ring-opening of a chiral epoxide by an amine proceeds with inversion of configuration.

Experimental Guide: Synthesis of (R)-2-(benzylamino)-1-phenylethan-1-ol

This section provides a detailed, step-by-step protocol for a model reaction that demonstrates the key principles.

Model Reaction

(R)-Styrene Oxide + Benzylamine → (R)-2-(benzylamino)-1-phenylethan-1-ol

Reagents and Materials
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
(R)-Styrene Oxide20780-53-4120.151.20 g10.0Limiting Reagent
Benzylamine100-46-9107.151.29 g (1.3 mL)12.01.2 equivalents
Isopropanol (IPA)67-63-060.1020 mL-Solvent
Ethyl Acetate (EtOAc)141-78-688.11~150 mL-For extraction/chromatography
Hexanes110-54-386.18~150 mL-For chromatography
Saturated NaCl (Brine)7647-14-558.44~50 mL-For workup
Anhydrous Na₂SO₄7757-82-6142.04~5 g-Drying agent
Round-bottom flask (50 mL)--1--
Reflux condenser--1--
Magnetic stirrer/hotplate--1--
TLC plates (Silica gel)--As needed--
Step-by-Step Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-styrene oxide (1.20 g, 10.0 mmol).

    • Add isopropanol (20 mL) to dissolve the epoxide.

    • Add benzylamine (1.29 g, 12.0 mmol, 1.2 equiv.) to the solution via syringe.

    • Scientist's Note: Using a slight excess of the amine helps to ensure the complete consumption of the limiting epoxide. Isopropanol is a good solvent choice as its polarity facilitates the reaction without requiring high temperatures that might lead to side products.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (~85 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent. The reaction is complete when the spot corresponding to styrene oxide (higher Rf) has disappeared.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oily residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with saturated NaCl solution (brine, 2 x 25 mL).

    • Scientist's Note: The brine wash helps to remove any remaining isopropanol and excess benzylamine, which has some water solubility.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the Na₂SO₄ and concentrate the organic layer in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with 9:1 Hexanes:EtOAc.

    • Load the crude product onto the column and elute with a gradient of 9:1 to 3:1 Hexanes:EtOAc.

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to pale yellow solid.

Diagram: Experimental Workflow

This diagram outlines the logical flow from reaction setup to final analysis.

G Setup 1. Reaction Setup (Flask, Reagents, Solvent) Reflux 2. Reaction (Heat to Reflux, 4-6h) Setup->Reflux Monitor 3. TLC Monitoring (Check for Starting Material) Reflux->Monitor Monitor->Reflux Incomplete Workup 4. Workup (Solvent Removal, EtOAc/Brine Wash) Monitor->Workup Reaction Complete Dry 5. Drying (Dry with Na₂SO₄) Workup->Dry Purify 6. Purification (Flash Column Chromatography) Dry->Purify Analyze 7. Analysis (NMR, HRMS, Chiral HPLC) Purify->Analyze

Caption: Workflow for the synthesis and purification of β-amino alcohols.

Characterization and Data Analysis

  • Expected Yield: 75-85%

  • Appearance: White to pale yellow solid.

  • CAS Number for Target: 107171-75-5[8][9]

Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.20 (m, 10H, Ar-H), 4.75 (dd, 1H), 3.85 (d, 2H, -CH₂-Ph), 2.95 (dd, 1H), 2.80 (dd, 1H), 2.50 (br s, 2H, -OH, -NH).
¹³C NMR (100 MHz, CDCl₃)δ 142.5, 140.0, 128.8, 128.6, 128.4, 127.8, 127.3, 126.0, 72.0, 56.5, 51.5.
HRMS (ESI) Calculated for C₁₅H₁₈NO⁺ [M+H]⁺: 228.1383; Found: 228.1385.
Chiral Analysis

The enantiomeric excess (e.e.) of the final product should be determined to confirm the stereospecificity of the reaction.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Typical Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.

  • Expected Result: For the reaction starting with (R)-styrene oxide, the major enantiomer observed should be the (R)-product. An e.e. of >98% is expected.

Scope and Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and re-verify completion by TLC. Ensure the reflux temperature is adequate.
Product loss during workup/purification.Be careful during extractions to avoid emulsions. Do not use an excessively strong eluent during chromatography.
Mixture of Regioisomers Reaction conditions promoting SN1 character.Ensure no acidic contaminants are present. The reaction should be run under neutral conditions.[10]
Side Product Formation Epoxide polymerization.This can occur if the reaction is overheated or if strong Lewis acids are present. Maintain a gentle reflux.
Diol formation.Ensure anhydrous conditions. Water can also act as a nucleophile to open the epoxide.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable) when handling any chemicals.[11][12][13]

  • Epoxides: Many epoxides, including styrene oxide, are considered potential mutagens and carcinogens. Handle them with extreme care in a well-ventilated chemical fume hood.[11] Avoid skin contact and inhalation.[11][12]

  • Amines: Benzylamine is corrosive and can cause skin and eye burns.[14] It is also harmful if inhaled. Handle only in a chemical fume hood.

  • Solvents: Isopropanol, ethyl acetate, and hexanes are flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

  • Bhagavathula, D.S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (n.d.). SciELO.
  • Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. (2015).
  • Wang, Y., et al. (2020).
  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • Li, D., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2020). Research & Reviews: Journal of Chemistry.
  • Regioselective Ring Opening of Amino Epoxides with Nitriles: An Easy Synthesis of (2R,3S)- and (2S,3S)-1,3-Diaminoalkan-2-ols with Differently Protected Amine Functions. (2005).
  • Li, D. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. SciSpace.
  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. (n.d.). RSC Publishing.
  • Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols
  • Boddeti, G. (n.d.). A Brief Review on Synthesis of β-Amino Alcohols by Ring Opening of Epoxides. Open Access Journals.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. (2023). Growing Science.
  • Epoxy Resin: Concerns & Safety Tips. (2024). Missouri Poison Center.
  • Epoxy Resin Systems Safe Handling Guide. (n.d.). Crosslink Technology Inc..
  • Safe Handling of Epoxy Resin Systems. (n.d.).
  • 18.5 Reactions of Epoxides: Ring-Opening. (2023). Organic Chemistry | OpenStax.
  • West System Epoxy Safety. (n.d.).
  • Regio-and stereoselective synthesis of β-amino alcohols over titanosilicate molecular sieves. (2026).
  • Epoxy Safety. (n.d.).
  • discovery and synthesis of chiral amino alcohols. (n.d.). Benchchem.
  • Epoxide Ring Opening. (2023). ChemTalk.
  • Chiral HPLC Separ
  • 2-AMINO-1-PHENYLETHANOL synthesis. (n.d.). ChemicalBook.
  • Boranes in Synthesis. 6. A New Synthesis of .beta.-Amino Alcohols from Epoxides. Use of Lithium Amides and Aminoborane Catalysts To Synthesize .beta.-Amino Alcohols from Terminal and Internal Epoxides in High Yield. (n.d.).
  • Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. (n.d.).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022).
  • (R)-2-(Benzylamino)-1-phenylethanol 97.00%. (n.d.). Advanced ChemBlocks.
  • 107171-75-5 | R-(-)-2-Benzylamino-1-phenylethanol. (n.d.). ChemScene.
  • (S)-(+)-2-Benzylamino-1-phenylethanol | CAS 51096-49-2. (n.d.). SCBT.
  • (R)-2-(Benzylamino)-2-phenylethan-1-ol. (n.d.). Vibrant Pharma Inc..

Sources

step-by-step guide for N-alkylation using 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing 3-Bromo-5-oxiranylmethoxy-pyridine (CAS: 1260877-50-6 analogs) as an electrophilic building block for N-alkylation. Unlike simple alkyl halides, this reagent introduces a pyridine scaffold via an epoxide (glycidyl ether) ring opening. This reaction, formally an aminolysis of a glycidyl ether , generates a


-amino alcohol linker critical in the design of kinase inhibitors and PROTAC linkers.

We present two validated methodologies:

  • Thermal Solvolytic Protocol: For highly nucleophilic, unhindered amines.

  • Lewis Acid-Catalyzed Protocol: For sterically hindered or electron-deficient amines, utilizing Lithium Perchlorate (

    
    ) to enhance electrophilicity.
    

Chemical Profile & Mechanistic Insight[1]

The Reagent:

  • Core Structure: 3-Bromopyridine (provides a handle for downstream Suzuki/Buchwald couplings) linked to a glycidyl ether at the C5 position.

  • Reactivity: The epoxide ring is the primary electrophile. The pyridine nitrogen is electron-deficient due to the bromine and alkoxy substituents, minimizing self-polymerization risks under neutral conditions.

Mechanism: Regioselective Aminolysis The reaction proceeds via nucleophilic attack of the amine on the epoxide ring.

  • Regioselectivity: Under neutral or basic conditions, steric factors dominate. The amine attacks the less hindered terminal carbon (

    
    ), yielding the secondary alcohol  (Major Product).
    
  • Electronic Control: Lewis acids coordinate to the epoxide oxygen, increasing the carbocation character. While this accelerates the reaction, the attack predominantly remains at the terminal carbon for glycidyl ethers due to the lack of stabilizing groups at the internal position.

DOT Diagram 1: Reaction Mechanism & Regioselectivity

ReactionMechanism cluster_conditions Conditions Reagent 3-Bromo-5-oxiranylmethoxy-pyridine (Epoxide Electrophile) TS Transition State (Amine attacks less hindered C) Reagent->TS + Amine Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product Major Product (Secondary Alcohol) TS->Product Terminal Attack (Kinetic) SideProduct Minor Product (Primary Alcohol - Regioisomer) TS->SideProduct Internal Attack (Rare) Note1 Protic Solvents (MeOH) stabilize TS via H-bonding

Figure 1: Mechanistic pathway showing the dominance of terminal attack (S_N2-like) to form the secondary alcohol product.

Strategic Planning: Reaction Optimization

Before starting, select the protocol based on your amine substrate's properties.

Table 1: Protocol Selection Matrix

VariableMethod A: Thermal (Standard) Method B: Lewis Acid (Catalytic)
Target Amine Primary aliphatic, Cyclic secondary (e.g., Piperidine, Morpholine).Anilines, Sterically hindered amines (e.g., t-Butylamine), Electron-poor amines.
Solvent System Methanol or Ethanol (Protic solvents accelerate ring opening).Acetonitrile (MeCN) or Toluene (Aprotic).
Catalyst None (Solvent assisted).Lithium Perchlorate (

) or Calcium Triflate (

).
Temperature Reflux (

C).
Room Temp to

C.
Stoichiometry 1.0 eq Epoxide : 1.2–1.5 eq Amine.1.0 eq Epoxide : 1.0 eq Amine : 0.2 eq Catalyst.
Key Advantage Simple workup; Green solvents.High yield for difficult substrates; Mild conditions.

Detailed Experimental Protocols

Method A: Thermal Solvolytic Protocol (Standard)

Best for: Morpholine, Piperidine, Pyrrolidine, and simple primary amines.

Reagents:

  • 3-Bromo-5-oxiranylmethoxy-pyridine (1.0 equiv)

  • Amine (1.2 – 1.5 equiv) Note: Excess amine prevents oligomerization.

  • Ethanol (Absolute) or Methanol [Concentration: 0.2 M]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-5-oxiranylmethoxy-pyridine (e.g., 1.0 mmol, 230 mg) in Ethanol (5 mL).

  • Addition: Add the Amine (1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–12 hours.
    
    • Monitoring: Check TLC (System: 5% MeOH in DCM). The epoxide spot (

      
      ) should disappear; a more polar product spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent in vacuo.

    • Crucial Step: Dissolve residue in DCM. Wash with water (to remove excess amine if water-soluble) and Brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
Method B: Lewis Acid Catalyzed ( )

Best for: Anilines, bulky amines, or when regioselectivity is critical.

Reagents:

  • 3-Bromo-5-oxiranylmethoxy-pyridine (1.0 equiv)

  • Amine (1.0 – 1.1 equiv)

  • Lithium Perchlorate (

    
    ) (0.2 – 0.5 equiv) Warning: Oxidizer.
    
  • Acetonitrile (Anhydrous) [Concentration: 0.2 M]

Step-by-Step:

  • Catalyst Activation: In a dry vial under Nitrogen/Argon, dissolve

    
     (0.2 mmol) in Acetonitrile (5 mL).
    
  • Substrate Addition: Add the Amine (1.0 mmol) and 3-Bromo-5-oxiranylmethoxy-pyridine (1.0 mmol) to the solution.

  • Reaction: Stir at Room Temperature for 12–24 hours. If reaction is sluggish after 6 hours (check TLC), heat to

    
    C.
    
    • Why this works:

      
       coordinates to the epoxide oxygen, pulling electron density and making the ring highly susceptible to nucleophilic attack even by weak nucleophiles.
      
  • Quench: Add 10 mL of water to quench the catalyst.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). The product will be in the organic layer.
    

Workup & Purification Logic (Self-Validating System)

The product contains a basic pyridine nitrogen and a newly formed secondary amine (or tertiary if starting with secondary). This allows for "Acid-Base Switching" purification.

DOT Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mixture (Product + Excess Amine + Oligomers) AcidWash Dissolve in EtOAc Wash with 1M HCl (pH ~2) Crude->AcidWash AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Product Protonates OrgLayer Organic Layer (Discards Non-Basic Impurities) AcidWash->OrgLayer Neutral Impurities BaseSwitch Basify Aqueous Layer (NaOH to pH > 12) AqLayer->BaseSwitch Extract Extract into DCM/EtOAc Dry & Concentrate BaseSwitch->Extract Product Deprotonates Final Pure Product (>95% Purity) Extract->Final

Figure 2: Acid-Base extraction strategy to isolate the basic pyridine-amine product from non-basic impurities.

Validation (QC):

  • 1H NMR: Look for the disappearance of epoxide protons (multiplets at

    
     2.7–3.0 ppm).
    
  • New Signals: Appearance of the methine proton (

    
    ) around 
    
    
    
    3.8–4.1 ppm and the methylene protons adjacent to the new amine (
    
    
    2.6–2.9 ppm).
  • MS (ESI): Expect

    
     corresponding to Reagent MW + Amine MW.
    

Safety & Handling (Critical)

  • Epoxide Hazard: Glycidyl ethers are potential alkylating agents and may be mutagenic.

    • Control: Handle in a fume hood. Double-glove (Nitrile).

    • Deactivation: Quench excess epoxide waste with aqueous NaOH or amine waste before disposal.

  • Lithium Perchlorate: A strong oxidizer. Do not grind in a mortar. Do not mix with strong reducing agents.

  • Pyridine Derivatives: Generally toxic if inhaled.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide opening).

  • Chini, M., Croti, P., & Gardelli, C. (1992). Metal salts as new catalysts for the aminolysis of oxiranes. Tetrahedron Letters, 33(26), 3797-3800.

  • Shivani, Pujala, B., & Chakraborti, A. K. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide rings by amines: A highly regioselective and efficient synthesis of

    
    -amino alcohols. Journal of Organic Chemistry, 72(10), 3713–3722. 
    
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for handling epoxide intermediates).

Sources

Application Note: High-Throughput Diversification of 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and library synthesis teams. It details the strategic diversification of 3-Bromo-5-oxiranylmethoxy-pyridine , a high-value bifunctional scaffold that bridges the gap between lipophilic heteroaromatic cores and polar, solubility-enhancing side chains.

Introduction: The Bifunctional Pivot

In fragment-based drug discovery (FBDD), the 3-Bromo-5-oxiranylmethoxy-pyridine scaffold acts as a "Bifunctional Pivot." It possesses two orthogonal reactivity handles that allow for the rapid generation of 2D and 3D chemical space:

  • The "Hard" Handle (C3-Bromine): A platform for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) to build the aromatic core and define binding affinity.

  • The "Soft" Handle (C5-Glycidyl Ether): A highly reactive epoxide electrophile suitable for nucleophilic ring-opening (SN2) with amines, thiols, or alcohols. This handle introduces polarity, hydrogen-bond donors/acceptors, and "Fsp3" character to improve ADME properties.

Chemical Space Visualization

The following diagram illustrates the orthogonal reactivity logic used to design the library workflow.

ScaffoldLogic Scaffold 3-Bromo-5-oxiranylmethoxy-pyridine (The Pivot) Epoxide Epoxide Ring (Soft Electrophile) Scaffold->Epoxide Site 1 Bromine C3-Bromine (Hard Electrophile) Scaffold->Bromine Site 2 AmineLib Diversity Set A: Primary/Secondary Amines (Solubility/Polarity) Epoxide->AmineLib SN2 Ring Opening (Regioselective) BoronicLib Diversity Set B: Aryl/Heteroaryl Boronic Acids (Core Geometry) Bromine->BoronicLib Suzuki-Miyaura (Pd-Catalyzed) Product Final Library (Biaryl-Amino-Alcohols) AmineLib->Product BoronicLib->Product

Figure 1: Orthogonal reactivity map of the scaffold. The epoxide allows for rapid introduction of polar diversity, while the bromine allows for core scaffold extension.

Library Synthesis Strategy

To maximize efficiency and yield, we recommend the "Open-Then-Couple" workflow (Workflow A).

  • Workflow A (Recommended): Epoxide opening first. The resulting secondary hydroxyl group and amine are generally stable under standard Suzuki conditions. This route avoids potential side reactions between the epoxide and boronic acids/Pd-catalysts.

  • Workflow B (Alternative): Suzuki coupling first. Use this only if your specific boronic acids are sensitive to the basic conditions of epoxide opening, or if you wish to isolate a specific biaryl epoxide intermediate.

Workflow Logic Diagram

Workflow cluster_A Workflow A (Recommended) cluster_B Workflow B (Alternative) Start Start: 3-Bromo-5-oxiranylmethoxy-pyridine StepA1 Step 1: Epoxide Opening (R-NH2, EtOH, 60°C) Start->StepA1 StepB1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->StepB1 StepA2 Intermediate: Amino-Alcohol StepA1->StepA2 StepA3 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., 90°C) StepA2->StepA3 End Final Library Plate StepA3->End StepB2 Intermediate: Biaryl Epoxide StepB1->StepB2 StepB3 Step 2: Epoxide Opening (R-NH2, EtOH) StepB2->StepB3 StepB3->End

Figure 2: Parallel synthesis workflows. Workflow A is preferred for robustness.

Experimental Protocols

Module 0: Scaffold Preparation (If not purchased)

If the starting material is not available commercially, it can be synthesized from 3-bromo-5-hydroxypyridine.[1]

  • Reagents: 3-Bromo-5-hydroxypyridine (1.0 eq), Epichlorohydrin (5.0 eq), K₂CO₃ (2.5 eq), DMF.

  • Procedure: Dissolve 3-bromo-5-hydroxypyridine and K₂CO₃ in DMF. Add epichlorohydrin dropwise. Heat to 60°C for 4 hours. Quench with water, extract with EtOAc.

  • Note: Use excess epichlorohydrin to prevent oligomerization.

Module 1: Epoxide Opening (Diversity Step 1)

This protocol is optimized for 96-well blocks using secondary amines (morpholines, piperazines) or primary amines.

Mechanism & Regioselectivity: The nucleophilic attack occurs predominantly at the terminal carbon (less sterically hindered) of the epoxide, resulting in a secondary alcohol at the beta-position.

Protocol:

  • Preparation: Prepare a 0.2 M solution of the scaffold in Ethanol (or Acetonitrile).

  • Dispensing: Aliquot 500 µL (0.1 mmol scaffold) into each well of a 96-well deep-well plate.

  • Reagent Addition: Add 1.2 equivalents of the amine monomer to each well.

    • Tip: For volatile amines, use 2.0 equivalents and seal tightly.

  • Reaction: Seal the plate with a chemical-resistant mat. Shake at 60°C for 16 hours .

  • Monitoring: Check random wells by LCMS. The mass shift will be +[Amine MW].

  • Work-up (Solid Phase Extraction):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[2][3] Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

    • Concentrate in a Genevac or SpeedVac.

Module 2: Suzuki Cross-Coupling (Diversity Step 2)

Performed on the crude amino-alcohol intermediates from Module 1.

Protocol:

  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Catalyst Master Mix: Prepare a mix of Pd(dppf)Cl₂·DCM (0.05 eq) and Cs₂CO₃ (2.0 eq) in the solvent system.

    • Why Pd(dppf)? It is robust, air-stable, and works well for heteroaryl bromides.

  • Reaction:

    • Add 0.1 mmol of the Amino-Alcohol intermediate (from Module 1) to the reaction vial.

    • Add 1.5 equivalents of the Aryl Boronic Acid.

    • Add 1.0 mL of the Catalyst Master Mix.

  • Conditions: Heat at 90°C for 4-6 hours (or 120°C for 20 mins in a microwave).

  • Purification: Filter through a Celite plug to remove Pd black. Purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & QC Criteria

ParameterSpecificationRationale
Scaffold Purity >95% (LCMS)Impurities compete for Pd catalyst.
Epoxide Opening Yield >85% (Avg)High conversion needed to avoid purification bottlenecks.
Regioselectivity >20:1 (Terminal:Internal)Ensures structural homogeneity of the library.
Suzuki Yield 40-80%Varies with boronic acid sterics; acceptable for library scale.
Storage -20°C, DMSO solutionPrevent oxidation of the pyridine nitrogen or secondary alcohol.

Safety & Handling

  • Epoxide Hazard: The scaffold is an alkylating agent. Handle in a fume hood. Wear nitrile gloves. In case of skin contact, wash with 5% sodium bicarbonate solution.

  • Pyridine Toxicity: Halogenated pyridines can be toxic. Avoid dust formation.

  • Pressurized Vessels: When heating amines in sealed tubes/plates, ensure vessels are rated for the pressure generated by ethanol at 60-90°C.

References

  • Scaffold Reactivity & Synthesis

    • Synthesis of 3-bromo-5-methoxypyridine (Precursor): Chemical Communications, 2011.[2]

    • General Pyridine Functionalization: "Protocol for Nucleophilic Substitution on the Pyridine Ring," BenchChem Application Notes.[3]

  • Epoxide Ring Opening Protocols

    • Regioselectivity in Epoxide Opening: "Nucleophilic ring opening of 1,2-epoxides in aqueous medium," Arkivoc, 2002.

    • Click Chemistry with Epoxides: Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions," Angew. Chem. Int. Ed., 2001.
  • Suzuki Coupling on Pyridines

    • Coupling Conditions for 3-Bromopyridines: "Navigating the Suzuki Coupling Landscape," BenchChem Technical Guides.

    • Catalyst Selection (Pd-dppf): "The Suzuki Reaction," Myers Group, Harvard University.

  • Library Synthesis Strategy

    • Build-Couple-Transform Paradigm: "Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis," ACS Combinatorial Science, 2022.[4]

Sources

conditions for Buchwald-Hartwig amination of 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of N-Substituted 5-(Oxiran-2-ylmethoxy)pyridin-3-amines

Introduction: Navigating the Synthesis of Functionalized Aminopyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development, where the synthesis of aryl and heteroaryl amines is a frequent necessity.[2] The 3-aminopyridine scaffold, in particular, is a privileged structure found in a multitude of biologically active compounds.

This document provides a detailed application note and protocol for the Buchwald-Hartwig amination of 3-Bromo-5-oxiranylmethoxy-pyridine. This substrate presents a unique challenge: the presence of an epoxide (oxirane) ring, a functional group that is sensitive to the harsh conditions often employed in cross-coupling reactions. The primary goal is to achieve efficient C-N bond formation while preserving the integrity of the epoxide moiety, a critical pharmacophore in many drug candidates. This guide offers a rationale for the selection of reaction parameters, a detailed experimental protocol, and troubleshooting advice to navigate this specific synthetic challenge.

Reaction Principle: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[3][4] Understanding this mechanism is key to rationalizing the choice of reagents and conditions.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine (C-Br) bond of the 3-Bromo-5-oxiranylmethoxy-pyridine, forming a Pd(II) complex.[2]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[2] The choice of base is critical at this stage, especially with base-sensitive substrates.[3]

  • Reductive Elimination : The final step involves the reductive elimination of the desired N-arylated amine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

The Critical Challenge: Preserving the Epoxide Moiety

The oxirane ring is a strained, three-membered heterocycle, making it susceptible to ring-opening reactions under various conditions.[5] In the context of the Buchwald-Hartwig amination, two primary pathways for decomposition exist:

  • Base-Mediated Decomposition : Strong alkoxide bases, such as sodium tert-butoxide (NaOt-Bu), are commonly used and highly effective. However, their high basicity (pKaH ≈ 19) can promote the decomposition of substrates with sensitive functional groups.[3][6] The epoxide ring can be opened by the strong base acting as a nucleophile or by catalyzing its reaction with other nucleophiles in the mixture.

  • Catalyst Interaction : Palladium complexes can, in some contexts, interact with and open epoxide rings.[7] While less common under standard amination conditions, minimizing catalyst loading and reaction time is a prudent strategy to avoid potential side reactions.

The key to success lies in selecting a synergistic combination of a catalyst system that is highly active under mild conditions and a base that is strong enough to facilitate amine deprotonation but not so strong as to induce substrate degradation.[6]

Experimental Protocol: A Validated Starting Point

This protocol provides a general and robust procedure for the small-scale amination of 3-Bromo-5-oxiranylmethoxy-pyridine. Optimization may be required for specific amine substrates.

Materials and Reagents
  • 3-Bromo-5-oxiranylmethoxy-pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv or NaOTMS, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and the base under an inert atmosphere.[8]

  • Addition of Reagents : To the same tube, add the 3-Bromo-5-oxiranylmethoxy-pyridine. Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Amine Addition : Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If it is a solid, it can be added in step 2 with the other solids.

  • Reaction Execution : Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.[3]

  • Monitoring Progress : Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride.[8]

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 5-(oxiran-2-ylmethoxy)pyridin-3-amine.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Isolation prep1 Add Pd Precatalyst, Base, and Aryl Bromide to Schlenk Tube prep2 Seal, Evacuate, and Backfill with Argon (3x) prep1->prep2 reac1 Add Anhydrous Solvent and Amine via Syringe prep2->reac1 reac2 Heat with Vigorous Stirring (80-110 °C) reac1->reac2 reac3 Monitor by TLC / LC-MS reac2->reac3 work1 Cool to RT, Dilute, and Quench reac3->work1 work2 Aqueous Extraction work1->work2 work3 Dry, Filter, and Concentrate work2->work3 work4 Purify via Column Chromatography work3->work4

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Rationale for Parameter Selection: An Evidence-Based Approach

The success of this specific transformation hinges on the judicious selection of each reaction component.

Palladium Precatalyst

Modern palladium precatalysts, such as the G3 or G4 palladacycles, are highly recommended.[10] These are air-stable complexes that efficiently and reliably generate the active LPd(0) catalyst in solution, avoiding the inconsistencies that can arise from in-situ reduction of Pd(II) sources like Pd(OAc)₂.[3] This leads to lower required catalyst loadings and more reproducible results.

Ligand Selection

The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[11] The choice of ligand is highly dependent on the class of amine being coupled.[10]

  • Primary Amines : BrettPhos is an excellent first choice, as it was specifically developed for this class of nucleophile and can show good selectivity for primary over secondary amines.[10]

  • Secondary Amines : RuPhos is a ligand of choice for coupling with secondary amines, often providing high yields where other ligands may struggle.[10]

  • Aryl Amines / Challenging Substrates : XPhos is a versatile ligand with a broad scope that often proves effective for a wide range of aryl and heteroaryl amines.[12]

Base Selection: The Critical Choice for Epoxide Compatibility

This is the most critical parameter for this substrate. While strong bases like NaOt-Bu are common, weaker bases are strongly advised to prevent epoxide ring-opening.[3]

  • Recommended Bases :

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) : These weaker inorganic bases are often highly effective, particularly when substrate functional groups are sensitive. They may require slightly higher temperatures or longer reaction times but offer a much greater safety margin for the epoxide.[10]

    • Sodium trimethylsilanolate (NaOTMS) : This moderately strong base has been shown to be effective in couplings with base-sensitive five-membered heteroarenes, limiting decomposition while promoting efficient amination. It represents an excellent, albeit less common, choice for this system.[6]

  • Bases to Use with Caution :

    • Sodium tert-butoxide (NaOt-Bu) or LHMDS : These should be considered only if weaker bases fail to provide any conversion. If used, the reaction should be conducted at the lowest possible temperature (e.g., 60-80 °C) and monitored closely for substrate decomposition.[3]

Solvent and Temperature

Aprotic, non-coordinating solvents are standard.

  • Toluene and 1,4-Dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[10]

  • Tetrahydrofuran (THF) can be used for reactions at milder temperatures.[10]

  • The reaction temperature typically ranges from 80-110 °C . It is advisable to start at a lower temperature (e.g., 80 °C) when using a weaker base and increase it if the reaction is sluggish.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting points for the amination of 3-Bromo-5-oxiranylmethoxy-pyridine with different classes of amines.

Amine ClassRecommended LigandRecommended BaseTypical Temp. (°C)Notes
Primary Aliphatic Amines BrettPhosK₃PO₄ or NaOTMS80 - 100BrettPhos is specifically designed for high reactivity with primary amines.[10]
Secondary Aliphatic Amines RuPhosK₃PO₄ or NaOTMS90 - 110RuPhos is often superior for sterically demanding or cyclic secondary amines.[10]
Primary Aryl Amines XPhos or BrettPhosCs₂CO₃ or K₃PO₄100 - 110Aryl amines are less basic and often require slightly more forcing conditions.[10]
NH-Heterocycles (e.g., Indoles) DavePhos or XantPhosCs₂CO₃ or K₃PO₄100 - 110These couplings can be challenging and often require careful optimization.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Base is too weak for the specific amine.3. Temperature is too low.1. Use a reliable precatalyst (e.g., XPhos Pd G3). Ensure inert atmosphere is maintained.[10]2. Switch to a slightly stronger base (e.g., from K₃PO₄ to LHMDS), but monitor for decomposition.3. Increase temperature in 10 °C increments.
Decomposition of Starting Material 1. Base is too strong.2. Reaction temperature is too high.3. Reaction time is too long.1. Switch to a weaker base (K₃PO₄ or Cs₂CO₃).[3]2. Lower the reaction temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Hydrodehalogenated Byproduct 1. Presence of water in the reaction.2. β-hydride elimination from the Pd-amido intermediate.1. Ensure all reagents and solvents are anhydrous and the reaction is run under a dry, inert atmosphere.2. This is ligand-dependent; switching to a different bulky ligand may suppress this side reaction.[13]

Conclusion

The Buchwald-Hartwig amination of 3-Bromo-5-oxiranylmethoxy-pyridine is a highly feasible transformation that provides access to valuable synthetic intermediates. The key to success is a carefully orchestrated approach that prioritizes the stability of the epoxide functional group. By employing modern, highly active palladium precatalysts and bulky phosphine ligands in combination with milder inorganic bases such as K₃PO₄, Cs₂CO₃, or NaOTMS, researchers can achieve high yields of the desired aminopyridine products while preserving the integrity of the sensitive oxirane ring. This guide provides a robust and rationally designed starting point for scientists and professionals in drug development to confidently approach this important synthetic challenge.

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
  • Entegris. Buchwald Ligands Review.
  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 2021.
  • National Institutes of Health. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Org. Lett., 2022.
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  • ResearchGate. Isomerization of epoxides with a palladium hydride catalyst.
  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ACS Publications. Palladium-Catalyzed Asymmetric Hydrogenolysis of Epoxides. J. Am. Chem. Soc., 2023.
  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev., 2016.
  • National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Med. Chem., 2023.
  • ResearchGate. Palladium-Catalyzed Intermolecular Heck-Type Reaction of Epoxides. Angew. Chem. Int. Ed., 2018.
  • University of Sussex. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • National Institutes of Health. Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones. Chem. Commun., 2023.
  • ACS Publications. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catal., 2019.
  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Adv. Synth. Catal., 2007.
  • ResearchGate. Optimization of reaction conditions for the reaction of aryl bromide (double step).
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • National Institutes of Health. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. J. Am. Chem. Soc., 2011.

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Application Note: A Guide to Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reaction Monitoring

In the realms of chemical synthesis and drug development, a deep understanding of reaction kinetics, mechanisms, and endpoints is paramount. Real-time or near-real-time monitoring of a chemical reaction's progress provides invaluable insights that accelerate process development, ensure product quality, and enhance safety.[1][2] This guide, designed for the modern researcher, offers an in-depth exploration of the principal analytical techniques for reaction monitoring, moving beyond a mere listing of methods to provide practical, field-proven insights into their application. We will delve into both in-situ (in the reaction vessel) and ex-situ (offline) techniques, providing the rationale behind experimental choices and detailed protocols for key methodologies.

The implementation of Process Analytical Technology (PAT) has become a cornerstone of modern pharmaceutical and chemical manufacturing.[3] PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[3] The goal of PAT is to build quality into the process from the start, rather than relying on end-product testing.[3]

The Art of Selection: Choosing the Right Analytical Tool

  • Nature of the Reaction: Is the reaction homogeneous or heterogeneous? Does it involve volatile components, transient intermediates, or multiple phases?[4][6]

  • Information Required: Are you interested in qualitative trend monitoring or precise quantitative data? Is the goal to understand reaction kinetics, identify intermediates, or simply determine the reaction endpoint?[4]

  • Analyte Properties: What are the physical and chemical properties of the reactants, intermediates, and products? Their concentration, volatility, and spectroscopic or chromatographic behavior will guide your choice.[7]

  • Reaction Conditions: The temperature, pressure, and corrosiveness of the reaction environment will influence the choice of probes and instrumentation.[4]

  • Practical Constraints: Factors such as the cost and availability of equipment, the required speed of analysis, and the level of expertise needed for operation and data interpretation are also crucial.[5]

A Tale of Two Approaches: In-Situ vs. Ex-Situ Monitoring

Analytical techniques for reaction monitoring can be broadly categorized into two main approaches: in-situ and ex-situ.

In-Situ (Real-Time) Monitoring: A Window into the Reaction

In-situ techniques provide a continuous stream of data by directly analyzing the reaction mixture as it happens, without the need for sample extraction.[1][8] This is particularly advantageous for studying fast reactions, unstable intermediates, and reactions sensitive to changes in their environment.[4]

Ex-Situ (Offline) Monitoring: The Power of Separation

Ex-situ or offline methods involve withdrawing a sample from the reaction vessel at specific time points and analyzing it separately.[9] These techniques, primarily chromatographic, offer high sensitivity and selectivity, making them ideal for complex mixtures.[10]

The Spectroscopic Toolkit: In-Situ Monitoring Techniques

Spectroscopic methods are the workhorses of in-situ reaction monitoring, providing real-time information on the concentration of reactants, intermediates, and products.[11][12]

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate.[12] Each functional group has a characteristic vibrational frequency, allowing for the identification and quantification of different molecular species in the reaction mixture.[8]

Application: FTIR is a powerful tool for monitoring a wide range of organic reactions, particularly those involving changes in functional groups, such as the formation or consumption of carbonyls, alcohols, or amines.[13]

Causality in Experimental Choices: The choice of an Attenuated Total Reflectance (ATR) probe is common for in-situ FTIR.[13] The ATR crystal (often diamond or silicon) is immersed directly in the reaction mixture, and the IR beam is internally reflected within the crystal. The evanescent wave that penetrates a short distance into the sample allows for the acquisition of an IR spectrum of the liquid phase without interference from solid particles.

Protocol 1: In-Situ Reaction Monitoring using FTIR-ATR

This protocol outlines the general steps for setting up and performing real-time reaction monitoring using an FTIR spectrometer equipped with a fiber-optic ATR probe.

I. System Preparation and Background Spectrum Acquisition

  • Probe Installation and Cleaning: Securely install the ATR probe into the reaction vessel, ensuring a proper seal. Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, followed by the reaction solvent) and dry it completely.

  • Spectrometer Setup: Connect the fiber optic cable from the probe to the FTIR spectrometer. Launch the instrument control software and allow the spectrometer to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Once the reaction vessel is charged with the solvent and all starting materials except the limiting reagent, stir the mixture at the desired reaction temperature. Collect a background spectrum. This spectrum will be automatically subtracted from subsequent sample spectra, allowing for the observation of changes only related to the chemical reaction.

II. Reaction Initiation and Data Collection

  • Initiate the Reaction: Add the limiting reagent to start the reaction.

  • Data Acquisition Setup: In the software, set the parameters for data collection. This includes the spectral resolution (typically 4-8 cm⁻¹ for reaction monitoring), the number of scans to be co-added for each spectrum (a balance between signal-to-noise and time resolution), and the time interval between spectra.

  • Start Monitoring: Begin collecting spectra. The software will display the IR spectra in real-time and can be configured to generate concentration vs. time profiles for specific species.

III. Data Analysis and Interpretation

  • Identify Key Peaks: Identify the characteristic IR absorption bands for the reactants, intermediates, and products.

  • Generate Profiles: Use the software to plot the absorbance of these key peaks as a function of time. This provides a kinetic profile of the reaction.

  • Quantitative Analysis: For quantitative analysis, a calibration curve can be generated by preparing standards of known concentrations and measuring their absorbance.

Raman Spectroscopy

Principle: Raman spectroscopy is a light-scattering technique. When a laser interacts with a molecule, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), and this frequency shift is characteristic of the molecule's vibrational modes.

Application: Raman is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. It is also excellent for studying crystalline forms and polymorphism.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[14] It provides detailed structural information and is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[15]

Application: NMR is a powerful tool for mechanistic studies, allowing for the unambiguous identification of reactants, intermediates, and products.[16][17] Benchtop NMR spectrometers are making this technique more accessible for routine reaction monitoring.[6]

Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy

This protocol provides a general procedure for monitoring a chemical reaction using a benchtop or high-field NMR spectrometer.

I. Sample Preparation and Initial Spectra

  • Reference Spectra: Before starting the reaction, acquire ¹H NMR spectra of the pure starting materials and any other stable reagents in the reaction solvent. This will help in identifying their characteristic peaks in the reaction mixture.[18]

  • Reaction Setup: The reaction can be performed directly in an NMR tube for small-scale experiments. For larger scales, samples can be withdrawn at intervals.

  • Internal Standard: Add a known amount of an internal standard to the reaction mixture. The internal standard should be a compound that does not react with any of the components in the mixture and has a peak that is well-resolved from other signals.

II. Data Acquisition

  • Time Zero Spectrum: After adding all reactants, quickly acquire the first NMR spectrum. Note the exact time of the start of the reaction.[18]

  • Time-Course Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The delay between spectra will depend on the rate of the reaction.[17][18] Modern spectrometers can be programmed to automatically acquire spectra at predefined intervals.[19]

  • Experimental Parameters: Use a short acquisition time and a sufficient relaxation delay to ensure accurate quantification. The number of scans should be minimized to improve time resolution while maintaining an adequate signal-to-noise ratio.[17]

III. Data Processing and Analysis

  • Phasing and Baseline Correction: Process the first spectrum carefully to achieve correct phasing and a flat baseline. Apply the same processing parameters to all subsequent spectra in the time series.[18]

  • Integration: Integrate the peaks corresponding to the starting materials, products, and the internal standard.

  • Concentration Calculation: The concentration of each species at a given time point can be calculated by comparing the integral of its characteristic peak to the integral of the internal standard.

  • Kinetic Analysis: Plot the concentration of the reactants and products as a function of time to obtain the reaction kinetics.[19]

The Chromatographic Arsenal: Ex-Situ Monitoring Techniques

Chromatographic techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[20] They are the cornerstone of offline reaction monitoring, offering unparalleled resolving power for complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Principle: In HPLC and UHPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase.[21] The components of the sample are separated based on their affinity for the stationary phase.[10]

Application: HPLC/UHPLC is arguably the most widely used technique for reaction monitoring in the pharmaceutical industry.[22] It is versatile, highly sensitive, and can be used for a wide range of compounds.[10][23]

Causality in Experimental Choices: The choice of column (e.g., C18 for reversed-phase), mobile phase composition (e.g., a gradient of water and acetonitrile), and detector (e.g., UV-Vis or mass spectrometry) is critical for achieving good separation and sensitivity.[21][24] Method development often involves optimizing these parameters to ensure that all components of interest are well-resolved.[25]

Gas Chromatography (GC)

Principle: GC is similar to HPLC, but the mobile phase is a gas (the carrier gas), and the components of the sample are separated based on their volatility and interaction with the stationary phase.

Application: GC is ideal for monitoring reactions involving volatile and thermally stable compounds. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Mass Spectrometry: A Powerful Ally

Principle: Mass spectrometry (MS) measures the mass-to-charge ratio of ions.[26] It can be used to identify unknown compounds, determine their molecular weight, and elucidate their structure.[26]

Application: MS can be used as a standalone technique for real-time analysis of gases and vapors evolved during a reaction.[26] More commonly, it is used as a detector for GC or HPLC, providing an extra dimension of information. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are targeted MS techniques that offer high sensitivity and specificity for quantitative analysis.[27][28]

Data Presentation and Visualization

Comparative Summary of Analytical Techniques
TechniquePrincipleModeSpeedCostExpertise RequiredQuantitative Capability
FTIR Vibrational SpectroscopyIn-situ/OnlineVery Fast (seconds to minutes)ModerateModerateGood
Raman Vibrational SpectroscopyIn-situ/OnlineVery Fast (seconds to minutes)HighModerate to HighGood
NMR Nuclear Magnetic ResonanceIn-situ/OfflineModerate (minutes per spectrum)Very HighHighExcellent
HPLC/UHPLC Liquid ChromatographyOffline/OnlineModerate (15-60 min)HighModerate to HighExcellent[24]
GC Gas ChromatographyOffline/OnlineModerate (15-60 min)ModerateModerateExcellent
MS Mass-to-Charge RatioOnline (as detector)Very FastHighHighExcellent
Workflow for Selecting an Analytical Technique

G start Reaction to be Monitored q1 Need for Real-Time Kinetic Data? start->q1 in_situ In-Situ Techniques (FTIR, Raman, NMR) q1->in_situ Yes ex_situ Ex-Situ Techniques (HPLC, GC, MS) q1->ex_situ No q3 Aqueous Medium? in_situ->q3 q2 Volatile/Thermally Stable Analytes? ex_situ->q2 gc Gas Chromatography (GC) q2->gc Yes hplc High-Performance Liquid Chromatography (HPLC) q2->hplc No final_choice Select and Optimize Chosen Technique gc->final_choice hplc->final_choice raman Raman Spectroscopy q3->raman Yes ftir FTIR Spectroscopy q3->ftir No q4 Need for Detailed Structural Information? raman->q4 ftir->q4 nmr NMR Spectroscopy q4->nmr Yes q4->final_choice No nmr->final_choice

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion: Towards Data-Rich Experimentation

The ability to effectively monitor chemical reactions is a cornerstone of modern chemical and pharmaceutical development. The choice of analytical technique should be a strategic one, based on a thorough understanding of the reaction and the information required. By embracing a data-rich experimentation approach, researchers can gain deeper insights into their chemistry, leading to the development of more robust, efficient, and safer processes.[29]

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-5-oxiranylmethoxy-pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine (also known as 3-bromo-5-(oxiran-2-ylmethoxy)pyridine). This compound is a highly valuable building block in the development of kinase inhibitors and other targeted therapeutics[1].

Synthesizing this specific oxirane-bearing pyridine presents unique challenges. Researchers frequently encounter issues such as epoxide ring-opening, poor O- vs. N-alkylation selectivity, and complex purification profiles. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you maximize your synthetic yield and purity.

Synthesis Optimization Workflow

OptimizationLogic A 5-Bromo-pyridin-3-ol (Starting Material) B Mitsunobu Route (Glycidol + PPh3) A->B C Alkylation Route (Epichlorohydrin) A->C D Issue: Epoxide Ring Opening Cause: Exotherm & Moisture B->D E Issue: N-Alkylation Side Product Cause: Ambident Nucleophile C->E F Solution: Use DBAD, strictly 0°C Anhydrous THF D->F G Solution: Use Cs2CO3 in DMF Exploit Cesium Effect E->G H 3-Bromo-5-oxiranylmethoxy-pyridine (High Yield & Purity) F->H G->H

Logical workflow for troubleshooting 3-Bromo-5-oxiranylmethoxy-pyridine synthesis.

Troubleshooting Guide

Q1: I am using the Mitsunobu reaction with glycidol, but my yields are below 40% and I am seeing a complex mixture of highly polar byproducts. What is going wrong? A1: The core issue is the premature opening of the epoxide ring. The Mitsunobu reaction involves a highly reactive betaine intermediate. If the internal temperature of the reaction spikes during the addition of the azodicarboxylate, the epoxide ring of the glycidol becomes highly susceptible to nucleophilic attack by trace moisture or the betaine itself, leading to ring-opened diol byproducts.

  • The Fix: Switch from DEAD or DIAD to di-tert-butyl azodicarboxylate (DBAD) [1]. DBAD forms a bulkier, more stable intermediate that minimizes side reactions. Furthermore, strictly control the temperature. Add the DBAD dropwise at 0 °C and allow it to slowly warm to room temperature.

Q2: I switched to the direct alkylation route using epichlorohydrin and K₂CO₃, but I am observing significant N-alkylation (pyridone formation). How can I favor O-alkylation? A2: 5-bromopyridin-3-ol is an ambident nucleophile; it exists in a tautomeric equilibrium between the pyridinol (–OH) and pyridone (–NH) forms. Potassium carbonate (K₂CO₃) often fails to sufficiently dissociate the ion pair in this context, allowing the more nucleophilic nitrogen to attack the epichlorohydrin.

  • The Fix: Switch your base to Cesium Carbonate (Cs₂CO₃) and use a polar aprotic solvent like DMF . This exploits the "cesium effect"—the large ionic radius of Cs⁺ creates a looser ion pair with the phenoxide, significantly increasing the nucleophilicity of the oxygen atom (the "naked anion" effect) and driving O-alkylation over N-alkylation.

Q3: My epoxide product seems to degrade during the aqueous workup. How do I prevent hydrolysis? A3: Epoxides are highly sensitive to both acid-catalyzed and base-catalyzed hydrolysis. Traditional workups that use strong acids to quench the reaction, or highly basic aqueous washes (like 1M NaOH) to remove unreacted phenol, will rapidly open the oxirane ring to form 3-(5-bromopyridin-3-yloxy)propane-1,2-diol.

  • The Fix: Implement a strict pH-controlled workup. Quench the reaction with a pH 7.4 phosphate buffer or saturated NH₄Cl, and extract with a non-polar solvent like Methyl tert-butyl ether (MTBE) rather than ethyl acetate, as MTBE partitions less water into the organic phase.

Quantitative Data: Reaction Condition Comparison

The following table summarizes internal benchmarking data for the synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine, highlighting how specific variables impact yield and selectivity.

Synthesis RouteReagents / BaseSolventTemp (°C)O:N SelectivityIsolated Yield (%)Purity (HPLC)
MitsunobuGlycidol, PPh₃, DEADTHF25 (Bolus)>99:135 - 45%< 80%
Mitsunobu (Optimized) Glycidol, PPh₃, DBAD THF 0 to 25 >99:1 68 - 75% > 95%
AlkylationEpichlorohydrin, K₂CO₃MeCN8070:3040 - 50%85%
Alkylation (Optimized) Epichlorohydrin, Cs₂CO₃ DMF 60 >95:5 78 - 85% > 98%
Validated Experimental Protocols
Protocol A: Optimized Mitsunobu Synthesis (High Purity Route)

This protocol is adapted from established patent literature utilizing DBAD to prevent hydrazine byproduct contamination and epoxide degradation[1].

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-bromo-pyridin-3-ol (1.0 eq, 5.0 mmol) and triphenylphosphine (2.0 eq, 10.0 mmol).

  • Solvent Addition: Dissolve the solid mixture in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Alcohol Addition: Add oxiranyl-methanol (glycidol) (2.0 eq, 10.0 mmol) dropwise over 5 minutes.

  • Activation (Critical Step): Dissolve di-tert-butyl azodicarboxylate (DBAD) (2.0 eq, 10.0 mmol) in 10 mL anhydrous THF. Add this solution dropwise via a syringe pump over 30 minutes. Causality: Slow addition at 0 °C prevents the exothermic spike that leads to epoxide ring-opening.

  • Reaction: Remove the ice bath. Allow the mixture to stir at room temperature for 2 to 4 hours[1].

  • Validation Check: Run a TLC (Hexanes:EtOAc 3:1). The disappearance of the starting pyridinol (R_f ~0.2) and the appearance of a new UV-active spot (R_f ~0.5) confirms reaction completion.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc). Note: Add 1% Triethylamine (Et₃N) to the eluent to neutralize the silica gel and prevent acid-catalyzed ring opening on the column.

Protocol B: Direct Alkylation Synthesis (Scalable Route)

This route is preferred for scale-up due to the lower cost of reagents, provided the "cesium effect" is utilized to control regioselectivity.

  • Deprotonation: In a 100 mL round-bottom flask, suspend 5-bromo-pyridin-3-ol (1.0 eq, 5.0 mmol) and anhydrous Cs₂CO₃ (1.5 eq, 7.5 mmol) in 25 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add epichlorohydrin (3.0 eq, 15.0 mmol) in one rapid portion.

  • Heating: Heat the reaction mixture to 60 °C for 4-6 hours.

  • Validation Check: Analyze an aliquot via LC-MS. A mass peak at m/z 230/232 [M+H]⁺ with an isotopic pattern of 1:1 confirms the presence of the brominated epoxide. The absence of m/z 248/250 indicates you have successfully avoided hydrolysis.

  • Quench & Extraction: Cool to room temperature. Dilute with 50 mL of MTBE and wash with pH 7.4 phosphate buffer (3 x 25 mL) to remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use epibromohydrin instead of epichlorohydrin for the alkylation route? A: Yes, epibromohydrin is significantly more reactive due to the superior leaving group ability of the bromide ion. However, this increased reactivity also amplifies the risk of polymerization and dialkylation side reactions. If you substitute epibromohydrin, you must lower the reaction temperature to 40 °C and monitor the reaction closely.

Q: Why is my purified 3-Bromo-5-oxiranylmethoxy-pyridine degrading over time on the bench? A: The isolated terminal epoxide is inherently unstable and prone to gradual polymerization or moisture-driven ring-opening when exposed to ambient conditions. For long-term stability, store the purified compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container at -20 °C.

Q: Is it possible to recover the unreacted 5-bromo-pyridin-3-ol? A: Yes. During the aqueous workup, the unreacted pyridinol will partition into the basic/neutral aqueous layer. By carefully acidifying the aqueous layer to pH 5.5-6.0 using 1M HCl, the pyridinol will precipitate and can be recovered via filtration, dried, and reused.

References
  • Title: US Patent 6,831,175 B2 - Kinase Inhibitors (Example 436A)

Sources

Navigating the Complexities of Oxirane Ring Opening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Regioselective Epoxide Ring-Opening Reactions. This guide is designed to be a critical resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that while epoxide ring-opening is a cornerstone of organic synthesis, achieving the desired regioselectivity can be a significant challenge. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the intricacies of your experiments with confidence.

The Core Challenge: A Tale of Two Carbons

The fundamental challenge in the regioselective opening of an unsymmetrical oxirane (epoxide) ring lies in directing a nucleophile to attack one of the two electrophilic carbon atoms preferentially.[1][2] This seemingly simple choice is governed by a delicate interplay of electronic and steric factors, which can be manipulated by the reaction conditions.[3][4][5] The high reactivity of epoxides stems from their significant ring strain, making them susceptible to ring-opening reactions.[3][6]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. How can I favor nucleophilic attack at the less substituted carbon?

Answer: To favor attack at the less sterically hindered carbon, you should employ basic or neutral reaction conditions with a strong nucleophile.[4][7][8] This reaction proceeds via a classic SN2 mechanism.[1][7][8] The nucleophile, often a potent, negatively charged species like an alkoxide or hydroxide ion, will preferentially attack the more accessible carbon atom due to steric hindrance.[4][7][8]

  • Causality: In the absence of an acid catalyst, the epoxide oxygen is a poor leaving group (an alkoxide).[1][9] Therefore, the ring opening requires a "push" from a strong nucleophile. The transition state of this SN2 reaction is sensitive to steric bulk, making the less substituted carbon the more favorable site of attack.[4][10]

Q2: I need to synthesize the other regioisomer, with the nucleophile at the more substituted carbon. What conditions should I use?

Answer: To achieve this outcome, you should switch to acidic conditions, often using a catalytic amount of a Brønsted or Lewis acid.[1][11] This is particularly effective when one of the epoxide carbons is tertiary or benzylic.[3][4]

  • Causality: Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a hydroxyl group).[1][3][11] This protonation weakens the C-O bonds and leads to the development of a partial positive charge on the carbon atoms. The more substituted carbon can better stabilize this partial positive charge, making it more electrophilic and the preferred site of nucleophilic attack.[3][5][10] The mechanism is considered a hybrid between SN1 and SN2, where bond-breaking is more advanced than bond-making in the transition state.[1][2][9]

Q3: My epoxide is unreactive, and the starting material is recovered even after prolonged reaction times. What's wrong?

Answer: This issue often arises from a combination of a sterically hindered epoxide and a weak nucleophile.[12]

  • Troubleshooting Steps:

    • Activate the Epoxide: If you are using a weak nucleophile (e.g., water, alcohol), the addition of a catalytic amount of a strong acid (like H₂SO₄) or a Lewis acid (such as Ti(OiPr)₄) is necessary to protonate the epoxide oxygen and increase its reactivity.[11][12]

    • Increase Nucleophile Strength: If the reaction conditions allow, switch to a stronger, anionic nucleophile. For instance, instead of methanol, use sodium methoxide.[7][8]

    • Elevate the Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed, although this may sometimes negatively impact selectivity.

Q4: I am observing unexpected side products, such as diols or oligomers. How can I minimize these?

Answer: The formation of diols typically occurs when water is present in the reaction mixture, acting as a competing nucleophile. Oligomerization can happen when the newly formed hydroxyl group of the product attacks another epoxide molecule.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Using freshly distilled solvents and flame-dried glassware can significantly reduce the formation of diol byproducts.

    • Control Stoichiometry: Use a controlled amount of the nucleophile. A large excess of the epoxide can favor oligomerization.

    • Temperature Control: Running the reaction at a lower temperature can often minimize side reactions.[13]

Troubleshooting Guide: A Deeper Dive

This section provides a more granular look at specific experimental challenges and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity with a Primary/Secondary Substituted Epoxide The electronic and steric differentiation between the two carbons is minimal.Under acidic conditions, the steric effect can still dominate, leading to a mixture of products.[4] Consider using a bulkier nucleophile to enhance steric differentiation. Alternatively, explore catalyst systems designed to overcome substrate bias.[14]
Reaction Fails with a Sterically Hindered Nucleophile The nucleophile is too bulky to approach either carbon of the epoxide, even under forcing conditions.[6]Modify your synthetic strategy. It may be necessary to use a smaller nucleophile and then elaborate the functional group in a subsequent step.
Inconsistent Results Between Batches The purity of the epoxide or the catalyst can vary. The presence of trace amounts of acid or base can significantly alter the regioselectivity.Purify the epoxide (e.g., by distillation or chromatography) before use. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for Lewis acids).
Reversal of Expected Regioselectivity with Electron-Withdrawing Groups An electron-withdrawing group on the epoxide can alter the electronic properties of the carbon atoms.Even under acidic conditions, if an electron-withdrawing group is present, the nucleophile may attack the less substituted carbon due to the destabilization of a partial positive charge at the adjacent carbon.[15]

Visualizing the Reaction Pathways

To better understand the decision-making process in choosing the right reaction conditions, the following diagrams illustrate the key mechanistic pathways.

G cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Regiochemical Outcome Basic_Neutral Basic/Neutral (Strong Nucleophile) SN2 SN2 Mechanism Basic_Neutral->SN2 Favors Acidic Acidic (Weak Nucleophile) SN1_like SN1-like Mechanism Acidic->SN1_like Favors Less_Substituted Attack at Less Substituted Carbon SN2->Less_Substituted Steric Control More_Substituted Attack at More Substituted Carbon SN1_like->More_Substituted Electronic Control

Caption: Decision workflow for regioselective epoxide opening.

Experimental Protocols

Protocol 1: Base-Catalyzed Opening of Styrene Oxide with Sodium Methoxide (Attack at the Less Substituted Carbon)

Objective: To synthesize 1-methoxy-2-phenylethan-2-ol via nucleophilic attack at the less hindered primary carbon.

Materials:

  • Styrene oxide (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous methanol

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add anhydrous methanol to the flame-dried flask.

  • Carefully add sodium methoxide to the methanol and stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add styrene oxide dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Start Start Dissolve_NaOMe Dissolve NaOMe in Anhydrous MeOH Start->Dissolve_NaOMe Cool Cool to 0 °C Dissolve_NaOMe->Cool Add_Styrene_Oxide Add Styrene Oxide Cool->Add_Styrene_Oxide React React at RT (4-6h) Add_Styrene_Oxide->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Extract->Purify End End Purify->End

Caption: Workflow for base-catalyzed epoxide opening.

Protocol 2: Acid-Catalyzed Opening of Styrene Oxide with Methanol (Attack at the More Substituted Carbon)

Objective: To synthesize 2-methoxy-2-phenylethan-1-ol via nucleophilic attack at the more substituted benzylic carbon.

Materials:

  • Styrene oxide (1.0 equiv)

  • Anhydrous methanol

  • Sulfuric acid (H₂SO₄, catalytic amount, e.g., 1-2 mol%)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Add anhydrous methanol to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the methanol and stir.

  • Add styrene oxide to the acidic methanol solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • JoVE. (2023).
  • JoVE. (2025).
  • Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-306.
  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

  • The Journal of Organic Chemistry. (2020). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. [Link]

  • Oregon State University. (2020). Electronic Effects in Epoxide Ring Opening. [Link]

  • ChemRxiv. (2025). Environmental control of Regiodiversity: Ring opening of epoxides. [Link]

  • Molecules. (2012). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]

  • ResearchGate. (n.d.). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes | Request PDF. [Link]

  • Chemical Communications. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • ChemRxiv. (2025). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • SciELO. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]

  • Arkivoc. (2008). Regioselective ring opening of epoxides with thiols in water. [Link]

  • ChemTalk. (2023). Epoxide Ring Opening. [Link]

  • OSTI.GOV. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. [Link]

  • Henry Rzepa's Blog. (2013). How to predict the regioselectivity of epoxide ring opening. [Link]

  • ResearchGate. (n.d.). Ring Opening Reactions of Epoxides. A Review | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • CHIMIA. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. [Link]

  • The Journal of Organic Chemistry. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]

  • ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. [Link]

Sources

optimizing temperature for reactions involving 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Temperature Optimization & Troubleshooting for 3-Bromo-5-oxiranylmethoxy-pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Bromo-5-oxiranylmethoxy-pyridine (CAS: Analogous structures often cited in kinase inhibitor patents), a bifunctional intermediate critical for fragment-based drug discovery (FBDD).

This molecule presents a classic "Chemist’s Dilemma":

  • The Epoxide (Oxirane): A strained, electrophilic ring sensitive to thermal degradation (>60°C) and hydrolysis.

  • The Pyridine Ring: A basic nitrogen capable of self-catalyzing polymerization.

  • The Bromide: A handle requiring activation energy (often heat) for cross-coupling.

This guide provides self-validating protocols to navigate these competing thermal requirements.

Module 1: Synthesis & Thermal Stability

User Question: "I am synthesizing this intermediate from 3-bromo-5-hydroxypyridine. The reaction turns dark and yield drops above 60°C. What is the optimal temperature window?"

Technical Diagnosis

The synthesis typically involves the


-alkylation of 3-bromo-5-hydroxypyridine  with epichlorohydrin .
  • The Trap: At high temperatures (>60°C), epichlorohydrin undergoes rapid hydrolysis and polymerization. Furthermore, the pyridine nitrogen can act as a nucleophile, attacking the epoxide of a neighboring molecule (intermolecular polymerization), leading to tar formation.

  • The Solution: You must operate under Kinetic Control .

Optimized Protocol: -Alkylation
ParameterRecommended ConditionScientific Rationale
Temperature 50°C (± 2°C) Balances reaction rate vs. hydrolysis. Data indicates epichlorohydrin yield maximizes here before degradation dominates [1].
Base K₂CO₃ (anhydrous)Milder than NaH; prevents aggressive polymerization of the epoxide.
Solvent DMF or AcetonitrilePolar aprotic solvents favor

-alkylation over

-alkylation.
Stoichiometry Epichlorohydrin (3.0 equiv)Excess drives kinetics at lower temps and compensates for minor hydrolysis.
Step-by-Step Workflow
  • Dissolve 3-bromo-5-hydroxypyridine (1.0 eq) in DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) and stir at 25°C for 30 mins to form the phenoxide anion.

  • Add Epichlorohydrin (3.0 eq) dropwise.

  • Ramp temperature to 50°C and hold for 4–6 hours.

  • Critical Checkpoint: Monitor via TLC/LCMS. If the spot remains on the baseline (polymer), the temp was too high or concentration too dense.

Module 2: Storage & Handling (The "Self-Destruct" Prevention)

User Question: "My compound was a white solid, but after a week on the bench, it became a yellow gum. Is it still usable?"

Technical Diagnosis

You are witnessing Autocatalytic Polymerization . The basic pyridine nitrogen of Molecule A opens the epoxide ring of Molecule B. This reaction is exothermic and accelerates with heat (even room temp).

Storage Protocol
  • Temperature: -20°C (Strict) .

  • State: Store as a solid, not in solution. Solutions increase molecular collision frequency.

  • Stabilizer: If storing in solution is mandatory, use a non-nucleophilic solvent (DCM) and ensure it is acid-free (acids catalyze ring opening).

Module 3: Downstream Applications (Coupling vs. Opening)

User Question: "I need to run a Suzuki coupling on the bromine, but standard conditions (90°C) destroy the epoxide. How do I optimize?"

The Thermal Conflict
  • Suzuki/Buchwald Coupling: Usually requires 80–100°C to activate the C-Br bond.

  • Epoxide Survival: Rapidly degrades >60°C in the presence of Lewis acids (Pd, Boron) and bases.

Troubleshooting Guide: Reaction Selection
Scenario A: Preserving the Epoxide (Low-Temp Coupling)
  • Strategy: Use highly active precatalysts that work at room temperature or mild heat (40°C).

  • Recommended Catalyst: Pd(dppf)Cl₂·DCM or Buchwald Gen-3 Precatalysts (e.g., XPhos Pd G3).

  • Base: Cs₂CO₃ (solubility in organic solvents allows lower temps than aqueous bases).

Scenario B: Opening the Ring First (The "Safe" Route)
  • Strategy: React the epoxide with your amine/nucleophile first (mild temp), then perform the high-temp coupling on the resulting alcohol.

  • Benefit: The resulting alcohol is thermally stable up to 150°C+.

Visual Decision Logic (DOT Diagram)

ReactionLogic Start Start: 3-Bromo-5-oxiranylmethoxy-pyridine Goal Goal: Functionalize Molecule Start->Goal Decision Which group reacts first? Goal->Decision PathA Path A: React Epoxide First (Nucleophilic Opening) Decision->PathA Nucleophile Available PathB Path B: React Bromide First (Suzuki/Buchwald) Decision->PathB C-C Bond Needed CondA Temp: 25-40°C Risk: Low Product: Stable Alcohol PathA->CondA CondB Temp: >80°C Required? Risk: Epoxide Degradation PathB->CondB SolutionB Use Active Catalyst (Pd-G3 / Pd(dppf)) Temp: <50°C CondB->SolutionB Optimized FailureB Standard Conditions (Pd(PPh3)4 @ 90°C) Result: Polymerization CondB->FailureB Standard

Caption: Decision matrix for thermal optimization. Path A is thermodynamically safer. Path B requires specialized low-temperature catalysts to prevent epoxide destruction.

Module 4: Nucleophilic Ring Opening (Regioselectivity)

User Question: "I am opening the epoxide with an amine. I get a mix of isomers. Does temperature affect this?"

Scientific Mechanism

The reaction is an SN2 attack.

  • Regioselectivity: Nucleophiles typically attack the less hindered carbon (terminal).

  • Temperature Effect: Higher temperatures increase the energy of the system, reducing selectivity (making the transition states for both "terminal" and "internal" attack accessible).

Optimization Table: Ring Opening
VariableConditionOutcome
Solvent Ethanol or IsopropanolProtic solvents activate the epoxide oxygen via H-bonding, facilitating opening at lower temps [2].
Temperature 25°C (Room Temp) Maximizes regioselectivity (Terminal attack).
Catalyst LiClO₄ (0.1 eq)Mild Lewis acid. Allows reaction at 20°C if the amine is weak.
Warning >60°CLoss of regioselectivity; competitive attack by Pyridine-N.

References

  • Wu, D., & Zhou, S. (2016). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. Link

    • Relevance: Establishes 50°C as the thermal ceiling for epichlorohydrin coupling efficiency before hydrolysis domin
  • Scholarly Publications Leiden University. (2022). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Link

    • Relevance: details the energetics of epoxide ring opening and solvent effects on activ
  • BenchChem. (2025).[1] A Researcher's Guide to 3-Bromo-5-methoxypyridine: Synthesis and Applications. Link

    • Relevance: Provides baseline stability data for the 3-bromo-pyridine scaffold and Suzuki coupling protocols.
  • GuideChem. (2022). Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine. Link

    • Relevance: Confirms the synthesis conditions for the hydroxyl-precursor, essential for the starting m

Sources

how to avoid polymerization of 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-Bromo-5-oxiranylmethoxy-pyridine. This resource is designed for researchers, chemists, and professionals in drug development who utilize this versatile building block. The inherent reactivity of the oxirane (epoxide) ring, coupled with the presence of a pyridine moiety, presents unique stability challenges, primarily the risk of undesired polymerization. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a significant increase in the viscosity of my 3-Bromo-5-oxiranylmethoxy-pyridine sample. What is happening?

A: An increase in viscosity is a classic indicator of polymerization. The oxirane ring of your molecule is highly strained and susceptible to ring-opening, which can initiate a chain-reaction polymerization process. This can be triggered by trace amounts of contaminants that act as initiators. The likely culprits are acidic or basic residues, or even ambient moisture. The pyridine nitrogen within the molecule's own structure can, under certain conditions, act as a catalyst for this process, particularly in the presence of a proton source.

Q2: Can the pyridine nitrogen in the molecule cause polymerization on its own?

A: Yes, this is a critical point of internal reactivity. The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, attacking the electrophilic carbon of the oxirane ring of a neighboring molecule. This is a form of self-catalyzed polymerization. This process is significantly accelerated by protonation of the oxirane oxygen, which makes the ring much more susceptible to nucleophilic attack. Therefore, exposure to protic substances (like water or alcohols) or acids can dramatically increase the rate of self-polymerization.

Troubleshooting Guide: Preventing Polymerization

This section provides actionable protocols to mitigate the risk of polymerization during storage and handling.

Issue 1: Sample Solidified or Became Highly Viscous During Storage
  • Root Cause Analysis: The sample has likely undergone polymerization due to improper storage conditions. The primary triggers for epoxide polymerization are acids, bases, and high temperatures.

  • Preventative Protocol: Storage

    • Temperature: Store 3-Bromo-5-oxiranylmethoxy-pyridine at or below the recommended temperature, typically 2-8°C. For long-term storage, consider temperatures as low as -20°C. Lower temperatures significantly reduce the rate of all chemical reactions, including polymerization.

    • Inert Atmosphere: Store the material under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen. Water can act as a weak acid to protonate the epoxide, initiating polymerization, or as a nucleophile itself.

    • Container Choice: Use clean, dry, and inert containers, preferably amber glass to protect from light. Ensure the container seal is tight to prevent atmospheric moisture from entering.

Issue 2: Inconsistent Results in Reactions Using 3-Bromo-5-oxiranylmethoxy-pyridine
  • Root Cause Analysis: If your reaction outcomes are inconsistent, it may be due to partial polymerization of your starting material. The presence of oligomers or polymers will decrease the molar equivalence of the reactive monomer, leading to lower yields or incomplete reactions.

  • Preventative Protocol: Handling and Use

    • Inert Handling: Whenever possible, handle the material in a glovebox or under a positive pressure of inert gas.

    • Use Dry Solvents: Ensure all solvents used to dissolve or react with 3-Bromo-5-oxiranylmethoxy-pyridine are anhydrous. The presence of water is a common trigger for polymerization.

    • Avoid Acidic/Basic Conditions (Unless part of the reaction): Be mindful of the pH of your reaction mixture. Unless the reaction specifically calls for acidic or basic catalysis, ensure the conditions are neutral. Trace amounts of acid or base on glassware can be sufficient to initiate polymerization.

    • Temperature Control: When setting up reactions, consider adding the epoxide solution at a reduced temperature to control any potential exotherms, especially if the reaction is with a potent nucleophile or in the presence of a catalyst.

Visualizing Polymerization Pathways

To better understand the chemical processes you are trying to prevent, the following diagrams illustrate the primary mechanisms of polymerization for 3-Bromo-5-oxiranylmethoxy-pyridine.

AcidCatalyzedPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_polymer Result Epoxide Oxirane Ring Protonated_Epoxide Protonated Oxirane (Highly Electrophilic) Epoxide->Protonated_Epoxide H+ H⁺ (Acid catalyst) H+->Epoxide Protonation Another_Epoxide Incoming Monomer Protonated_Epoxide->Another_Epoxide Nucleophilic Attack Dimer Ring-Opened Dimer Another_Epoxide->Dimer Polymer Polyether Chain Dimer->Polymer Chain Growth

Caption: Acid-catalyzed polymerization pathway of an epoxide.

BaseCatalyzedPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_polymer Result Epoxide_B Oxirane Ring Ring_Opened_Anion Ring-Opened Alkoxide Epoxide_B->Ring_Opened_Anion Nu- Nu⁻ (Base/Nucleophile) Nu-->Epoxide_B Nucleophilic Attack Another_Epoxide_B Incoming Monomer Ring_Opened_Anion->Another_Epoxide_B Attack on next monomer Dimer_Anion Dimeric Alkoxide Another_Epoxide_B->Dimer_Anion Polymer_B Polyether Chain Dimer_Anion->Polymer_B Chain Growth

troubleshooting low conversion rates in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide is engineered for researchers, scientists, and drug development professionals who require rigorous, mechanistically grounded solutions for troubleshooting low conversion rates in palladium- and nickel-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions).

Rather than relying on trial-and-error solvent screens, this guide focuses on causality —identifying the exact point of failure in the catalytic cycle and implementing self-validating experimental designs to overcome it.

Diagnostic Logic: Isolating the Point of Failure

Before altering reaction parameters, you must isolate whether the failure stems from catalyst deactivation, substrate reluctance, or reagent incompatibility. The following logic tree maps the primary diagnostic pathways.

TroubleshootingLogic Start Reaction Stalls / Low Conversion PdBlack Visual Inspection: Is Palladium Black present? Start->PdBlack CatDeath Catalyst Deactivation (Oxidation / Thermal) PdBlack->CatDeath Yes NoBlack Check Substrate & Reagents PdBlack->NoBlack No Action3 Degas thoroughly, lower temperature CatDeath->Action3 Substrate Aryl Chloride or Coordinating Heterocycle? NoBlack->Substrate Base Base Insoluble or Too Weak? NoBlack->Base Action1 Use bulky, electron-rich ligands (e.g., XPhos) Substrate->Action1 Yes Action2 Switch to stronger/soluble base (e.g., Cs2CO3, KOtBu) Base->Action2 Yes

Decision-making workflow for diagnosing low conversion in cross-coupling reactions.

Deep-Dive FAQs: Mechanistic Troubleshooting

Catalyst & Ligand Deactivation

Q: My reaction mixture turns black shortly after heating, and conversion stalls at <10%. What is happening? A: The black precipitate is "palladium black," a finely divided, catalytically inactive form of metallic palladium[1]. This is a definitive hallmark of catalyst deactivation.

  • Causality: The active Pd(0) species is highly electron-rich and susceptible to oxidation. If the reaction mixture is inadequately degassed, trace oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) species, or cause the Pd(0) complexes to aggregate into nanoparticles and eventually bulk metal[2]. Furthermore, in certain base-free nickel-catalyzed Suzuki-Miyaura couplings (e.g., using NHC-pyridonate ligands), deactivation can occur via an ancillary-ligand-mediated mechanism where the Ni(II) aryl intermediate dimerizes, trapping the catalyst in an off-cycle resting state[3][4].

  • Optimization: Ensure strict anaerobic conditions using Schlenk techniques (minimum of three freeze-pump-thaw cycles). If thermal decomposition is the culprit, lower the reaction temperature and compensate by using a more active, sterically demanding ligand (e.g., Buchwald dialkylbiaryl phosphines) that stabilizes the monomeric Pd(0) state[1].

Substrate Reluctance & Poisoning

Q: I am attempting a Buchwald-Hartwig amination on a 2-bromopyridine substrate, but I see zero product formation. Why? A: 2-halopyridines and similar heterocycles are notoriously challenging because the basic pyridine nitrogen acts as a competing ligand[5].

  • Causality: The heteroatom coordinates directly to the palladium center, displacing the intended phosphine ligand and forming a stable, unreactive complex. This effectively "poisons" the catalyst[5]. Additionally, if your substrate is an aryl chloride (e.g., 2,5-dichloropyrazine), the high C-Cl bond dissociation energy makes the initial oxidative addition step kinetically sluggish[6].

  • Optimization: Employ highly sterically demanding, electron-rich ligands (such as XPhos, RuPhos, or NHCs). The massive steric bulk of these ligands enforces a highly reactive mono-ligated Pd(0)L active species and physically blocks the pyridine nitrogen from coordinating to the metal center[5][6].

Solvent & Base Dynamics

Q: How do I know if my base is causing the low conversion in a Suzuki-Miyaura coupling? A: The base is non-negotiable for the transmetalation step—it activates the boronic acid by forming a reactive, electron-rich boronate complex[2].

  • Causality: If the base is completely insoluble in your chosen solvent (e.g., using anhydrous K₃PO₄ in pure toluene without phase transfer agents), the effective concentration of the activated boronate is near zero, halting the catalytic cycle[1][2]. Conversely, overly strong bases can cause sensitive functional groups to degrade or promote side reactions like protodeboronation[2].

  • Optimization: For sluggish transmetalations, switch to a solvent system that balances organic solubility with base solubility (e.g., adding 5-10% water to 1,4-dioxane) or use a more soluble base like Cs₂CO₃ or organic bases[2][7].

Standardized Troubleshooting Protocol: The Self-Validating Reaction

To systematically identify the root cause of low conversion, researchers must move away from endpoint-only analysis. We recommend a self-validating protocol incorporating kinetic profiling and a hot filtration test.

Why is this self-validating? By including an internal standard, you can definitively distinguish between low conversion (starting material remains unreacted due to a stalled cycle) and poor mass balance (starting material is consumed but converted into invisible side products like homocoupled dimers or protodehalogenated waste). The hot filtration test further validates whether the active catalytic species is homogeneous or heterogeneous[8].

Protocol Step1 Set up reaction with Internal Standard Step2 Take Aliquots (Kinetic Profiling) Step1->Step2 Step3 Hot Filtration (Mid-reaction) Step2->Step3 Step4 Monitor Filtrate Step3->Step4 Result1 Reaction Continues: Homogeneous Catalysis Step4->Result1 Result2 Reaction Stops: Heterogeneous Catalysis Step4->Result2

Experimental workflow for kinetic profiling and hot filtration testing.

Step-by-Step Methodology:
  • Reagent Preparation & Internal Standard: Inside a nitrogen-filled glovebox, weigh the aryl halide (1.0 eq), coupling partner (1.2-1.5 eq), base (2.0 eq), and catalyst/ligand (1-5 mol%). Add an inert internal standard (e.g., dodecane or 1,3,5-trimethoxybenzene, 0.5 eq) to the reaction vial.

  • Degassing: Add the chosen anhydrous solvent. Degas the entire mixture via three freeze-pump-thaw cycles to ensure the absolute removal of dissolved oxygen[1].

  • Reaction Initiation & Kinetic Profiling: Heat the reaction to the target temperature. Remove 50 µL aliquots at 1h, 2h, 4h, and 8h under positive nitrogen pressure. Quench immediately in ethyl acetate/water, extract the organic layer, and analyze via GC-MS or LC-MS.

    • Diagnostic Check: If conversion stops abruptly after 2 hours, catalyst death is likely. If it increases linearly but slowly, the catalytic cycle is intact but kinetically limited (suggesting a need for higher temperature or a more active ligand)[5].

  • Hot Filtration Test: If using supported catalysts (e.g., Pd/C, Pd NPs) or suspecting nanoparticle agglomeration, filter the hot reaction mixture through a heated Celite pad under an inert atmosphere halfway through the reaction (e.g., at 4h)[8].

  • Filtrate Monitoring: Return the cell-free filtrate to the heat block and continue taking aliquots.

    • Diagnostic Check: If the filtrate continues to generate product, the active species is leached, homogeneous Pd. If product formation completely stops, the active catalyst was heterogeneous and successfully removed by the Celite[8].

Quantitative Data Presentation: Ligand Selection Matrix

Selecting the correct ligand requires balancing steric bulk (quantified by Tolman Cone Angle or % Buried Volume) and electron density. Use the table below to match ligand properties to your specific substrate challenge.

LigandTypeSteric Bulk (Cone Angle / %V_bur)Relative Electron DensityPrimary Troubleshooting Application
PPh₃ Monodentate Phosphine145°LowBaseline for highly reactive aryl iodides/bromides. Fails with chlorides.
dppf Bidentate Phosphine104° (Bite Angle)MediumPrevents β-hydride elimination in alkyl cross-couplings.
XPhos Dialkylbiaryl Phosphine~36% (%V_bur)HighOvercomes heteroatom poisoning (e.g., 2-bromopyridines); excellent for Buchwald-Hartwig aminations[5][6].
IPr (NHC) N-Heterocyclic Carbene~45% (%V_bur)Very HighExtremely challenging aryl chlorides; enforces mono-ligated Pd(0) active species[6].

References

  • ChemRxiv - Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand URL: [Link]

  • Organometallics (ACS Publications) - Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand URL:[Link]

  • MDPI - Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts URL:[Link]

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide URL:[Link]

Sources

stability issues of 3-Bromo-5-oxiranylmethoxy-pyridine during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support guide for 3-Bromo-5-oxiranylmethoxy-pyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability challenges associated with this valuable chemical intermediate. As a bifunctional molecule containing both a reactive epoxide (oxirane) ring and a bromopyridine core, its proper handling and storage are paramount for reproducible and successful experimental outcomes. This guide offers a series of frequently asked questions and troubleshooting scenarios to help you navigate potential stability issues.

Section 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the day-to-day handling and storage of 3-Bromo-5-oxiranylmethoxy-pyridine.

Q1: What are the optimal long-term storage conditions for 3-Bromo-5-oxiranylmethoxy-pyridine?

A1: Proper storage is the most critical factor in maintaining the integrity of this compound. Due to the strained three-membered oxirane ring and the potentially light-sensitive pyridine moiety, we recommend the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C. For long-term storage (>6 months), consider storage at -20°C.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and atmospheric oxygen.[1]

  • Light: Protect from light by using an amber vial and storing it in a dark location. Pyridine derivatives can be sensitive to light.[1][2][3]

  • Container: Use a tightly sealed container made of inert materials like glass.[4]

Q2: What are the primary chemical degradation pathways I should be aware of?

A2: There are two main points of reactivity on the molecule that are susceptible to degradation during storage: the epoxide ring and the pyridine core.

  • Epoxide Ring Opening: The highly strained epoxide ring is susceptible to nucleophilic attack, which leads to ring-opening.[5] This is the most common degradation pathway.

    • Hydrolysis: Reaction with water, often catalyzed by trace amounts of acid or base, will open the epoxide to form 3-Bromo-5-(2,3-dihydroxypropoxy)pyridine.[6][7] This is why anhydrous storage conditions are critical.

    • Reaction with Other Nucleophiles: Alcohols, amines, or thiols can also react with the epoxide. If the compound is stored in a solvent like methanol, slow conversion to a methoxy-alcohol adduct can occur.

  • Epoxide Polymerization: In the presence of acidic or basic impurities, the epoxide group can undergo polymerization, leading to the formation of oligomers or a complex mixture of higher molecular weight species.

  • Pyridine Ring Degradation: While generally stable, pyridine rings can undergo photochemical reactions upon prolonged exposure to UV light.[3]

Q3: How sensitive is 3-Bromo-5-oxiranylmethoxy-pyridine to moisture and air?

A3: The compound is highly sensitive to moisture due to the risk of epoxide hydrolysis.[8] Even atmospheric humidity can be sufficient to cause slow degradation over time. It is less sensitive to oxygen, but storing under an inert atmosphere is a best practice that also rigorously excludes moisture.

Q4: Can I store this compound in solution?

A4: Storing 3-Bromo-5-oxiranylmethoxy-pyridine in solution is not recommended for long periods. The choice of solvent is critical, as protic solvents (e.g., methanol, ethanol) or solvents containing water will degrade the compound. If a solution must be prepared for short-term use, utilize a dry, aprotic solvent such as anhydrous DMF, acetonitrile, or THF and store it under an inert atmosphere at low temperature.[9] Always assess the purity of the solution if it has been stored for more than a few days.

Section 2: Troubleshooting Experimental Issues

This section provides a question-and-answer guide to troubleshoot common problems encountered during experiments involving 3-Bromo-5-oxiranylmethoxy-pyridine.

Q5: My reaction yield is significantly lower than expected. Why might this be?

A5: Low reaction yields where this compound is used as an electrophile often point to a loss of the reactive epoxide group.

  • Probable Cause: The most likely cause is that the starting material has partially or fully degraded via hydrolysis to the corresponding diol. The diol is unreactive in nucleophilic substitution reactions targeting the epoxide.

  • Troubleshooting Steps:

    • Assess Purity: Before starting your reaction, check the purity of your 3-Bromo-5-oxiranylmethoxy-pyridine using an analytical technique like ¹H NMR, LC-MS, or HPLC. Look for the characteristic signals of the epoxide protons and check for the appearance of new peaks corresponding to the diol (mass increase of 18 Da).

    • Use Fresh Material: Whenever possible, use a freshly opened bottle of the reagent or material that has been stored meticulously according to the recommendations in Section 1.

    • Ensure Anhydrous Reaction Conditions: Rigorously dry all solvents, reagents, and glassware used in your experiment.

Q6: I see multiple unexpected spots on my TLC plate or peaks in my LC-MS analysis of the starting material. What are they?

A6: The appearance of new, more polar spots/peaks is a classic sign of degradation.

  • Probable Cause & Identification:

    • Primary Impurity: The most common impurity will be the diol hydrolysis product. On a TLC plate, it will have a significantly lower Rf value (be more polar) than the parent epoxide. In LC-MS, you would look for an [M+H+18]⁺ ion.

    • Other Impurities: A smear of peaks at higher molecular weights or a baseline "hump" in the chromatogram could indicate polymerization.

  • Troubleshooting Workflow:

G start Unexpected peaks observed in starting material check_mass Perform LC-MS analysis start->check_mass check_nmr Perform ¹H NMR analysis start->check_nmr mass_result Is a peak at [M+18] observed? check_mass->mass_result nmr_result Are new peaks in the 3.5-4.0 ppm range observed? check_nmr->nmr_result hydrolysis Conclusion: Hydrolysis to diol has occurred. mass_result->hydrolysis Yes polymer Observe broad peaks or higher MW distribution? mass_result->polymer No nmr_result->hydrolysis Yes action Purify material by column chromatography before use. Review and improve storage conditions (see FAQ). hydrolysis->action polymer_conclusion Conclusion: Polymerization is likely. polymer->polymer_conclusion Yes polymer_conclusion->action

Caption: Troubleshooting workflow for identifying impurities.

Q7: My experimental results are inconsistent from one day to the next, even with the same batch of reagent. What could be the cause?

A7: This often points to handling issues that introduce moisture or other contaminants.

  • Probable Cause: Repeatedly opening and closing the reagent bottle in an ambient (non-dry) atmosphere can introduce enough moisture to initiate degradation. Small amounts of hydrolysis on one day can be magnified by the next, leading to a progressive loss of purity.

  • Solution:

    • Aliquot the Reagent: Upon receiving the compound, it is best practice to aliquot it into smaller, single-use quantities under an inert atmosphere (e.g., in a glovebox).

    • Proper Handling: When accessing the main bottle, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. Use a positive pressure of dry, inert gas while dispensing the material.

Section 3: Protocols for Stability and Purity Assessment

To ensure the quality of your 3-Bromo-5-oxiranylmethoxy-pyridine, we recommend the following analytical protocols.

Protocol 1: Routine Purity Assessment by HPLC

This method can be used to quickly assess the purity of the compound and detect the presence of the primary hydrolysis product.[10][11]

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute as necessary for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: The parent epoxide will have a specific retention time. The more polar diol product will elute earlier. Purity can be estimated by the relative peak area.

Protocol 2: Forced Degradation Study (Hydrolytic Stability)

This study helps to understand the compound's stability in your specific experimental media.

  • Preparation: Prepare two vials, each containing a 1 mg/mL solution of the compound in acetonitrile.

    • Vial A (Control): Add 10 µL of pure water.

    • Vial B (Acidic): Add 10 µL of 0.1 M HCl.

  • Incubation: Let both vials stand at room temperature.

  • Monitoring: At various time points (e.g., 0, 1, 4, 8, and 24 hours), inject an aliquot from each vial into the HPLC system described in Protocol 1.

  • Interpretation: A rapid decrease in the area of the parent peak and the corresponding increase of the hydrolysis product peak in Vial B will confirm the acid-catalyzed lability of the epoxide ring.[12] The rate of degradation in Vial A will give you an idea of its stability in a neutral aqueous environment.

Potential Degradation Pathways Visualization

G cluster_main Degradation Pathways parent 3-Bromo-5-oxiranylmethoxy-pyridine diol 3-Bromo-5-(2,3-dihydroxypropoxy)pyridine (Diol Product) parent->diol H₂O / H⁺ (Hydrolysis) polymer Polymer/Oligomer parent->polymer Acid/Base Catalyst

Caption: Primary degradation pathways for the subject compound.

Summary of Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term) -20°C (Long-term)Slows down degradation kinetics.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric moisture.[1]
Light Exposure Protect from Light (Amber Vial)Prevents potential photochemical degradation of the pyridine ring.[2][3]
Incompatibilities Strong Acids, Strong Bases, Oxidizing Agents, NucleophilesCan catalyze epoxide ring-opening or polymerization.[13][14]

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

  • Srinivas, P., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Wang, S., et al. (2023). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications. Available at: [Link]

  • Srinivas, P., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Available at: [Link]

  • Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. Centers for Disease Control and Prevention. Available at: [Link]

  • Toxicological Profile for Heptachlor and Heptachlor Epoxide. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Beneš, H., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules. Available at: [Link]

  • Singh, R., et al. (2022). Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes. ResearchGate. Available at: [Link]

  • Tavares da Silva, E.J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tavares da Silva, E.J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. PubMed. Available at: [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Campanella, A., & Baltanás, M. A. (2005). DEGRADATION OF THE OXIRANE RING OF EPOXIDIZED VEGETABLE OILS IN LIQUID-LIQUID SYSTEMS: I. HYDROLYSIS AND ATTACK BY H2O2. SciELO Argentina. Available at: [Link]

  • Goti, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]

  • Yin, X., et al. (2008). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. ResearchGate. Available at: [Link]

  • Ruehl, C. R., et al. (2015). Reactant, transition state and product oxirane reaction clusters.... ResearchGate. Available at: [Link]

  • Campanella, A., & Baltanás, M. A. (2005). DEGRADATION OF THE OXIRANE RING OF EPOXIDIZED VEGETABLE OILS IN LIQUID-LIQUID SYSTEMS: I. HYDROLYSIS AND ATTACK BY H2O2. Latin American Applied Research. Available at: [Link]

  • Campanella, A., & Baltanás, M. A. (2005). Degradation of the oxirane ring of epoxidized vegetable oils in liquid-liquid systems: I. Hydrolysis and attack by H2O2. SciELO. Available at: [Link]

Sources

identifying byproducts in the synthesis of pyridine derivatives by MS and NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and analytical scientists who need to resolve complex impurity issues in pyridine synthesis immediately.

Topic: Identification of Byproducts via MS and NMR Ticket Priority: High (Structural Elucidation & Purification Support) Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Introduction: The "Black Box" of Crude Pyridine Mixtures

Synthesizing pyridine derivatives—whether via Hantzsch condensation, Chichibabin, or cross-coupling—often yields a "tarry" crude mixture containing structurally similar byproducts. These impurities (regioisomers, oxidation states, and polymerization products) are notoriously difficult to separate and identify because they share similar polarities and ionization responses.

This guide moves beyond basic spectral interpretation. It provides a troubleshooting logic to deconstruct these mixtures, distinguishing the desired aromatic heterocycle from its dihydropyridine (DHP) precursors, N-oxide artifacts, and regioisomers.

Module 1: Mass Spectrometry (LC-MS/GC-MS) Troubleshooting

Q1: My LC-MS shows a dominant peak at [M+2] or [M-2] relative to my expected pyridine mass. Did the reaction fail?

Diagnosis: You are likely observing an oxidation state mismatch . In pyridine synthesis, particularly the Hantzsch method, the reaction proceeds through a 1,4-dihydropyridine (1,4-DHP) intermediate before aromatization.[1][2][3]

  • Scenario A: Peak is [M+2] (Relative to Pyridine)

    • Cause: Incomplete oxidation. You have isolated the 1,4-DHP intermediate. This is common if the oxidant (e.g., HNO₃, DDQ, or MnO₂) was insufficient or if the reaction time was too short.

    • MS Signature: Dihydropyridines often show a "self-aromatization" in the ion source. You might see a small parent ion at

      
       and a significant fragment at 
      
      
      
      (loss of
      
      
      ).
  • Scenario B: Peak is [M+4] or [M+6]

    • Cause: Over-reduction.[4] If you used strong reducing agents (e.g., in subsequent steps), you may have reduced the ring to a tetrahydropyridine or piperidine.[4]

Q2: I see a peak at [M+16] or [M+32]. Is this a solvent adduct?

Diagnosis: This is almost certainly N-oxidation . Pyridines are electron-deficient rings, but the nitrogen lone pair is highly susceptible to oxidation.[5]

  • The Mechanism: If your workup involved peracids (e.g., m-CPBA) or vigorous oxidation steps, the pyridine nitrogen forms an N-oxide (

    
    ).
    
  • Confirmation Test: N-oxides have a distinct fragmentation pattern.[6] Look for a loss of 16 Da (oxygen radical) or 17 Da (hydroxyl radical) in the MS/MS spectrum.

    • Note: Unlike solvent adducts (e.g., M+Na, M+K), the [M+16] peak will retain its mass shift even if you change the mobile phase buffer.

Q3: Why is the sensitivity of my pyridine product so poor in positive mode ESI?

Diagnosis: Pyridines can be difficult to protonate if the mobile phase pH is too high.

  • The Fix: Pyridine is a weak base (

    
    ). If your LC-MS mobile phase is neutral or basic (e.g., Ammonium Acetate, pH 7), the pyridine remains neutral and ionizes poorly in ESI+.
    
  • Protocol: Add 0.1% Formic Acid to your mobile phase. This forces the pyridine into the pyridinium form (

    
    ), drastically increasing signal intensity.
    

Module 2: NMR Spectroscopy Troubleshooting

Q4: How do I definitively distinguish the Dihydropyridine (DHP) intermediate from the Pyridine product?

Diagnosis: The aromatic region is your primary indicator, but the aliphatic region confirms the DHP structure.

Comparative NMR Table: Pyridine vs. 1,4-DHP

FeaturePyridine (Aromatic) 1,4-Dihydropyridine (Intermediate)
Ring Protons

7.0 – 9.0 ppm
(Deshielded, aromatic current)
Absent (or olefinic

5-6 ppm if unsubstituted)
NH Proton Absent

5.0 – 9.0 ppm
(Broad singlet, exchangeable with

)
C4 Position Quaternary or aromatic CH (

~130-150 ppm in

)

CH
(

3.0 – 5.0 ppm in

;

~30-40 ppm in

)
Symmetry Often symmetric (simple splitting)Often symmetric, but look for diastereotopic protons on side chains

Critical Check: If you see a singlet around


 4-5 ppm  (integrating to 1H) and a broad singlet >5 ppm (NH), you have the DHP, not the pyridine.
Q5: I have a mixture of regioisomers (e.g., 2-substituted vs. 3-substituted). How do I tell them apart without separation?

Diagnosis: Use Coupling Constants (


)  and Symmetry .
Substituent position dictates the splitting pattern of the remaining ring protons.
  • 3-Substituted Pyridine:

    • Look for the proton at position 2. It appears as a singlet (or narrow doublet) at very low field (

      
       8.5–9.0 ppm) due to being flanked by the nitrogen and the substituent.
      
    • 
       is very small (< 2 Hz).
      
  • 2-Substituted Pyridine:

    • Destroys the symmetry. You will see a distinct doublet for the proton at position 6 (adjacent to N) at

      
       ~8.5 ppm.
      
  • 4-Substituted Pyridine:

    • Symmetric AA'BB' system. You will see two distinct doublets (integrating to 2H each) with a characteristic "roofing" effect.

Visual Logic:

  • Is the spectrum symmetric?

    
     Likely 4-substituted (or 2,6-disubstituted).
    
  • Is there a lonely singlet > 8.5 ppm?

    
     Likely 3-substituted.
    

Module 3: Integrated Workflow & Visualization

Troubleshooting Workflow: Identifying the "Unknown" Impurity

The following diagram illustrates the decision matrix for identifying common pyridine synthesis byproducts.

PyridineAnalysis Start Unknown Impurity in Pyridine Synthesis MS_Check Step 1: Check LC-MS Mass (Relative to Product M) Start->MS_Check Mass_M Mass = M (Isomeric) MS_Check->Mass_M Same Mass Mass_M2 Mass = M + 2 (Hydrogenated) MS_Check->Mass_M2 +2 Da Mass_M16 Mass = M + 16 (Oxygenated) MS_Check->Mass_M16 +16 Da NMR_Sym Step 2: Check 1H NMR Symmetry & Splitting Mass_M->NMR_Sym DHP_Check Check for sp3 CH (C4) and NH signal Mass_M2->DHP_Check N_Oxide Check N-Oxide (Downfield shift of H2/H6) Mass_M16->N_Oxide Result_Regio Regioisomer (e.g., 2- vs 3-sub) NMR_Sym->Result_Regio Different J-coupling Result_DHP 1,4-Dihydropyridine (Incomplete Oxidation) DHP_Check->Result_DHP Has sp3 C-H Result_NOx Pyridine N-Oxide (Over-oxidation) N_Oxide->Result_NOx Loss of O in MS/MS

Figure 1: Decision tree for classifying impurities based on Mass Shift and NMR features.

Reaction Pathway: Origin of Byproducts

Understanding where the impurity comes from is key to preventing it. This diagram maps the Hantzsch synthesis pathways.[3]

HantzschPathway Reagents Aldehyde + Beta-Keto Ester + Ammonia Intermed 1,4-Dihydropyridine (1,4-DHP) Reagents->Intermed Condensation Isomer Regioisomers (Asymmetric condensation) Reagents->Isomer Mixed addition Product Pyridine (Target) Intermed->Product Oxidation (Aromatization) OverRed Tetrahydropyridine / Piperidine Intermed->OverRed Over-reduction (Strong reductant) NOxide Pyridine N-Oxide Product->NOxide Peracid workup (Oxidation)

Figure 2: Mechanistic origins of common impurities in Hantzsch synthesis.

Module 4: Standard Operating Procedures (SOPs)

SOP 1: Sample Preparation for Pyridine Analysis

Objective: Prevent artifact formation and ensure ionization.

  • Solvent Choice:

    • NMR: Use DMSO-d6 rather than

      
       if possible. Pyridines can interact with the acidic deuterium in chloroform, causing peak broadening. DMSO prevents aggregation.
      
    • MS: Dissolve in Methanol/Water (50:50).

  • Additives:

    • For MS: Add 0.1% Formic Acid.

    • For NMR: If peaks are broad (due to N-quadrupolar broadening), add a trace of TFA-d (Trifluoroacetic acid-d) to protonate the nitrogen. This sharpens the signals and separates overlapping peaks.

SOP 2: Purification of Pyridine from DHP

Issue: You identified 10% DHP impurity in your Pyridine. Protocol:

  • Do NOT use standard silica chromatography immediately. Pyridines streak (tail) on silica due to interaction with acidic silanols.

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Use 1% TEA in your MeOH/DCM or EtOAc/Hexane mobile phase.

  • Chemical Fix: If DHP persists, treat the crude mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in Dichloromethane at room temperature for 1 hour. This quantitatively converts DHP to Pyridine.

References

  • Oxford Instruments. (2024).[7] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

  • ResearchGate. (2024). Mass spectra of the pyridine derivatives with Mr = 259 and 273 g mol-1. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

Validation & Comparative

comparing the reactivity of 3-Bromo-5-oxiranylmethoxy-pyridine with its chloro analog

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly rely on bifunctional building blocks to construct complex pharmacophores, the selection of the correct halogenated precursor becomes a critical strategic decision. 3-Bromo-5-oxiranylmethoxy-pyridine and its chloro analog represent a class of highly versatile intermediates containing two orthogonal reactive sites: an electrophilic halopyridine core and a highly strained, nucleophile-susceptible epoxide ring.

The synthesis of the bromo derivative is well-documented, typically achieved via a Mitsunobu reaction between 5-bromo-pyridin-3-ol and oxiranyl-methanol using di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine 1. While both analogs possess the identical oxiranylmethoxy moiety, their utility in multi-step synthesis diverges sharply when subjected to transition-metal catalysis.

This guide objectively compares the reactivity of these two analogs, providing mechanistic causality, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.

Orthogonal Reactivity Profiles: The Core Divergence

The value of these molecules lies in their chemoselectivity. A synthetic chemist must often choose whether to functionalize the pyridine ring first (via cross-coupling) or open the epoxide first (via nucleophilic attack).

Chemoselectivity cluster_0 Epoxide Reactivity (C-O Cleavage) cluster_1 Pyridine Reactivity (C-X Cleavage) Core 3-Halo-5-oxiranylmethoxy-pyridine Epoxide Nucleophilic Attack (Amines, Thiols) Core->Epoxide Pd Pd-Catalyzed Cross-Coupling Core->Pd Result1 Identical Reactivity (Br ≈ Cl) Epoxide->Result1 Br X = Br: Fast (Mild Temp, Preserves Epoxide) Pd->Br Cl X = Cl: Slow (High Temp, Degrades Epoxide) Pd->Cl

Orthogonal reactivity pathways highlighting the chemoselective advantages of the bromo analog.

The Epoxide Domain (C-O Cleavage)

Epoxides are characterized by severe angle strain (deviating from the ideal 109.5° tetrahedral angle to ~60°) and torsional strain from eclipsed hydrogen atoms 2. Because the oxiranylmethoxy group is insulated from the pyridine ring by an ether linkage, the inductive differences between a bromine and a chlorine atom at the distant 3-position are negligible. Consequently, both analogs exhibit identical reactivity toward nucleophilic epoxide ring-opening.

The Halopyridine Domain (C-X Cleavage)

The critical divergence occurs during palladium-catalyzed cross-coupling. The rate-determining step in these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~276 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~339 kJ/mol) 3.

This thermodynamic reality means the bromo analog can undergo cross-coupling under mild conditions (20°C–60°C) . In contrast, the chloro analog requires elevated temperatures (100°C+) and specialized, electron-rich phosphine ligands to force oxidative addition. Crucially, applying harsh thermal and basic conditions to the chloro analog often leads to the undesired polymerization or degradation of the sensitive epoxide ring.

Quantitative Data Comparison

The following table benchmarks the operational parameters and expected outcomes when utilizing these two substrates in synthetic workflows.

Parameter3-Bromo-5-oxiranylmethoxy-pyridine3-Chloro-5-oxiranylmethoxy-pyridine
C-X Bond Dissociation Energy ~276 kJ/mol~339 kJ/mol
Oxidative Addition Rate (Pd) Fast (Kinetic control possible)Slow (Requires thermal forcing)
Typical Cross-Coupling Temp. Mild (20°C - 60°C)Harsh (80°C - 120°C)
Epoxide Preservation in Pd-Coupling High (Due to mild conditions)Low (Thermal degradation risk)
Epoxide Ring-Opening Reactivity High (SN2 at terminal carbon)High (SN2 at terminal carbon)
Cost / Commercial Availability Moderate / Custom SynthesisLow / Widely Available

Self-Validating Experimental Protocols

To maximize the utility of the bromo analog, the following protocols have been designed to leverage its specific reactivity profile. Each protocol acts as a self-validating system, incorporating in-process checks to ensure mechanistic fidelity.

Protocol A: Regioselective Epoxide Ring-Opening (Aminolysis)

This protocol exploits the ring strain of the epoxide to achieve functionalization without affecting the C-Br bond. Under neutral/mildly basic conditions, amines attack the less sterically hindered terminal carbon via an SN2 mechanism, yielding a secondary alcohol 4.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-Bromo-5-oxiranylmethoxy-pyridine in anhydrous ethanol (0.2 M concentration).

  • Reagent Addition: Add 1.5 eq of the desired primary amine (e.g., isopropylamine) dropwise at room temperature.

  • Reaction: Stir the mixture at 40°C. Causality note: Moderate heating accelerates the SN2 attack without risking C-Br bond cleavage, which requires a transition metal catalyst.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The epoxide starting material will appear as a less polar spot compared to the highly polar, hydrogen-bonding amino-alcohol product.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure 1-amino-3-(5-bromo-pyridin-3-yloxy)-propan-2-ol derivative.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the primary advantage of the bromo analog: the ability to form C-C bonds while leaving the highly sensitive epoxide ring perfectly intact.

SuzukiWorkflow Step1 1. Substrate + Boronic Acid Step2 2. Add Pd(dppf)Cl2 & K2CO3 Step1->Step2 Step3 3. Mild Heating (50°C, 4h) Step2->Step3 Step4 4. Aqueous Workup (pH 7-8) Step3->Step4 Step5 5. Intact Epoxide Coupled Product Step4->Step5

Step-by-step workflow for the mild Suzuki-Miyaura coupling of the bromo analog.

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine 1.0 eq of 3-Bromo-5-oxiranylmethoxy-pyridine, 1.1 eq of arylboronic acid, and 2.0 eq of K2CO3 in a 4:1 mixture of THF/Water. Degas the biphasic mixture by bubbling argon for 15 minutes.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Causality note: The bidentate dppf ligand supports efficient reductive elimination, while the low BDE of the C-Br bond ensures rapid oxidative addition without requiring specialized bulky ligands.

  • Mild Heating: Heat the reaction to exactly 50°C. Validation: Keeping the temperature at or below 50°C is the critical control parameter that prevents the base-catalyzed thermal degradation of the epoxide ring.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Validation: Ensure the aqueous wash is strictly maintained between pH 7-8 to prevent acid-catalyzed epoxide ring-opening during extraction.

  • Isolation: Dry the organic layer over Na2SO4, concentrate, and purify via column chromatography to isolate the functionalized, epoxide-intact pyridine.

Conclusion

For researchers executing multi-step syntheses involving functionalized pyridines, 3-Bromo-5-oxiranylmethoxy-pyridine is vastly superior to its chloro analog when downstream transition-metal catalysis is required. The weaker C-Br bond allows for kinetic control during cross-coupling, enabling mild reaction conditions that preserve the structural integrity of the highly strained epoxide ring. While the chloro analog may present a lower upfront material cost, the inevitable yield losses associated with epoxide degradation under harsh coupling conditions make the bromo analog the more efficient and reliable choice for complex drug development.

References

  • United States Patent 6,831,175 B2 (Example 436A: Synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine). Google Patents.
  • 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.

Sources

A Comparative Guide to the Synthesis of 3-Bromo-5-oxiranylmethoxy-pyridine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive validation of a synthetic route to 3-Bromo-5-oxiranylmethoxy-pyridine, a valuable building block for researchers, scientists, and drug development professionals. The presented methodologies are critically evaluated, offering insights into experimental choices and potential alternatives, thereby empowering researchers to make informed decisions in their synthetic endeavors.

Introduction

3-Bromo-5-oxiranylmethoxy-pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive epoxide ring and a bromo-substituted pyridine core, allows for diverse chemical modifications, making it an attractive scaffold for library synthesis and the development of novel bioactive molecules. The validation of a reliable and efficient synthetic route is therefore of paramount importance to the scientific community.

Primary Synthetic Route: A Two-Stage Approach

The most viable and commonly employed synthetic strategy for 3-Bromo-5-oxiranylmethoxy-pyridine is a two-stage process. This route commences with the synthesis of the key precursor, 3-Bromo-5-hydroxypyridine, followed by a Williamson ether synthesis to introduce the oxiranylmethoxy side chain.

Stage 1: Synthesis of 3-Bromo-5-hydroxypyridine

The synthesis of 3-Bromo-5-hydroxypyridine can be efficiently achieved from the readily available starting material, 3,5-dibromopyridine. This transformation involves a nucleophilic aromatic substitution to introduce a methoxy group, followed by a demethylation step.

Workflow for the Synthesis of 3-Bromo-5-hydroxypyridine

A 3,5-Dibromopyridine C 3-Bromo-5-methoxypyridine A->C Methoxylation (Nucleophilic Aromatic Substitution) B Sodium Methoxide in DMF E 3-Bromo-5-hydroxypyridine C->E Demethylation D Hydrobromic Acid / Acetic Acid A 3-Bromo-5-hydroxypyridine C 3-Bromo-5-pyridoxide A->C Deprotonation B Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF) E 3-Bromo-5-oxiranylmethoxy-pyridine C->E Nucleophilic Attack (SN2) D Epichlorohydrin

A Comparative Guide to the Biological Activities of Functionalized Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a remarkable array of biologically active compounds. Its unique electronic properties and synthetic versatility have led to its incorporation in numerous FDA-approved drugs. This guide provides a comparative analysis of the biological activities of various functionalized pyridine derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the experimental data supporting these activities and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for this important class of compounds.

Antimicrobial and Antifungal Activity of Pyridine Derivatives

Pyridine derivatives have demonstrated significant potential in combating a wide range of microbial pathogens, including bacteria and fungi.[1][2][3] The introduction of different functional groups onto the pyridine ring can modulate their antimicrobial spectrum and potency.

A study on novel pyridine and thienopyridine derivatives showcased their efficacy against various microbial strains. For instance, certain synthesized compounds exhibited strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. Another research effort highlighted that specific pyridine derivatives displayed high antimicrobial activity, with the experimental results aligning with molecular modeling studies. The antimicrobial activities of newly synthesized pyridine derivatives have been evaluated against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli, as well as fungi.[1]

Comparative Analysis of Antimicrobial Activity
Compound ClassTarget OrganismKey FindingsReference
Pyridine and Thienopyridine DerivativesE. coli, B. mycoides, C. albicansOne compound showed maximal inhibition against B. mycoides (33 mm) and C. albicans (29 mm). The same compound had a MIC of 0.0195 mg/mL against E. coli and <0.0048 mg/mL against B. mycoides and C. albicans.
Thiazolo[4,5-b]pyridin-2-onesPseudomonas aeruginosa, Escherichia coliCompound 3g showed potent inhibitory effect with a MIC value of 0.21 μM against both bacteria.[4]
Pyran, Pyridine, Indenopyran, Thiazolopyridine, and Chromene seriesGram-positive and Gram-negative bacteria, FungiThese series of compounds displayed high antimicrobial activity.
C-2 and C-6 Substituted PyridinesPseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, Candida albicansMost compounds exhibited a wide range of modest in vitro activity against the tested microorganisms.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Microtiter plates (96-well)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the microtiter plate wells. The final volume in each well should be 100 µL.

  • Add 100 µL of the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

antimicrobial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Prepare Test Compounds and Microbial Inoculum dilution Serial Dilution of Compounds in Microtiter Plate start->dilution inoculation Inoculation of Wells with Microorganisms dilution->inoculation incubate Incubate at Appropriate Temperature and Duration inoculation->incubate read Visually Read and Record Results incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anticancer and Antitumor Activity of Pyridine Derivatives

The pyridine ring is a prevalent scaffold in a multitude of anticancer agents.[6] Derivatives of pyridine have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[7][8]

Several studies have reported the synthesis and evaluation of novel pyridine derivatives with potent anticancer activities. For instance, a series of pyridine, pyran, and pyrimidine derivatives were synthesized and tested against 59 different human tumor cell lines, with some compounds showing significant in vitro antitumor activities at low concentrations.[7] Another study focused on novel pyridine derivatives that exhibited significant cytotoxic activities against Huh-7, A549, and MCF-7 cancer cell lines, with some compounds showing superior antiproliferative activities to Taxol.[9] The antitumor and antimetastatic properties of a novel pyridine derivative, LHT-17-19, have also been demonstrated in mice with lung carcinoma.[10][11]

Comparative Analysis of Anticancer Activity
Compound/DerivativeCancer Cell Line(s)IC50 ValuesKey FindingsReference
Pyridine derivative 3b Huh-7, A549, MCF-76.54 µM, 15.54 µM, 6.13 µMSuperior antiproliferative activity compared to Taxol.[9]
Pyridothienopyrimidin-4-one 7a MCF7, HCT116, PC318-38 µMDisplayed the most potent cytotoxic effect on the three cell lines.[12]
Bromo-pyrimidine analogue 6g, 7d, 9c, 10e K562 (chronic myeloid leukemia)Not specified, but emerged as potent Bcr/Abl kinase inhibitors.Potent Bcr/Abl kinase inhibitors, suggesting potential for leukemia treatment.[13]
Pyridine-based dihydrazone 27 Ishikawa (endometrial cancer)8.26 µMShowed promising activity against this specific cancer cell line.[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow start Seed Cancer Cells in 96-well Plate treat Treat Cells with Pyridine Derivatives start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT Assay for Cytotoxicity Screening.

Enzyme Inhibitory Activity of Pyridine Derivatives

The structural features of the pyridine ring make it an excellent scaffold for designing enzyme inhibitors. Pyridine derivatives have been shown to inhibit a variety of enzymes implicated in different diseases.

For example, certain pyridine derivatives have been synthesized and evaluated as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in cancer.[14] Others have been investigated as tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[13] Additionally, novel pyridine derivatives have been designed to act as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.[15]

Comparative Analysis of Enzyme Inhibitory Activity
Compound ClassTarget EnzymeIC50 ValueKey FindingsReference
4-(3-bromo...)-piperidine N-oxide analogsFarnesyl Protein Transferase (FPT)Varies with substitution at C3The 3-methyl analog was tenfold less active than the parent compound.[14]
Bromo-pyrimidine analoguesBcr/Abl tyrosine kinaseNot specified, but potent inhibition observed.Compounds 6g, 7d, 9c, and 10e emerged as potent inhibitors.[13]
Pyridothienopyrimidin-4-one 7a Pim-1 kinase1.18 µMShowed the highest Pim-1 kinase inhibition in the series.[12]
Pyridine derivative with carbamic function 8 Human Acetylcholinesterase (hAChE)0.153 ± 0.016 µMWas the most potent hAChE inhibitor in its series.[15]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution for the assay

  • Test compounds (inhibitors)

  • 96-well plate

  • Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

  • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using a suitable detection method.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

enzyme_inhibition cluster_components Reaction Components cluster_reaction Enzymatic Reaction Enzyme Enzyme Binding Binding Enzyme->Binding Substrate Substrate Substrate->Binding Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Binding Product Product Binding->Product Normal Reaction Inhibited_Complex Enzyme-Inhibitor Complex Binding->Inhibited_Complex Inhibition

Caption: General Principle of Enzyme Inhibition by a Pyridine Derivative.

Conclusion

This guide has provided a comparative overview of the diverse biological activities of functionalized pyridine derivatives, highlighting their significant potential in the fields of antimicrobial, anticancer, and enzyme inhibitory research. The presented experimental data and detailed protocols offer a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents based on the versatile pyridine scaffold. The continued exploration of this chemical space is poised to yield new and effective treatments for a wide range of diseases.

References

  • Alsoliemy, A. (2023).
  • Anonymous. (2012).
  • Anonymous. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
  • De Almeida, M. V., et al. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Bentham Science Publishers.
  • Anonymous. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu.
  • Anonymous. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[3][14]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. PubMed.

  • Anonymous. (2015).
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • Anonymous. (2012).
  • Anonymous. (2022).
  • Anonymous. (2006).
  • Anonymous. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Anonymous. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
  • Anonymous. (n.d.). 3-Bromo-5-(3-methoxyphenyl)pyridine. MySkinRecipes.
  • Blinova, E.V., et al. (2022).
  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives.
  • Anonymous. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Anonymous. (n.d.).
  • Anonymous. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Anonymous. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Anonymous. (n.d.). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation.
  • Anonymous. (n.d.). 3-Bromo-5-(3-methoxyphenyl)pyridine. Benchchem.
  • Anonymous. (n.d.).

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Catalyst Performance Showdown: A Comparative Guide for the Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge and Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing an unparalleled method for forging carbon-carbon bonds.[1] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the construction of biaryl and hetero-biaryl frameworks is a foundational step in the discovery of novel therapeutics and functional materials.[2][3] Among these frameworks, the pyridine moiety is a ubiquitous and critical structural alert, embedded in a vast number of biologically active molecules.[3]

Consequently, the efficient functionalization of pyridyl halides, particularly bromopyridines, is a frequent and vital task for synthetic chemists. However, this task is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom's lone pair to coordinate with and inhibit the metal catalyst can render these couplings sluggish and inefficient.[4]

This guide offers an in-depth, objective comparison of different catalyst systems for the Suzuki coupling of bromopyridines. Moving beyond a simple recitation of data, we will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to navigate this critical transformation with confidence and precision.

The Engine Room: A Mechanistic Overview of Catalyst Systems

The success of a Suzuki coupling reaction hinges on the catalytic cycle, a finely tuned sequence of oxidative addition, transmetalation, and reductive elimination. The catalyst, typically a palladium or nickel complex, is the engine driving this cycle. The ligands bound to the metal center are the controls, modulating its electronic properties and steric environment to optimize each step.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X (Bromopyridine) PdII_Aryl Aryl-Pd(II)-X L_n (Oxidative Adduct) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Aryl-Pd(II)-Aryl' L_n (Diaryl Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-Aryl' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

I. The Workhorse: Palladium-Based Catalyst Systems

Palladium catalysts remain the gold standard for most Suzuki-Miyaura applications due to their broad functional group tolerance and high reactivity. The choice of ligand is paramount to success, especially with challenging substrates like bromopyridines.

A. Palladium-Phosphine Ligand Systems

Phosphine ligands are crucial for stabilizing the palladium active species and tuning its electronic and steric properties.[5] Generally, bulky and electron-rich phosphine ligands facilitate the rate-determining oxidative addition step and promote the final reductive elimination, leading to higher yields and faster reactions.[2][6]

  • Classical Ligands (e.g., PPh₃): Triphenylphosphine is a foundational ligand in cross-coupling chemistry. While effective for simple substrates, it can be suboptimal for electron-deficient bromopyridines, often requiring higher catalyst loadings and temperatures.[6]

  • Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos): The development of this class of ligands by the Buchwald group was a watershed moment for cross-coupling.[7] Their significant steric bulk and electron-donating character create a highly active catalytic species that excels in coupling heteroaryl halides, including bromopyridines.[2] Catalysts based on ligands like SPhos often exhibit unprecedented reaction rates and stability, allowing for reactions at room temperature or with very low catalyst loadings.[2][8]

  • Other Bulky Phosphines (e.g., PCy₃): Tricyclohexylphosphine is another effective bulky, electron-rich ligand, though in some direct comparisons with bromopyridines, Buchwald ligands like SPhos have demonstrated superior performance.[8][9]

B. Palladium-N-Heterocyclic Carbene (NHC) Ligand Systems

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphines. They are strong σ-donors, forming highly stable and robust bonds with the palladium center.[5][10]

  • Advantages: This stability often translates to catalysts that are resistant to air and moisture, simplifying reaction setup.[10] The strong Pd-NHC bond can prevent catalyst decomposition, leading to high turnover numbers.

  • Performance: NHC-palladium complexes have proven highly efficient for the Suzuki coupling of a wide range of aryl halides.[11][12] Sterically hindered NHC ligands are particularly effective, allowing for the successful coupling of challenging substrates.[13]

C. Heterogeneous Palladium Catalysts

The allure of heterogeneous catalysts lies in their ease of separation and potential for recycling—a significant advantage in industrial processes.[1]

  • Palladium on Charcoal (Pd/C): The most common heterogeneous palladium catalyst. For the coupling of halopyridines, Pd/C is often ineffective on its own and requires the addition of a phosphine ligand to function.[6] The mechanism is believed to involve palladium leaching from the carbon support to form a soluble, active homogeneous species, which then re-precipitates onto the support after the reaction.[6]

  • Other Supported Catalysts: Palladium supported on various materials like silica or nanoparticles offers similar benefits of recyclability.[14] However, homogeneous catalysts generally exhibit higher reactivity and selectivity, especially for difficult couplings.[14]

II. The Cost-Effective Challenger: Nickel-Based Catalyst Systems

As a more earth-abundant and less expensive metal, nickel presents an attractive alternative to palladium.[15][16] Nickel catalysts have shown considerable promise for a range of cross-coupling reactions, including the Suzuki-Miyaura coupling of heterocycles in environmentally friendly solvents.[15]

  • Common Pre-catalysts: Commercially available and air-stable pre-catalysts like NiCl₂(PCy₃)₂ and NiCl₂(dppf) are effective for coupling various aryl halides, including bromopyridines.[4][15]

  • A Key Limitation: A significant challenge with nickel catalysis is its sensitivity to the substrate's halogen position. While 3- and 4-chloropyridines can be coupled effectively with certain nickel catalysts, α-halo-N-heterocycles like 2-chloropyridine or 2-bromopyridine can lead to the formation of stable, catalytically inactive dimeric nickel species, thereby shutting down the reaction.[4] This highlights the importance of substrate-catalyst compatibility when considering a switch from palladium to nickel.

Quantitative Performance Comparison

The following table summarizes experimental data from various sources to provide a direct comparison of catalyst performance for the Suzuki coupling of bromopyridines.

Catalyst System (Precursor + Ligand)Bromopyridine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Cat. Loading (mol%)Reference
Pd(OAc)₂ + SPhos3-Bromobenzotriazine 1-oxideQuinolin-2-ylboronic acidK₃PO₄Toluene/H₂O11024725[8]
Pd(OAc)₂ + PCy₃3-Bromobenzotriazine 1-oxideQuinolin-2-ylboronic acidK₃PO₄Toluene/H₂O11024< 55[8]
Pd/C + PPh₃2-BromopyridinePhenylboronic acidK₂CO₃Dioxane1002871.8 (Pd)[6]
Pd/C + 2-(dicyclohexylphosphino)biphenyl3-BromopyridinePhenylboronic acidK₂CO₃Dioxane1002960.9 (Pd)[6]
Pd(PPh₃)₄5-Bromonicotinaldehyde analoguePhenylboronic acidK₂CO₃Toluene/H₂O10012855[17]
NiCl₂(PCy₃)₂2-BromopyridinePhenylboronic acidK₃PO₄t-Amyl alcohol10012935[15]
NiCl₂(dppf)3-ChloropyridinePhenylboronic acidK₃PO₄Dioxane10018915[4]
GAP-Palladium Catalyst2-BromopyridinePhenylboronic acidK₂CO₃Toluene7016611[18]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table serves as a comparative guide.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative Suzuki couplings of bromopyridines, explaining the rationale behind key experimental choices.

Protocol 1: High-Performance Coupling using a Buchwald Ligand (SPhos)

Causality: This protocol uses a highly active Pd(OAc)₂/SPhos system, ideal for achieving high yields with potentially challenging bromopyridine substrates under relatively mild conditions. The use of K₃PO₄ as a base and a Toluene/H₂O solvent system is a robust combination for many Suzuki couplings. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed Toluene (4 mL)

  • Degassed Water (1 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask that has been dried and purged with inert gas, add the bromopyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Degassing: Seal the flask and subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

Causality: This protocol demonstrates an industrially relevant approach using a recyclable catalyst. The addition of a phosphine ligand (in this case, the bulky 2-(dicyclohexylphosphino)biphenyl) is essential to activate the Pd/C for the coupling of a halopyridine.[6] Dioxane is a common high-boiling ethereal solvent for these reactions.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • 10% Palladium on Carbon (Pd/C, 0.01 mmol Pd, 1 mol%)

  • 2-(Dicyclohexylphosphino)biphenyl (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Round-bottom flask with reflux condenser and inert gas line

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the bromopyridine, arylboronic acid, K₂CO₃, Pd/C, and the phosphine ligand.

  • Solvent Addition: Add the anhydrous dioxane.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Catalyst Removal: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography.

Diagram: Catalyst Selection Workflow

Workflow start Start: Suzuki Coupling of Bromopyridine reactivity_check Is the substrate sterically hindered or electron-poor? start->reactivity_check cost_check Is cost/scalability a primary concern? alpha_halo_check Is it a 2-Bromopyridine? cost_check->alpha_halo_check No pd_c Use Pd/C with a bulky phosphine ligand. cost_check->pd_c Yes reactivity_check->cost_check No buchwald Use Buchwald Ligand System (e.g., SPhos, XPhos) for high reactivity. reactivity_check->buchwald Yes alpha_halo_check->buchwald Yes nickel Consider Nickel Catalyst (e.g., NiCl₂(PCy₃)₂) alpha_halo_check->nickel No caution Caution with Nickel: Potential for catalyst inhibition. Prefer Palladium systems. alpha_halo_check->caution nhc Consider NHC Ligand System for high stability and activity.

Caption: A decision workflow for selecting a suitable catalyst system.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of bromopyridines is a mature yet continuously evolving field. While classical catalysts based on palladium and simple phosphine ligands have their place, the data compellingly demonstrates that modern catalytic systems offer superior efficiency, scope, and milder reaction conditions.

For researchers prioritizing yield and broad applicability, particularly with challenging substrates, palladium catalysts equipped with Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos) or robust N-heterocyclic carbene (NHC) ligands represent the state-of-the-art. They consistently deliver high performance where older systems may falter.

For process chemists where cost, catalyst loading, and scalability are paramount, heterogeneous Pd/C systems augmented with phosphine ligands offer a viable, recyclable option. Furthermore, nickel-based catalysts are an increasingly important and cost-effective alternative, capable of excellent performance.[15] However, their application requires careful consideration of the substrate, as catalyst inhibition with 2-halopyridines remains a notable constraint.[4]

Ultimately, the optimal catalyst choice is a multifactorial decision balancing reactivity, cost, substrate scope, and process demands. By understanding the mechanistic underpinnings and comparative performance of these diverse catalytic systems, chemists are better equipped to synthesize the vital pyridine-containing molecules that drive innovation in medicine and materials.

References

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. NIH Public Access. Available at: [Link]

  • Unknown. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available at: [Link]

  • Al-Rawajfeh, A. E. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Buscemi, S., et al. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Christensen, M., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Touj, N., et al. (2014). In situ palladium/N-heterocyclic carbene complex catalyzed carbonylative cross-coupling reactions of arylboronic acids with 2-bromopyridine under CO pressure: efficient synthesis of unsymmetrical arylpyridine ketones and their antimicrobial activities. Semantic Scholar. Available at: [Link]

  • Scott, J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

  • Johnson, M. (2020). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Scholar Commons. Available at: [Link]

  • Viciu, M. S. (2004). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available at: [Link]

  • ResearchGate. (2025). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. ResearchGate. Available at: [Link]

  • Ishiyama, T., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Taylor, R., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Sarkar, S., et al. (2017). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available at: [Link]

  • Szymańska, I., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. Available at: [Link]

  • GüL, A., et al. (2015). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. Available at: [Link]

  • Kim, J., & Song, H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling reactions. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • ResearchGate. (2022). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. ResearchGate. Available at: [Link]

Sources

Assessing the Purity of Synthesized 3-Bromo-5-oxiranylmethoxy-pyridine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, designing a robust analytical method is rarely about simply picking a column off the shelf. It requires a deep understanding of the molecule's physicochemical liabilities.

3-Bromo-5-oxiranylmethoxy-pyridine is a critical intermediate frequently utilized in the synthesis of protein kinase inhibitors (such as Cdk2 inhibitors) [1][1]. It is typically synthesized via a Mitsunobu reaction between 5-bromo-pyridin-3-ol and oxiranyl-methanol. Assessing the purity of this synthesized intermediate presents a dual-faceted chromatographic challenge: managing the basicity of the pyridine ring while preserving the highly reactive epoxide moiety.

This guide objectively compares the traditional C18 approach against an optimized Pentafluorophenyl (PFP) methodology, providing the causality, step-by-step protocols, and experimental data necessary to validate your analytical workflow.

The Analytical Challenge: Molecular Liabilities

To design a self-validating chromatographic system, we must first deconstruct the analyte. 3-Bromo-5-oxiranylmethoxy-pyridine possesses two conflicting functional groups:

  • The Basic Pyridine Ring (

    
    ): 
    When analyzing basic pyridine derivatives on traditional silica-based stationary phases, analysts frequently encounter severe peak tailing. This asymmetry is caused by secondary ion-exchange interactions between the basic nitrogen atom of the pyridine ring and unreacted, acidic residual silanol groups (Si-OH) on the silica surface [2][2]. When the mobile phase pH approaches the analyte's 
    
    
    
    , uneven ionization further exacerbates this peak distortion [3][3].
  • The Reactive Epoxide (Oxiranylmethoxy) Group: Epoxides are notoriously sensitive to environmental conditions, particularly acid-catalyzed ring-opening reactions that convert the epoxide into a diol [4][4].

The Paradox: The standard method to suppress silanol tailing for pyridines is to lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA). However, exposing 3-Bromo-5-oxiranylmethoxy-pyridine to 0.1% TFA actively degrades the epoxide into a diol impurity during the run or while queued in the autosampler.

SynthesisWorkflow SM1 5-Bromo-pyridin-3-ol (Starting Material) Rxn Mitsunobu Reaction (DBAD, PPh3, THF) SM1->Rxn SM2 Oxiranyl-methanol (Alkylating Agent) SM2->Rxn Prod 3-Bromo-5-oxiranylmethoxy-pyridine (Target API Intermediate) Rxn->Prod Main Pathway Imp1 Hydrolyzed Diol (Degradation Impurity) Prod->Imp1 Acidic Hydrolysis (during HPLC/Storage)

Fig 1. Synthesis workflow and primary degradation pathway of 3-Bromo-5-oxiranylmethoxy-pyridine.

Method Comparison: Standard C18 vs. PFP Column

To resolve this paradox, we must shift the retention mechanism away from pure hydrophobicity and silanol interaction.

  • Method A (Standard C18 with 0.1% TFA): Relies on hydrophobic partitioning. The highly acidic mobile phase protonates the silanols to reduce tailing but risks epoxide hydrolysis.

  • Method B (PFP with pH 6.5 Buffer): A Pentafluorophenyl (PFP) column provides alternative selectivity. The highly electronegative fluorine ring creates a strong dipole and facilitates

    
     interactions with the electron-deficient bromo-pyridine ring. This allows us to achieve excellent retention and peak shape at a near-neutral pH (6.5), where the pyridine is deprotonated (eliminating silanol interactions) and the epoxide remains completely stable.
    

ColumnSelection Target Target: 3-Bromo-5-oxiranylmethoxy-pyridine Prop1 Basic Pyridine Nitrogen (pKa ~5.2) Target->Prop1 Prop2 Reactive Epoxide Ring (Acid Sensitive) Target->Prop2 C18 Standard C18 Silica (Requires 0.1% TFA) Prop1->C18 Silanol Tailing PFP PFP / Polar-Embedded C18 (Works at pH 6.5 buffer) Prop1->PFP Pi-Pi/Dipole Interactions (No Tailing) Prop2->C18 Epoxide Ring Opening Prop2->PFP Mild pH Preserves Epoxide

Fig 2. Logical decision matrix for HPLC column selection based on molecular liabilities.

Experimental Protocols

To ensure a self-validating system, the sample preparation must not introduce artifacts. Dissolving the sample in aqueous or acidic diluents will cause premature hydrolysis.

Sample Preparation (Critical Step)
  • Accurately weigh 10.0 mg of synthesized 3-Bromo-5-oxiranylmethoxy-pyridine.

  • Dissolve immediately in 10.0 mL of anhydrous Acetonitrile (ACN) . Causality: Anhydrous organic solvent prevents solvolysis/hydrolysis of the epoxide prior to injection, ensuring any diol detected is a true process impurity.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method A: Traditional C18 (Legacy Baseline)
  • Column: Standard C18 Silica (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (pH ~2.0)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Method B: PFP Column (Optimized Approach)
  • Column: Pentafluorophenyl (PFP) (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.5 with dilute acetic acid. Causality: pH 6.5 keeps the pyridine neutral to prevent tailing and protects the epoxide from acid-catalyzed ring opening. Ammonium acetate is volatile, ensuring LC-MS compatibility for impurity identification.

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Experimental Data & Performance Comparison

The following table summarizes the quantitative performance of both methods when analyzing a spiked mixture of the target API, its starting material (5-bromo-pyridin-3-ol), and its diol degradation product.

Chromatographic ParameterMethod A (Standard C18, 0.1% TFA)Method B (PFP, pH 6.5 Buffer)
Retention Time (Target API) 8.4 min9.1 min
USP Tailing Factor (

)
1.85 (Significant Tailing)1.08 (Excellent Symmetry)
Resolution (

) from Starting Material
2.14.5
Theoretical Plates (

)
8,50014,200
Epoxide Intactness (After 24h in Autosampler) 82% (18% false diol degradation)>99% (Highly Stable)
LC-MS Compatibility Poor (TFA causes ion suppression)Excellent (Volatile buffer)

Conclusion of Data: Method B (PFP) vastly outperforms Method A. By leveraging


 interactions, the PFP column achieves baseline resolution (

) and perfect peak symmetry (

) without requiring harsh acids. Most importantly, it eliminates the false-positive detection of diol impurities caused by in-situ degradation during the HPLC run, ensuring that the purity assessment is a true reflection of the synthesized batch.

References

  • Source: Google Patents / googleapis.
  • Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives Source: Benchchem URL
  • Title: What Causes Peak Tailing in HPLC?
  • Title: Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction Source: MDPI URL

Sources

Comparative Guide: Epoxide Ring-Opening Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epoxides (oxiranes) serve as high-energy "spring-loaded" electrophiles in organic synthesis. Their inherent ring strain (~13 kcal/mol) drives reactivity, but the trajectory of ring-opening—and consequently the regiochemical and stereochemical outcome—is strictly dictated by the reaction environment.

This guide objectively compares the three dominant methodologies for epoxide ring-opening: Nucleophilic (Basic) , Acid-Catalyzed , and Hydrolytic Kinetic Resolution (HKR) . While classical acid/base methods offer complementary regiocontrol, the Jacobsen HKR represents the industry standard for generating enantiopure building blocks.

Part 1: Mechanistic Divergence & Regiocontrol

The choice between acidic and basic conditions is not merely about reactivity; it is a strategic choice of regioselectivity.

The Regioselectivity Switch[1]
  • Basic/Nucleophilic Conditions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The nucleophile attacks the least sterically hindered  carbon.[1][2] The mechanism is purely 
    
    
    
    , resulting in inversion of configuration at the attack site.
  • Acidic Conditions (Borderline

    
    /
    
    
    
    ):
    Protonation of the oxygen weakens the C-O bonds. The bond to the more substituted carbon is weaker due to its ability to stabilize a partial positive charge (
    
    
    ). Consequently, the nucleophile attacks the more substituted position, despite steric hindrance.[3]
Pathway Visualization

The following diagram illustrates the divergence in pathway selection based on catalyst presence.

Epoxide_Mechanism Start Unsymmetric Epoxide Acid Acid Catalyst (H+) Start->Acid Base Basic/Neutral Nucleophile (Nu-) Start->Base Prot_Epox Protonated Epoxide (Activated) Acid->Prot_Epox Protonation Transition_A Transition State: Partial C+ on Substituted Carbon Prot_Epox->Transition_A Bond Weakening Prod_A Product A: Nu at More Substituted C (Markovnikov-like) Transition_A->Prod_A Inversion Transition_B Transition State: Steric Control Base->Transition_B Direct Attack Prod_B Product B: Nu at Less Substituted C (Anti-Markovnikov) Transition_B->Prod_B Inversion (SN2)

Figure 1: Mechanistic divergence showing the "Regioselectivity Switch." Acidic conditions drive attack to the substituted center (Red), while basic conditions favor the accessible terminal carbon (Blue).

Part 2: Comparative Performance Analysis

The following matrix synthesizes experimental data regarding yield, selectivity, and process suitability.

MetricNucleophilic (Base) Acid-Catalyzed Jacobsen HKR (Co-Salen)
Mechanism

(Concerted)
Borderline

/

Lewis Acid + Metal-Nu
Regioselectivity High (>95:5) for less substituted CModerate to High for more substituted CHigh (Terminal attack)
Stereospecificity Complete Inversion (Anti)Inversion (often scrambled by

character)
High Enantioselectivity (>99% ee)
Substrate Scope Terminal & 1,2-disubstitutedTertiary & hindered epoxidesTerminal epoxides (racemic)
Scalability High (Simple reagents)Moderate (Corrosion/Polymerization risk)High (Low catalyst loading)
Green Score High (Water compatible, e.g., Azidolysis)Low (Solvent waste, harsh acids)Very High (Water as reagent, solvent-free)

Key Insight: While acid/base methods control regiochemistry, they cannot resolve racemic mixtures. HKR is the only method listed capable of kinetic resolution , yielding enantiopure material from racemic starting stock.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Azidolysis (Base-Catalyzed)

Objective: Synthesis of


-azido alcohols via attack at the less substituted carbon.
Application:  "Click" chemistry precursor synthesis.

Reagents:

  • Epoxide substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Ammonium Chloride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol/Water (8:1)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve

    
     (Caution: Toxic) and 
    
    
    
    in the MeOH/Water mixture.
  • Addition: Add the epoxide dropwise at room temperature.

  • Reaction: Reflux the mixture at 65°C for 12 hours.

    • Note:

      
       buffers the solution, preventing polymerization while maintaining sufficient nucleophilicity of the azide.
      
  • Workup: Concentrate methanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3x).

  • Validation:

    • NMR: Look for the downfield shift of the proton alpha to the azide (~3.5 ppm).

    • IR: Strong azide stretch at ~2100

      
      .
      
Protocol B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Objective: Resolution of a racemic terminal epoxide to obtain >99% ee epoxide and >98% ee diol. Reference: Jacobsen, E. N. et al. Science 1997, 277, 936.

Reagents:

  • Racemic Terminal Epoxide (1.0 equiv)

  • (R,R)-Co(salen) Catalyst (0.5 mol%)

  • Acetic Acid (AcOH) (2.0 equiv relative to catalyst)

  • Water (0.55 equiv)[4]

  • THF (minimal volume, or solvent-free)

Step-by-Step Methodology:

  • Catalyst Activation (Critical Step): Dissolve the Co(II)-salen precursor in toluene. Add acetic acid and stir open to air for 1 hour. This oxidizes Co(II) to the active Co(III)-OAc species. Remove solvent in vacuo to obtain a brown solid.

  • Reaction Setup: Mix the racemic epoxide and the activated catalyst (0.5 mol%) in a flask.

  • Hydrolysis: Cool to 0°C. Add water (0.55 equiv) dropwise.

    • Why 0.55 eq? You need 0.5 eq to hydrolyze the "fast-reacting" enantiomer. The 0.05 excess ensures full conversion of the unwanted enantiomer.

  • Aging: Allow to warm to room temperature and stir for 12–18 hours.

  • Separation:

    • Distillation: The unreacted epoxide (now enantiopure) is volatile and can be distilled off the diol/catalyst mixture.

    • Extraction: If non-volatile, extract the epoxide with hexane (diol stays in aqueous/polar phase).

Self-Validating Check:

  • If the reaction stalls at 50% conversion, the resolution is successful.

  • Check ee% via Chiral HPLC or GC.

Part 4: Decision Framework (Workflow)

Use this logic tree to select the appropriate method for your target molecule.

Decision_Tree Start Start: Epoxide Substrate Q1 Is the Epoxide Chiral/Racemic? Start->Q1 Branch_Racemic Yes (Racemic Mixture) Q1->Branch_Racemic Branch_Achiral No (Achiral/Meso) or Already Enantiopure Q1->Branch_Achiral Q2 Do you need Enantiopure Product? Branch_Racemic->Q2 Method_HKR USE JACOBSEN HKR (Kinetic Resolution) Q2->Method_HKR Yes Method_NonSelective Standard Acid/Base Opening (Racemic Product) Q2->Method_NonSelective No Q3 Target Regiochemistry? Branch_Achiral->Q3 Res_Less Nucleophile at Less Substituted C Q3->Res_Less Res_More Nucleophile at More Substituted C Q3->Res_More Method_Base USE BASE CATALYSIS (NaAzide, Amines, Alkoxides) Res_Less->Method_Base Method_Acid USE ACID CATALYSIS (Lewis Acids, H2SO4) Res_More->Method_Acid

Figure 2: Strategic Decision Matrix for selecting the optimal ring-opening methodology based on chirality and regiochemical requirements.

References

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions.[5][4][6][7][8][9][10][11] Chemical Reviews. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Co-Salen-Catalyzed Hydrolysis. Science. Link

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[12] Ring Opening of Epoxides with Sodium Azide in Water.[13][14] A Regioselective pH-Controlled Reaction.[12] The Journal of Organic Chemistry. Link

  • Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews. Link

  • G. Sabitha, R. S.[15] Babu, M. S. K.[15] Reddy, J. S.[15] Yadav (2002).[15] Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile.[13][15] Synthesis.[6][8][10][12][13][15][16][17] Link

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Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-oxiranylmethoxy-pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Bromo-5-oxiranylmethoxy-pyridine, a compound that, due to its composite structure, requires a multi-faceted approach to its handling and disposal. As no specific Safety Data Sheet (SDS) is broadly available for this exact molecule, this directive is synthesized from an analysis of its constituent functional groups: a brominated pyridine core and a reactive oxirane (epoxide) moiety. This guidance is grounded in established safety protocols for halogenated organic compounds, pyridine derivatives, and epoxides, and is designed to meet the rigorous standards of both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment: A Triad of Chemical Risks

Understanding the hazards inherent to 3-Bromo-5-oxiranylmethoxy-pyridine is paramount to its safe handling. The risk profile is derived from its three primary chemical features.

  • Brominated Aromatic System: As a halogenated organic compound, this molecule is presumed to be persistent in the environment and is subject to specific disposal regulations. Improper disposal can lead to the contamination of soil and water. Halogenated waste streams are typically incinerated at high temperatures to ensure complete destruction.[1]

  • Pyridine Core: Pyridine and its derivatives are known for their toxicity and potential to cause harm if ingested, inhaled, or absorbed through the skin.[2][3] They are classified as hazardous waste, and their disposal is strictly regulated.[4][5]

  • Oxirane (Epoxide) Ring: This three-membered ring is highly strained and reactive. Epoxides are known alkylating agents, which confers a potential for mutagenicity and carcinogenicity. They can react exothermically with acids, bases, and various nucleophiles. Uncured or unreacted epoxides are considered hazardous waste.[6]

Based on analogous compounds like 3-Bromo-5-methoxypyridine, we can infer hazards such as acute oral toxicity and the potential for serious eye damage.[7]

Essential Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is mandatory to prevent chemical exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene gloves, double-gloving recommended.Provides a robust barrier against skin absorption of pyridine derivatives and potential irritation from the epoxide moiety.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn if there is a splash risk.Protects against splashes that could cause serious eye damage, a known hazard for similar brominated pyridine compounds.
Laboratory Coat Flame-resistant lab coat with full-length sleeves.Protects skin and personal clothing from contamination.
Work Area Certified Chemical Fume Hood.All handling and preparation for disposal must be conducted in a fume hood to minimize inhalation of potentially toxic vapors.[5]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is critical. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][2]

Step 1: Waste Characterization and Segregation

  • Designation: This compound must be treated as Hazardous Waste .

  • Segregation: The waste must be collected in a container specifically designated for Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents or other incompatible waste streams like acids or bases, which could trigger a reaction with the oxirane ring.

Step 2: Container Selection and Labeling

  • Container: Use a chemically-compatible, sealable, and airtight hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free from leaks or damage.

  • Labeling: The container must be clearly labeled before the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-Bromo-5-oxiranylmethoxy-pyridine "

    • Known hazard information: "Toxic, Irritant, Halogenated "

    • An accumulation start date.

Step 3: Waste Accumulation and Storage

  • Location: Collect waste at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as within a chemical fume hood.[5]

  • Closure: The waste container must be kept tightly sealed at all times, except when actively adding waste. Do not leave a funnel in the container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area. This area should be away from sources of ignition, heat, and direct sunlight.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is nearly full (approximately 90% capacity) or has reached the local time limit for satellite accumulation, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Follow all institutional procedures for waste pickup requests and documentation.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before addressing the spill, don the full personal protective equipment detailed in Section 2.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water, followed by a solvent rinse like acetone, collecting all cleaning materials as hazardous waste).

  • Dispose: Seal and label the container with the spill cleanup debris as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of 3-Bromo-5-oxiranylmethoxy-pyridine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate Waste 3-Bromo-5-oxiranylmethoxy-pyridine ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass) fume_hood->container label_waste Label as 'Hazardous Waste' + Full Chemical Name + 'Halogenated' container->label_waste accumulate Accumulate in Satellite Area (Keep Container Closed) label_waste->accumulate store Store in Secondary Containment (Cool, Dry, Ventilated) accumulate->store spill_check Spill Occurred? store->spill_check spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean) spill_check->spill_protocol Yes contact_ehs Contact EHS for Pickup spill_check->contact_ehs No spill_protocol->contact_ehs end End: Waste Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for 3-Bromo-5-oxiranylmethoxy-pyridine.

References

  • Lion Technology. (2013). How to Dispose of 2-Part Epoxy Solutions. [Link]

  • Wessex Resins and Adhesives. How can you safely dispose of epoxy?[Link]

  • Entropy Resins. (2024). Guidelines for Safe Epoxy Disposal. [Link]

  • ChemSupply Australia. (2021). Safety Data Sheet PYRIDINE. [Link]

  • Hoffman Fine Chemicals. CAS 374935-00-9 | 3-Bromo-5-(3-methoxyphenoxy)pyridine. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. [Link]

  • Chem-Impex International, Inc. 3-Bromo-5-methoxypyridine. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - Chapter 4: Production, Import, Use, and Disposal. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • University of California, Santa Barbara. (2019). Appendix A: Disposal Procedures by Chemical. [Link]

  • U.S. Environmental Protection Agency. (1978). Guide to the Disposal of Chemically Stabilized and Solidified Waste. [Link]

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A Senior Application Scientist's Guide to Handling 3-Bromo-5-oxiranylmethoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 3-Bromo-5-oxiranylmethoxy-pyridine. As a molecule incorporating both a halogenated pyridine ring and a reactive epoxide (oxirane) functional group, a robust understanding of its potential hazards is critical for ensuring laboratory safety. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to work with confidence and security.

Hazard Analysis: A Tale of Two Functional Groups

The risk profile of 3-Bromo-5-oxiranylmethoxy-pyridine is best understood by considering its constituent parts: the bromopyridine core and the oxiranylmethoxy (glycidyl ether) side chain.

  • The Bromopyridine Core: Pyridine and its halogenated derivatives are known to be hazardous. They are often classified as harmful if swallowed, inhaled, or if they come into contact with skin.[1][2] They typically cause skin, eye, and respiratory irritation.[2][3] Therefore, we must assume this compound carries similar risks of systemic toxicity and localized irritation.

  • The Oxiranylmethoxy (Epoxide) Group: The oxirane ring is a strained, three-membered ether. This structural feature makes it highly susceptible to ring-opening reactions by nucleophiles. In a biological context, this reactivity can lead to the alkylation of macromolecules like DNA and proteins, a mechanism underlying the toxicity and potential mutagenicity of many epoxides. More immediately, this reactivity is associated with significant health risks:

    • Serious Eye Damage: Compounds containing the oxirane moiety are frequently classified as causing serious eye damage.[4][5][6] A single, small splash could lead to irreversible injury.

    • Skin Sensitization: Glycidyl ethers are known skin sensitizers.[6][7] This means that initial contact may only cause mild irritation, but repeated exposure can trigger a severe allergic skin reaction (allergic contact dermatitis).[7]

Inferred Hazard Profile Summary: Based on this structural analysis, 3-Bromo-5-oxiranylmethoxy-pyridine should be handled as a substance that is harmful, a severe eye irritant, a skin irritant, a potential skin sensitizer, and potentially toxic to aquatic life .[5][8]

The Core Directive: Personal Protective Equipment (PPE)

Given the significant risk of severe eye damage and skin sensitization, a multi-layered approach to PPE is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-Bromo-5-oxiranylmethoxy-pyridine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9] This is the primary barrier to prevent the inhalation of any aerosols or vapors, which may cause respiratory irritation.[2][9]

Essential PPE Ensemble

The following table summarizes the required PPE. The rationale for each choice is detailed below.

Protection TypeSpecificationRationale & Causality
Hand Protection Double-gloving: Nitrile base glove with a second nitrile or neoprene glove over top.The base nitrile glove provides good general chemical resistance against pyridine-type compounds.[9] The second glove provides an additional barrier against undetected pinholes or rapid permeation. This is critical due to the skin-sensitizing nature of the epoxide group. Gloves must be inspected for tears or holes before each use.[10]
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn in conjunction with a full-face shield.Standard safety glasses are insufficient . The high risk of severe, irreversible eye damage from the oxirane group necessitates the splash and vapor protection of fully sealed goggles.[4][10] The face shield adds a critical secondary layer of protection for the entire face during transfers or other high-risk operations.
Body Protection Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Protects against splashes and prevents skin contact.[8] A flame-resistant coat is prudent as many pyridine derivatives are flammable.[1][2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges (e.g., Type A filter).Required only if there is a failure of engineering controls (e.g., fume hood malfunction) or during a large-scale spill cleanup.[1][8] Not for routine use inside a functioning fume hood.

Operational and Disposal Plan

A systematic workflow minimizes risk at every stage of the experiment.

Experimental Workflow

The following diagram outlines the essential, sequential steps for safely handling the compound.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_hood Verify Fume Hood Functionality prep_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood->prep_ppe prep_spill Prepare Spill Kit (Absorbent, Waste Bag) prep_ppe->prep_spill handle_weigh Weigh Compound handle_transfer Transfer / Add to Reaction handle_weigh->handle_transfer handle_seal Securely Seal Containers handle_transfer->handle_seal cleanup_decon Decontaminate Glassware & Surfaces with Appropriate Solvent cleanup_waste Segregate Waste: - Solid Waste (gloves, paper) - Liquid Waste (solutions) cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste in Labeled, Sealed Containers cleanup_waste->cleanup_dispose cleanup_wash Remove PPE & Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Safe Handling Workflow for 3-Bromo-5-oxiranylmethoxy-pyridine.
Step-by-Step Disposal Protocol

Disposal must be treated with as much care as handling. Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation is Key:

    • Contaminated Solids: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) must be placed in a dedicated, labeled hazardous waste bag or container.

    • Liquid Waste: All solutions containing the compound, as well as solvents used for decontamination, must be collected in a sealed, properly labeled hazardous waste container. Never pour this waste down the drain, as related compounds are toxic to aquatic life.[5][8]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-5-oxiranylmethoxy-pyridine".

  • Final Disposal: The sealed and labeled waste containers must be disposed of through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[8][11] Adhere strictly to all local, state, and federal regulations.[11]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Evacuate personnel from the immediate area.

  • If the spill is large or outside the fume hood, alert your institution's EHS or emergency response team.

  • For a small spill inside a fume hood:

    • Ensure your PPE is intact.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, collecting all materials for disposal.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate and urgent medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove all contaminated clothing. Seek medical attention, especially if irritation or signs of an allergic reaction develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

By adhering to these scientifically-grounded protocols, researchers can effectively mitigate the risks associated with 3-Bromo-5-oxiranylmethoxy-pyridine and ensure a safe and productive laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Sdfine. PYRIDINE HYDROBROMIDE - Sdfine. [Link]

  • Avantor. MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

  • PubChem. Oxirane, 2-((3-(trimethoxysilyl)propoxy)methyl)-, hydrolyzed. [Link]

  • 3M. (2021, March 30). Safety Data Sheet. [Link]

  • 3M. (2020, March 31). Safety Data Sheet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.